For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties of 2-Amino-3-(2-bromophenyl)propanoic acid This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-3-(2-bromophenyl)propanoic aci...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Core Properties of 2-Amino-3-(2-bromophenyl)propanoic acid
This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-3-(2-bromophenyl)propanoic acid, a halogenated derivative of the essential amino acid phenylalanine. This compound and its enantiomers are of significant interest in medicinal chemistry and drug development, particularly as building blocks for novel therapeutics targeting neurological disorders.
Chemical and Physical Properties
2-Amino-3-(2-bromophenyl)propanoic acid is a non-canonical amino acid whose properties are influenced by the presence of a bromine atom on the phenyl ring. This substitution enhances its chemical reactivity, making it a valuable tool in synthetic chemistry.
Table 1: General Properties of 2-Amino-3-(2-bromophenyl)propanoic acid
Molecular Ion Peak (M⁺): m/z 243/245 (due to bromine isotopes). Common fragments would include loss of the carboxyl group (-COOH, m/z 45), loss of the amino group (-NH₂, m/z 16), and cleavage of the side chain. A common fragmentation pattern for amino acids is the loss of the entire carboxyl group, leading to an [M-COOH]⁺ ion.[5][6]
Biological Activity and Potential Signaling Pathways
Halogenated derivatives of phenylalanine are recognized for their potential as enzyme inhibitors due to their structural similarity to natural amino acids. Specifically, they can act as competitive inhibitors of aromatic amino acid hydroxylases, which are crucial for the biosynthesis of neurotransmitters like dopamine and serotonin.
The (R)-enantiomer of 2-amino-3-(2-bromophenyl)propanoic acid is a key intermediate in the synthesis of potential drug candidates for neurological conditions such as Parkinson's disease.[7] This suggests a potential role in modulating neurotransmitter systems. One possible mechanism of action is through the dopamine D1 receptor.
A diagram illustrating the potential inhibitory action on neurotransmitter synthesis.
D-amino acids are increasingly being investigated for their therapeutic potential.[8] The D1 dopamine receptor is a G-protein coupled receptor that, upon binding to dopamine, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9][10] A Positive Allosteric Modulator (PAM) would bind to a different site on the receptor, enhancing the effect of the endogenous ligand (dopamine).
A diagram of the Dopamine D1 receptor signaling pathway and the potential role of a PAM.
Experimental Protocols
Enzymatic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid
A multi-enzyme cascade reaction has been demonstrated for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.[7] This biocatalytic approach offers high stereoselectivity and operates under mild conditions.
Materials:
2-bromo-3-phenylpyruvic acid (substrate)
D-amino acid aminotransferase (bcDAAT) from Bacillus cereus
D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus
Formate dehydrogenase (cbFDH) from Candida boidinii
D-Alanine (amino donor)
Sodium formate
Nicotinamide adenine dinucleotide (NAD⁺)
Phosphate buffer (pH 7.5)
Immobilization support (e.g., glutaraldehyde-activated amino polymer beads)
Methodology:
Enzyme Immobilization: The three enzymes (bcDAAT, lhD-LDH, and cbFDH) are co-immobilized on a solid support. This allows for easy separation of the biocatalyst from the reaction mixture and enhances enzyme stability.[7]
Reaction Setup: The immobilized enzymes are added to a buffered solution containing the substrate (2-bromo-3-phenylpyruvic acid), D-alanine as the amino donor, sodium formate for cofactor regeneration, and a catalytic amount of NAD⁺.[7]
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle mixing for a defined period (e.g., 15-20 hours).[7]
Monitoring and Work-up: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.
Product Isolation: Once the reaction is complete, the immobilized enzymes are filtered off. The product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, can be isolated from the aqueous solution by crystallization, for example, by adjusting the pH. The final product is then collected by filtration, washed, and dried.[7] An isolated yield of around 65% with high purity (>99%) and enantiomeric excess (99.0%) has been reported.[7]
A Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Amino-3-(2-bromophenyl)propanoic acid, a non-canonical amino acid with significant applications...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-(2-bromophenyl)propanoic acid, a non-canonical amino acid with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis protocols, and its role as a versatile building block in the creation of novel therapeutics.
Chemical Identification and Properties
2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-bromophenylalanine, exists in different stereoisomeric forms and as a racemic mixture. The specific form is critical for its biological activity and application.
Table 1: CAS Numbers for 2-Amino-3-(2-bromophenyl)propanoic acid and its Variants
Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid
The D-amino acid, (R)-2-amino-3-(2-bromophenyl)propanoic acid, is a valuable intermediate for pharmaceuticals, such as the D1 positive allosteric modulator (PAM) Mevidalen (LY3154207), which has been investigated for dementia.[4] A highly efficient biocatalytic method using a co-immobilized multienzyme system has been developed for its synthesis.[4][5]
Multi-Enzyme Cascade Reaction
This process utilizes three enzymes in a cofactor-driven cascade to produce the target D-amino acid with high purity and enantiomeric excess.[4][6]
D-amino acid aminotransaminase (bcDAAT) from Bacillus cereus
D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus
Formate dehydrogenase (cbFDH) from Candida boidinii
The enzymes are co-immobilized on glutaraldehyde-activated amino polymer beads, which allows for excellent stability and reusability.[4][6]
Table 3: Quantitative Data for Pilot-Scale Multi-Enzyme Synthesis
This protocol is based on the pilot-scale batch reaction described in the literature.[4][5]
Materials:
3-(2-bromophenyl)-2-oxopropionic acid
D-Alanine (D-Ala)
Ammonium formate
Pyridoxal 5'-phosphate (PLP)
β-Nicotinamide adenine dinucleotide (β-NAD⁺)
Phosphate buffer (100 mM, pH 7.5)
Co-immobilized enzyme system (bcDAAT, lhD-LDH, cbFDH) on polymer beads
Sodium hydroxide (2 N)
Procedure:
In a suitable reaction vessel, dissolve 3-(2-bromophenyl)-2-oxopropionic acid (100 mg, 0.41 mmol), D-Ala (74 mg, 0.83 mmol), ammonium formate (80 mg, 1.27 mmol), and PLP (5 mg, 0.02 mmol) in phosphate buffer (1.5 mL).[4]
Adjust the pH to 7.5 with 2 N NaOH to ensure complete dissolution of all components.[5]
Add β-NAD⁺ (6 mg, 0.009 mmol) and additional phosphate buffer to a final reaction volume of 3.0 mL.[4]
Add the co-immobilized enzyme beads (0.1 g) to the reaction mixture.[4]
Carry out the reaction at 30°C for 15 hours with mixing.[4][5]
Upon completion, the product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, can be isolated and purified. The pilot-scale reaction yielded approximately 33g of a white powder.[5]
Workflow Diagram: Multi-Enzyme Cascade Synthesis
Biocatalytic cascade reaction for synthesis.
Applications in Drug Discovery
Halogenated amino acids like 2-bromophenylalanine are valuable building blocks in medicinal chemistry. The D-configuration provides resistance to proteolytic degradation, a desirable feature for peptide-based drugs.[7][8] The bromine atom serves as a versatile chemical handle for further modifications via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the creation of complex molecular architectures.[9]
Logical Relationship: Role as a Pharmaceutical Building Block
The primary utility of 2-Amino-3-(2-bromophenyl)propanoic acid is as a starting material or intermediate in the synthesis of more complex, biologically active molecules.
Application as a versatile chemical building block.
Generalized Protocol: Incorporation into Peptides via SPPS
This protocol is a generalized method for incorporating 2-Amino-3-(2-bromophenyl)propanoic acid into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
Fmoc-(S)- or (R)-2-Amino-3-(2-bromophenyl)propanoic acid
Rink Amide or Wang Resin
Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
20% Piperidine in DMF (Fmoc deprotection solution)
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[10]
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin or the growing peptide chain by treating it with 20% piperidine in DMF twice for 5-10 minutes each. Wash the resin thoroughly with DMF.[10]
Amino Acid Coupling:
a. In a separate vial, pre-activate 3 equivalents of Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid with 3 equivalents of a coupling reagent (e.g., HBTU) and an activator (e.g., HOBt) in DMF.[10]
b. Add 6 equivalents of DIEA to the amino acid solution.
c. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature. Due to potential steric hindrance, a double coupling may be necessary to ensure a complete reaction.[8]
Washing: Wash the resin thoroughly with DMF and DCM.
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group (step 2).
Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide.
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.
An In-depth Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Amino-3-(2-bromophenyl)propanoic acid, a substituted phenylalanine derivative of significant int...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-(2-bromophenyl)propanoic acid, a substituted phenylalanine derivative of significant interest in medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, spectroscopic characteristics, and a detailed experimental protocol for its stereoselective synthesis. Furthermore, it elucidates the biological context of this molecule as a precursor to dopamine D1 receptor positive allosteric modulators (PAMs) by providing a diagram of the D1 receptor signaling pathway.
Molecular Structure and Chemical Identity
2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-bromo-DL-phenylalanine, is an unnatural amino acid. The presence of a bromine atom on the ortho position of the phenyl ring introduces unique steric and electronic properties, making it a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds.
Table 1: Chemical Identifiers and Molecular Properties
Precise experimental data for the physicochemical properties of 2-Amino-3-(2-bromophenyl)propanoic acid are not extensively reported in the literature. However, data for analogous compounds and computational predictions provide valuable insights.
Table 2: Physicochemical Properties
Property
Value/Information
Melting Point
Not experimentally reported. The melting point of the analogous p-Bromo-DL-phenylalanine is 262-263 °C (decomposes)[2], and DL-phenylalanine is 266-267 °C (decomposes)[3], suggesting a similar high melting point for the 2-bromo isomer.
Boiling Point
Data not available; likely to decompose before boiling at atmospheric pressure.
Solubility
No specific experimental data found. Phenylalanine derivatives with a halogen substituent generally exhibit low solubility in water and higher solubility in acidic or basic aqueous solutions and some organic solvents like DMSO.[4][5]
pKa
Not experimentally reported. Expected to have two pKa values corresponding to the carboxylic acid group (around 2-3) and the amino group (around 9-10), typical for amino acids.
A ¹H NMR spectrum is available on ChemicalBook, though the detailed spectral data is not provided. Expected signals would include aromatic protons (around 7-7.5 ppm), the α-proton (around 4 ppm), and the β-protons (diastereotopic, around 3-3.5 ppm).
¹³C NMR
No experimental data found. Expected signals would include those for the aromatic carbons (120-140 ppm), the carbonyl carbon (~175 ppm), the α-carbon (~55 ppm), and the β-carbon (~35 ppm).
Infrared (IR)
No experimental spectrum found. Characteristic absorption bands are expected for O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹), N-H stretching of the amine (around 3000-3400 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spectrometry
PubChem lists major fragmentation peaks at m/z 102 and 164.[1] The exact mass is 242.98949 Da.[1]
Experimental Protocol: Enantioselective Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid
The (R)-enantiomer of 2-Amino-3-(2-bromophenyl)propanoic acid is a key intermediate in the synthesis of certain pharmaceutical candidates. A highly efficient and stereoselective synthesis has been reported using a co-immobilized multi-enzyme system. This biocatalytic cascade reaction offers a green and scalable alternative to traditional chemical synthesis.
Materials and Reagents
3-(2-bromophenyl)-2-oxopropionic acid (substrate)
D-alanine (amino donor)
Ammonium formate
Pyridoxal 5'-phosphate (PLP)
β-Nicotinamide adenine dinucleotide (β-NAD⁺)
Phosphate buffer (0.1 M, pH 8.0)
Sodium hydroxide (2 N and 0.1 N)
Immobilized multi-enzyme system containing:
D-amino acid aminotransaminase (DAAT) from Bacillus cereus
D-lactate dehydrogenase (D-LDH) from Lactobacillus helveticus
Formate dehydrogenase (FDH) from Candida boidinii
Synthesis Procedure
Substrate Solution Preparation: In a suitable reaction vessel, combine 3-(2-bromophenyl)-2-oxopropionic acid (10 g), D-alanine (7.4 g), ammonium formate (8 g), and PLP (1.5 g) in 200 mL of 0.1 M phosphate buffer (pH 8.0).
pH Adjustment: Adjust the pH of the mixture to 7.5 using 0.1 N NaOH to ensure complete dissolution of all components.
Cofactor Addition: Add β-NAD⁺ (0.6 g) to the solution and mix until fully dissolved.
Enzyme Addition and Reaction: To the final volume of approximately 150 mL, add the co-immobilized multi-enzyme beads (50 g).
Incubation: Carry out the reaction at 30 °C with orbital shaking for 15-20 hours.
Work-up and Isolation:
After the reaction, filter to remove the immobilized enzyme beads.
The filtrate containing the product can be further purified by crystallization.
The isolated product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, is obtained as a white powder.
Analytical Characterization
Purity: Determined by High-Performance Liquid Chromatography (HPLC). The reported purity is >99%.
Enantiomeric Excess (ee): Determined by chiral HPLC. The reported ee is 99.0%.
Structure Confirmation: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Relevance and Signaling Pathway
2-Amino-3-(2-bromophenyl)propanoic acid, particularly its (R)-enantiomer, serves as a crucial building block for the synthesis of dopamine D1 receptor positive allosteric modulators (PAMs). D1 receptors are G-protein coupled receptors (GPCRs) that play a vital role in various neurological processes, including motor control, reward, and cognition.[6][7] PAMs are therapeutic agents that do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, dopamine.[8][9] This allosteric modulation can offer a more nuanced therapeutic effect with a potentially better side-effect profile compared to direct agonists.[8][10]
Dopamine D1 Receptor Signaling Pathway
The canonical signaling pathway for the dopamine D1 receptor involves the activation of a stimulatory G-protein (Gαs/olf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. A PAM for the D1 receptor would bind to an allosteric site on the receptor, enhancing the ability of dopamine to initiate this signaling cascade.
Dopamine D1 Receptor Signaling Pathway with Positive Allosteric Modulation.
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid as described in the experimental protocol.
Workflow for the Synthesis and Analysis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid.
Conclusion
2-Amino-3-(2-bromophenyl)propanoic acid is a valuable synthetic intermediate with significant applications in the development of novel therapeutics, particularly those targeting the dopaminergic system. This guide has provided a detailed summary of its molecular structure, physicochemical and spectroscopic properties, and a robust protocol for its enantioselective synthesis. The elucidation of its role as a precursor to dopamine D1 receptor PAMs, coupled with a clear visualization of the relevant signaling pathway, underscores its importance for researchers in medicinal chemistry, pharmacology, and neuroscience. Further experimental investigation into its physical properties and biological activities is warranted to fully exploit its potential in drug discovery.
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-3-(2-bromophenyl)propanoic acid, a substituted derivati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-3-(2-bromophenyl)propanoic acid, a substituted derivative of the amino acid phenylalanine. This compound and its isomers are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks for novel therapeutics, particularly in the development of treatments for neurological disorders. This document details established methodologies, including biocatalytic and traditional organic synthesis routes, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Core Synthesis Pathways
The synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid can be achieved through several distinct routes. The most prominent and effective methods identified in the literature are:
Biocatalytic Synthesis using a Multienzyme System: This modern approach offers high stereoselectivity, yielding the enantiomerically pure (R)-isomer.
The Erlenmeyer-Plöchl Synthesis: A classical method for synthesizing α-amino acids from aromatic aldehydes.
The Strecker Amino Acid Synthesis: A versatile method for producing α-amino acids from aldehydes or ketones.
Biocatalytic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid
This pathway utilizes a co-immobilized multienzyme system in a cofactor-driven cascade reaction to achieve an efficient and highly selective synthesis of the (R)-enantiomer of 2-Amino-3-(2-bromophenyl)propanoic acid.[1][2][3]
Reaction Scheme:
The synthesis starts from 3-(2-bromophenyl)-2-oxopropionic acid and involves three key enzymes:
D-amino acid aminotransferase (bcDAAT) from Bacillus cereus
D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus
Formate dehydrogenase (cbFDH) from Candida boidinii
The overall reaction is a transamination where the amino group is transferred from D-alanine to the keto acid precursor. The co-immobilized lhD-LDH and cbFDH enzymes are responsible for the regeneration of the necessary cofactor, NAD+.
Suspend 3-(2-bromophenyl)-2-oxopropionic acid, D-Ala, ammonium formate, and PLP in 1.5 mL of phosphate buffer (100 mM, pH 7.5).
Adjust the pH to 7.5 with 0.1 N NaOH to ensure complete dissolution of all components.
Add β-NAD+ to the solution and mix well.
Make up the final reaction volume to 3.0 mL with additional phosphate buffer.
Add the co-immobilized enzyme beads to the reaction mixture.
Carry out the reaction at 30 °C for 15 hours with orbital shaking.
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
Upon completion, isolate the product. While the source indicates a lower isolated yield of 65% was due to incomplete crystallization, further optimization of the crystallization process could improve this.[1][3]
Logical Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid.
Erlenmeyer-Plöchl Synthesis
The Erlenmeyer-Plöchl synthesis is a classic and versatile method for preparing α-amino acids.[4][5] It proceeds through an azlactone intermediate formed by the condensation of an aromatic aldehyde with N-acetylglycine.[4] Subsequent hydrolysis and reduction yield the desired amino acid.[4] While a specific protocol for the 2-bromo isomer is not explicitly detailed in the provided results, a reliable pathway can be adapted from the synthesis of the 3-bromo isomer.[4][6]
Reaction Scheme:
This multi-step synthesis involves:
Condensation: 2-Bromobenzaldehyde reacts with N-acetylglycine to form an azlactone intermediate.
Hydrolysis: The azlactone ring is opened to yield α-acetamido-2-bromocinnamic acid.
Reduction: The unsaturated intermediate is reduced to provide 2-Amino-3-(2-bromophenyl)propanoic acid.
Dissolve the azlactone intermediate in a 10% aqueous sodium hydroxide solution by warming.
Cool the solution in an ice bath.
Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-2-bromocinnamic acid.
Collect the precipitate by vacuum filtration and wash with cold water.
Dry the product.
Step 3: Reduction to 2-Amino-3-(2-bromophenyl)propanoic acid
Materials: α-Acetamido-2-bromocinnamic acid, Sodium Amalgam (2-4%), Ethanol or a mixture of ethanol and water.
Procedure:
Dissolve the α-acetamido-2-bromocinnamic acid in a suitable solvent such as ethanol.
Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.
Continue stirring until the reaction is complete (monitored by TLC).
Filter the reaction mixture to remove mercury.
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the amino acid.
Collect the crude product by filtration and purify by recrystallization.
Synthesis Pathway Diagram
Caption: The Erlenmeyer-Plöchl synthesis pathway for 2-Amino-3-(2-bromophenyl)propanoic acid.
Strecker Amino Acid Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, which together form an α-aminonitrile that is subsequently hydrolyzed to the desired amino acid.[7][8][9][10] This method is a foundational technique in amino acid synthesis.[7]
Reaction Scheme:
Imine Formation: 2-Bromobenzaldehyde reacts with ammonia to form an imine.
Cyanide Addition: Cyanide ion attacks the imine to form an α-aminonitrile.
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, yielding the final product.
Heat the crude α-aminonitrile under reflux with concentrated hydrochloric acid.
Continue heating until the hydrolysis of the nitrile group is complete.
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.
Collect the crude amino acid by filtration.
Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).
Synthesis Pathway Diagram
Caption: The Strecker synthesis pathway for 2-Amino-3-(2-bromophenyl)propanoic acid.
Conclusion
This guide has detailed three primary pathways for the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid. The choice of method will depend on the specific requirements of the research or development project. The biocatalytic approach offers excellent enantioselectivity and operates under mild conditions, making it a green and efficient option for producing the (R)-isomer. The Erlenmeyer-Plöchl and Strecker syntheses are robust, traditional methods that provide racemic mixtures of the amino acid and are well-suited for producing larger quantities where stereochemistry is not an immediate concern or can be addressed through subsequent resolution steps. Each pathway presents a viable route to this important amino acid derivative, providing chemists and researchers with flexible options to meet their synthetic goals.
An In-Depth Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(2-bromophenyl)propanoic acid is a synthetic amino acid derivative that has garnered interest in the field of medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-bromophenyl)propanoic acid is a synthetic amino acid derivative that has garnered interest in the field of medicinal chemistry and drug development. Its structure, featuring a bromine atom on the phenyl ring, provides a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and potential biological significance, with a focus on its relevance to neurological pathways.
IUPAC Nomenclature
The standardized IUPAC name for this compound is 2-amino-3-(2-bromophenyl)propanoic acid [1]. Depending on the stereochemistry at the alpha-carbon, the specific enantiomers are designated as:
(S)-2-amino-3-(2-bromophenyl)propanoic acid
(R)-2-amino-3-(2-bromophenyl)propanoic acid
The racemic mixture is referred to as (DL)-2-amino-3-(2-bromophenyl)propanoic acid.
Physicochemical Properties
A summary of the key computed physicochemical properties of 2-amino-3-(2-bromophenyl)propanoic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and synthetic procedures.
Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid: A Multi-Enzyme Approach
A notable and efficient method for the stereoselective synthesis of the (R)-enantiomer involves a co-immobilized multi-enzyme system. This biocatalytic cascade reaction offers a greener and more specific alternative to traditional chemical synthesis.
The synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid is achieved through a cofactor-driven cascade reaction involving three key enzymes. The overall workflow is depicted below.
Caption: Multi-enzyme cascade for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.
Detailed Experimental Protocol
The following protocol is a summary of the multi-enzyme synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.
1. Enzyme Immobilization:
The three enzymes, D-amino acid aminotransferase from Bacillus cereus (bcDAAT), D-lactate dehydrogenase from Lactobacillus helveticus (lhD-LDH), and formate dehydrogenase from Candida boidinii (cbFDH), are co-immobilized on glutaraldehyde-activated amino polymer beads.
2. Reaction Setup:
A batch reactor is charged with the immobilized enzymes.
The reaction mixture consists of the starting material, 2-bromo-3-phenylpyruvic acid, the amino donor D-alanine, and formate for cofactor regeneration.
The reaction is carried out in a suitable buffer at a controlled pH and temperature.
3. Cofactor Regeneration:
The synthesis is driven by the regeneration of the NADH cofactor.
Formate dehydrogenase (cbFDH) catalyzes the oxidation of formate to carbon dioxide, which is coupled to the reduction of NAD+ to NADH.
The regenerated NADH is then utilized by D-lactate dehydrogenase (lhD-LDH) for the reduction of pyruvate (a byproduct of the transamination step) to D-lactate, which in turn regenerates NAD+ for the cbFDH reaction.
4. Product Formation and Purification:
The D-amino acid aminotransferase (bcDAAT) catalyzes the transfer of an amino group from D-alanine to 2-bromo-3-phenylpyruvic acid, yielding the desired product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, and pyruvate.
The reaction progress is monitored using techniques such as High-Performance Liquid Chromatography (HPLC).
Upon completion, the product is isolated and purified from the reaction mixture.
Quantitative Data from Synthesis:
Parameter
Value
Isolated Yield (Pilot Scale)
65%
HPLC Purity
>99%
Enantiomeric Excess (ee)
99.0%
Stable Conversion (Continuous Flow)
>95% over 36 hours
Potential Biological Activity and Signaling Pathway
While direct studies on the biological activity of 2-amino-3-(2-bromophenyl)propanoic acid are limited, derivatives of this compound have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor , a key player in synaptic plasticity and neuronal function in the central nervous system. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ ions, triggering a cascade of intracellular signaling events.
The NMDA Receptor Signaling Pathway
The activation of the NMDA receptor is a complex process that leads to downstream signaling cascades crucial for learning, memory, and other neuronal functions. A simplified representation of this pathway is provided below.
Caption: Simplified NMDA receptor signaling pathway and the potential modulatory role of 2-amino-3-(2-bromophenyl)propanoic acid derivatives.
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine[2][3][4]. This, coupled with depolarization of the postsynaptic membrane to relieve a magnesium block, opens the ion channel, leading to an influx of calcium ions[2][5][6]. This calcium influx acts as a second messenger, activating a variety of downstream signaling molecules, including Calmodulin (CaM), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the Ras-ERK pathway, ultimately leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and subsequent changes in gene expression that underlie synaptic plasticity[2][5].
Derivatives of 2-amino-3-(2-bromophenyl)propanoic acid may act as agonists, antagonists, or allosteric modulators at the NMDA receptor, thereby influencing this critical signaling pathway. Such modulation has significant therapeutic potential for neurological and psychiatric disorders where NMDA receptor function is dysregulated.
Conclusion
2-Amino-3-(2-bromophenyl)propanoic acid is a valuable building block in medicinal chemistry. Its stereoselective synthesis can be efficiently achieved using a multi-enzyme cascade, highlighting the power of biocatalysis in modern organic synthesis. The potential for its derivatives to modulate the NMDA receptor signaling pathway opens up exciting avenues for the development of novel therapeutics for a range of central nervous system disorders. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in drug discovery and development. Further investigation into the specific biological activities of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
An In-depth Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(2-bromophenyl)propanoic acid, a halogenated derivative of the essential amino acid phenylalanine, has emerged as a compound of signi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-bromophenyl)propanoic acid, a halogenated derivative of the essential amino acid phenylalanine, has emerged as a compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic value lies primarily in its role as a key building block for the synthesis of novel therapeutic agents, most notably as a starting material for Mevidalen (LY3154207), a positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and the pivotal role of 2-Amino-3-(2-bromophenyl)propanoic acid in the development of next-generation neurological drugs.
Chemical Properties and Identification
2-Amino-3-(2-bromophenyl)propanoic acid is a non-canonical amino acid. The presence of a bromine atom on the phenyl ring enhances its chemical reactivity, making it a versatile intermediate for various synthetic transformations.[2] The physicochemical properties of the compound are summarized below.
Property
Value
Molecular Formula
C₉H₁₀BrNO₂
Molecular Weight
244.09 g/mol
CAS Number
30163-16-7 (for DL-racemate)
IUPAC Name
2-amino-3-(2-bromophenyl)propanoic acid
Synonyms
2-Bromo-DL-phenylalanine, DL-2-Br-Phe-OH
Appearance
White to off-white powder
Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid
Experimental Protocol: Multienzyme Cascade Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid
This protocol outlines a cofactor-driven cascade reaction utilizing three immobilized enzymes: D-amino acid aminotransaminase (bcDAAT), D-lactate dehydrogenase (lhD-LDH), and formate dehydrogenase (cbFDH).
Materials:
2-(2-Bromophenyl)pyruvic acid (substrate)
D-Alanine (amino donor)
β-NAD⁺ (cofactor)
Immobilized bcDAAT, lhD-LDH, and cbFDH on glutaraldehyde-activated amino polymer beads
Phosphate buffer (100 mM, pH 7.5)
2 N NaOH
Procedure:
Reaction Setup: In a suitable reaction vessel, dissolve 2-(2-bromophenyl)pyruvic acid and D-alanine in 100 mM phosphate buffer (pH 7.5).
pH Adjustment: Adjust the pH of the solution to 7.5 with 2 N NaOH to ensure the complete dissolution of all components.
Cofactor Addition: Add β-NAD⁺ to the reaction mixture.
Enzyme Addition: Introduce the co-immobilized multienzyme beads to the reaction vessel.
Reaction Conditions: Maintain the reaction mixture at 30°C with orbital shaking for 15-20 hours.
Monitoring: Monitor the progress of the reaction by HPLC to determine the conversion of the keto acid to the amino acid.
Product Isolation: Upon completion, filter to remove the enzyme beads. The product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, can be isolated from the reaction mixture through crystallization.
Purification and Analysis: The isolated white powder can be further purified by recrystallization. The final product's purity and enantiomeric excess should be determined by HPLC and chiral HPLC, respectively.
Quantitative Data from Pilot-Scale Synthesis:
Parameter
Result
Scale
50 g
Isolated Yield
65% (~33 g)
HPLC Purity
>99%
Enantiomeric Excess (ee)
99.0%
Appearance
White powder
Role in Drug Development: Synthesis of Mevidalen (LY3154207)
The primary application of (R)-2-Amino-3-(2-bromophenyl)propanoic acid is as a crucial chiral starting material in the multi-step synthesis of Mevidalen (LY3154207).[1] Mevidalen is a potent and selective positive allosteric modulator of the human dopamine D1 receptor, which is being investigated for the treatment of neurodegenerative disorders such as Parkinson's disease dementia and Lewy body dementia.[3]
Positive allosteric modulators represent an innovative therapeutic approach. Instead of directly activating the receptor like a conventional agonist, PAMs bind to a different site on the receptor (an allosteric site) and enhance the response of the receptor to the endogenous agonist, in this case, dopamine.[4][5] This mechanism offers the potential for a more nuanced modulation of receptor activity, potentially avoiding the tolerance and adverse effects associated with direct agonists.[6]
Below is a simplified workflow illustrating the synthesis of Mevidalen, highlighting the incorporation of (R)-2-Amino-3-(2-bromophenyl)propanoic acid.
An In-depth Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(2-bromophenyl)propanoic acid, a non-proteinogenic α-amino acid, has garnered significant interest in the fields of medicinal chemist...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-bromophenyl)propanoic acid, a non-proteinogenic α-amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of phenylalanine, its unique structural feature—a bromine atom at the ortho position of the phenyl ring—imparts distinct chemical properties that make it a valuable building block for the synthesis of complex organic molecules and pharmacologically active compounds. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of 2-Amino-3-(2-bromophenyl)propanoic acid, with a particular focus on its enantioselective preparation and its role as a key intermediate in pharmaceutical manufacturing.
Chemical and Physical Properties
2-Amino-3-(2-bromophenyl)propanoic acid is a chiral molecule that can exist as two enantiomers, (R) and (S), or as a racemic mixture. Its fundamental properties are summarized in the table below.
Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid
The synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid can be approached through both classical chemical methods, which often yield racemic mixtures, and stereoselective enzymatic methods that provide access to specific enantiomers.
Racemic Synthesis
Traditional chemical syntheses of α-amino acids, such as the Strecker synthesis or the Gabriel synthesis, can be adapted to produce racemic 2-Amino-3-(2-bromophenyl)propanoic acid.[2][3]
General Synthetic Approaches:
Strecker Synthesis: This method involves the reaction of 2-bromobenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3]
Gabriel Phthalimide Synthesis: This approach utilizes the alkylation of potassium phthalimide with a suitable 2-bromobenzyl halide derivative, followed by hydrolysis.[2][3]
Amidomalonate Synthesis: A variation of the malonic ester synthesis, this method involves the alkylation of diethyl acetamidomalonate with 2-bromobenzyl bromide, followed by hydrolysis and decarboxylation.[2]
A generalized workflow for these racemic syntheses is depicted below.
Caption: General workflow for racemic synthesis.
Enantioselective Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid
The (R)-enantiomer of 2-Amino-3-(2-bromophenyl)propanoic acid is a crucial precursor for the synthesis of Mevidalen (LY3154207), a positive allosteric modulator of the dopamine D1 receptor.[4] A highly efficient and scalable enantioselective synthesis has been developed using a co-immobilized multienzyme system.
This method employs three enzymes: D-amino acid aminotransferase from Bacillus cereus (bcDAAT), D-lactate dehydrogenase from Lactobacillus helveticus (lhD-LDH), and formate dehydrogenase from Candida boidinii (cbFDH).
A solution of 2-bromo-3-phenylpyruvic acid, D-alanine, pyruvate, and sodium formate is prepared in phosphate buffer.
The pH is adjusted to 7.5 with 2 N NaOH to ensure dissolution of all components.
β-NAD⁺ is added to the reaction mixture.
The immobilized enzyme beads are added to the solution.
The reaction is carried out with mixing at 30 °C for 15 hours.
The product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, crystallizes from the reaction mixture and is isolated by filtration.
Quantitative Data:
Parameter
Value
Isolated Yield
65%
HPLC Purity
>99%
Enantiomeric Excess (ee)
99.0%
The lower isolated yield despite high conversion is attributed to the partial solubility of the product in the mother liquor.
The enzymatic cascade involves the following transformations:
Caption: Enzymatic cascade for (R)-enantiomer synthesis.
Spectroscopic Characterization
¹H NMR:
Signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the bromophenyl ring.
A multiplet for the α-proton (CH-NH₂) adjacent to the chiral center.
Multiplets for the diastereotopic β-protons (CH₂).
Broad signals for the amino (NH₂) and carboxylic acid (COOH) protons, which may exchange with deuterium in D₂O.
¹³C NMR:
A signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
Signals for the six carbons of the bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.
Signals for the α-carbon and β-carbon of the propanoic acid backbone.
Biological Activity and Applications
The primary documented application of 2-Amino-3-(2-bromophenyl)propanoic acid is as a chiral building block in the synthesis of pharmaceuticals.
Precursor to Mevidalen (LY3154207)
(R)-2-Amino-3-(2-bromophenyl)propanoic acid is a key starting material in the multi-step synthesis of Mevidalen, a positive allosteric modulator of the dopamine D1 receptor.[4] Mevidalen is under investigation for the treatment of Parkinson's disease dementia and dementia with Lewy bodies.[4] The synthesis of Mevidalen involves the transformation of the amino acid into a more complex heterocyclic structure.
Caption: Role as a precursor to Mevidalen.
Potential Intrinsic Biological Activity
While the primary focus has been on its use as a synthetic intermediate, brominated derivatives of phenylalanine are known to have potential biological activities. The introduction of a bromine atom can alter the steric and electronic properties of the amino acid, potentially leading to interactions with biological targets.[6] For instance, halogenated phenylalanine analogues can act as inhibitors of aromatic amino acid hydroxylases, enzymes involved in neurotransmitter synthesis. However, specific studies on the intrinsic biological activity of 2-Amino-3-(2-bromophenyl)propanoic acid are not extensively reported in the current literature.
Conclusion
2-Amino-3-(2-bromophenyl)propanoic acid is a valuable and versatile building block in organic and medicinal chemistry. The development of efficient enantioselective enzymatic syntheses has made the chiral forms of this amino acid readily accessible for pharmaceutical applications, most notably in the synthesis of the dopamine D1 receptor modulator, Mevidalen. While its primary role to date has been as a synthetic intermediate, the potential for intrinsic biological activity of this and related brominated amino acids warrants further investigation. This guide provides a foundational understanding of the synthesis and properties of 2-Amino-3-(2-bromophenyl)propanoic acid, intended to support further research and development in this area.
Potential Research Areas for 2-Amino-3-(2-bromophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Amino-3-(2-bromophenyl)propanoic acid is a non-proteinogenic, synthetic amino acid with significant potential in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-3-(2-bromophenyl)propanoic acid is a non-proteinogenic, synthetic amino acid with significant potential in medicinal chemistry and drug discovery. As a halogenated derivative of phenylalanine, it possesses unique chemical properties that make it a valuable chiral building block for complex molecule synthesis and a candidate for direct pharmacological investigation. Its most notable current application is as a key intermediate in the synthesis of Mevidalen (LY3154207), a positive allosteric modulator (PAM) of the dopamine D1 receptor under investigation for Parkinson's disease dementia.[1][2] This guide outlines four primary areas for future research: its application as a versatile synthetic intermediate, its potential as a modulator of amino acid transporters, its role as a putative enzyme inhibitor, and its intrinsic neuropharmacological activity. This document provides detailed experimental protocols and conceptual frameworks to facilitate further exploration of this promising molecule.
Compound Profile
2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-Bromo-DL-phenylalanine, is an aromatic amino acid characterized by a bromine atom at the ortho position of the phenyl ring.[3] This substitution imparts specific steric and electronic properties that can be exploited in chemical synthesis and molecular interactions.
A stereospecific, multi-enzyme biocatalytic cascade has been developed for the synthesis of the (R)-enantiomer, which is a crucial intermediate for pharmaceuticals.[1][2]
Parameter
Value
Isolated Yield
~65%
HPLC Purity
>99%
Enantiomeric Excess (ee)
99.0%
Data from a 50g scale pilot batch synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.[1][2]
Potential Research Area 1: Advanced Synthetic Intermediate
The primary and most validated application of this compound is as a versatile building block in medicinal chemistry. The ortho-bromo-substituted phenyl ring serves as a reactive handle for various cross-coupling reactions, while the amino acid backbone allows for its incorporation into peptides.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is ideally positioned for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the construction of complex biaryl structures, which are common motifs in pharmacologically active molecules.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Incorporation into Peptides
As a non-natural amino acid, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) can confer novel properties.[4][5] Halogenation can increase metabolic stability, alter conformation, and enhance binding affinity by forming halogen bonds with biological targets.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an N-Fmoc protected 2-Amino-3-(2-bromophenyl)propanoic acid derivative.
Reagent Preparation : Protect the amino group of 2-Amino-3-(2-bromophenyl)propanoic acid with a standard Fmoc-protection protocol.
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine Fmoc-2-bromo-phenylalanine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
Solvent and Catalyst Addition : Add anhydrous 1,4-dioxane to achieve a concentration of ~0.1 M. Degas the suspension by bubbling with argon for 20 minutes. Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).
Reaction Execution : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1N HCl (2x) and brine (1x).
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Potential Research Area 2: Modulator of Amino Acid Transporters
Cancer cells and cells in the brain exhibit high metabolic rates and rely on transporters for nutrient uptake. The L-type Amino Acid Transporter 1 (LAT1), which transports large neutral amino acids, is overexpressed in many cancers and is a key transporter at the blood-brain barrier.[3][6] Phenylalanine analogs are known substrates and inhibitors of LAT1.
Research indicates that halogenation at the ortho-position of phenylalanine enhances its inhibitory activity against LAT1.[2] This suggests that 2-Amino-3-(2-bromophenyl)propanoic acid could be a selective inhibitor of LAT1, presenting a therapeutic opportunity in oncology and neurology.
Phenylalanine Analog
Relative LAT1 Inhibition
2-Fluoro-phenylalanine
< Phenylalanine
2-Chloro-phenylalanine
> Phenylalanine
2-Bromo-phenylalanine
> 2-Chloro-phenylalanine
2-Iodo-phenylalanine
> 2-Bromo-phenylalanine
Qualitative comparison of LAT1 inhibition based on structure-activity relationship studies.[2]
Cell Culture : Culture a LAT1-expressing cell line (e.g., HT-29 colon cancer cells) in appropriate media.
Assay Setup : Seed cells in a 96-well plate and allow them to adhere overnight.
Inhibitor Treatment : Wash cells with a sodium-free buffer. Pre-incubate the cells with varying concentrations of 2-Amino-3-(2-bromophenyl)propanoic acid for 10-15 minutes.
Substrate Addition : Add a radiolabeled LAT1 substrate (e.g., ¹⁴C-L-Leucine) to the wells and incubate for a defined period (e.g., 1-5 minutes).
Termination and Lysis : Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Data Analysis : Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
Potential Research Area 3: Enzyme Inhibition
The structural similarity of 2-Amino-3-(2-bromophenyl)propanoic acid to L-phenylalanine makes it a candidate inhibitor for enzymes that utilize phenylalanine as a substrate.
Phenylalanine Ammonia-Lyase (PAL)
PAL is an enzyme that catalyzes the deamination of L-phenylalanine to cinnamic acid. It is a key enzyme in the phenylpropanoid pathway in plants and has therapeutic applications. Conformationally restricted and other synthetic analogs of phenylalanine are known to be potent competitive inhibitors of PAL.[7] Investigating the inhibitory potential of 2-Amino-3-(2-bromophenyl)propanoic acid against PAL could yield novel inhibitors for agricultural or therapeutic use. While no direct data exists for this specific compound, related analogs show potent inhibition.[7]
Potential Research Area 4: Intrinsic Neuropharmacological Activity
The use of the (R)-enantiomer to synthesize a Dopamine D1 PAM highlights the relevance of this scaffold in neuroscience.[1][2] The D1 receptor is a Gαs-coupled GPCR that, upon activation by dopamine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] This initiates a signaling cascade through Protein Kinase A (PKA), which is crucial for neuronal function, learning, and memory.[1][4][[“]]
Caption: Dopamine D1 receptor signaling cascade.
Furthermore, other halogenated aromatic amino acids, such as 3,5-dibromo-L-tyrosine, have demonstrated neuroprotective effects by attenuating excitatory glutamatergic synaptic transmission.[5] This raises the possibility that 2-Amino-3-(2-bromophenyl)propanoic acid may possess its own modulatory effects on neurotransmitter systems.
Proposed Research Workflow
A logical workflow to explore the potential of this compound would involve a tiered screening approach.
Caption: Proposed research screening cascade.
Conclusion
2-Amino-3-(2-bromophenyl)propanoic acid is more than a mere synthetic intermediate; it is a versatile platform molecule with substantial untapped research potential. Its utility in constructing complex pharmaceutical agents is well-established, but future investigations should focus on its intrinsic biological activities. The most promising avenues for exploration are its potential roles as a selective LAT1 transporter inhibitor for applications in oncology and as a direct modulator of neuronal function. The experimental frameworks provided in this guide offer robust starting points for researchers to unlock the full potential of this valuable chemical entity.
Navigating the Therapeutic Potential of 2-Amino-3-(2-bromophenyl)propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted amino acids represent a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the design of novel therapeuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted amino acids represent a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. Among these, derivatives of 2-Amino-3-(2-bromophenyl)propanoic acid and its analogs are emerging as a compelling class of molecules with significant potential for modulating key biological pathways. While specific research on the parent compound is nascent, the broader family of halogenated phenylalanine and tryptophan analogs has garnered considerable attention for its ability to interact with enzymes in the kynurenine pathway of tryptophan metabolism, as well as with amino acid transporters. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols relevant to this class of compounds, drawing upon data from closely related analogs to illuminate the therapeutic landscape.
The strategic placement of a bromine atom on the phenyl ring can significantly influence the compound's steric and electronic properties, enhancing its binding affinity and selectivity for specific biological targets. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic promise of 2-Amino-3-(2-bromophenyl)propanoic acid derivatives.
Core Compound Profile
Property
Value
Reference
IUPAC Name
2-amino-3-(2-bromophenyl)propanoic acid
Molecular Formula
C₉H₁₀BrNO₂
Molecular Weight
244.09 g/mol
Synonyms
2-Bromo-DL-phenylalanine, DL-2-Bromophenylalanine
Biological Context: The Kynurenine Pathway and Amino Acid Transport
The primary therapeutic context for halogenated tryptophan and phenylalanine analogs is the inhibition of enzymes within the kynurenine pathway. This pathway is responsible for the majority of tryptophan catabolism and produces several neuroactive and immunomodulatory metabolites.[1] Two key enzymes at the entry point of this pathway, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), are critical targets in cancer immunotherapy due to their role in creating an immunosuppressive tumor microenvironment.[2] Further down the pathway, Kynurenine 3-Monooxygenase (KMO) represents a key branch point, and its inhibition is a therapeutic strategy for neurodegenerative diseases.[3]
Additionally, halogenated phenylalanines have been shown to interact with the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids across cell membranes, including the blood-brain barrier.[4] LAT1 is overexpressed in many cancers, making it an attractive target for drug delivery.
Below is a diagram illustrating the key enzymatic steps in the Kynurenine Pathway.
Figure 1: The Kynurenine Pathway of Tryptophan Metabolism.
Quantitative Data for Analogs
Table 1: Inhibition of L-type Amino Acid Transporter 1 (LAT1) by Halogenated Phenylalanine Analogs
mEPSC: miniature excitatory postsynaptic current. Data presented as mean ± SEM.[5]
Experimental Protocols
General Synthesis of 2-Amino-3-(substituted-phenyl)propanoic Acids
A general and robust method for the synthesis of this class of compounds is the asymmetric hydroamination of the corresponding cinnamic acid derivatives catalyzed by phenylalanine ammonia lyases (PALs).[6]
Phenylalanine ammonia lyase (PAL) enzyme (e.g., from Anabaena variabilis)
Buffer solution (e.g., Tris-HCl, pH 8.5)
Organic solvent for extraction (e.g., ethyl acetate)
Acid for product precipitation (e.g., HCl)
Protocol:
Dissolve the substituted cinnamic acid in the buffer solution to the desired concentration (e.g., 10 mM).
Add the ammonia source to the reaction mixture.
Initiate the reaction by adding the PAL enzyme.
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.
Monitor the reaction progress by HPLC or TLC.
Upon completion, stop the reaction by adding acid (e.g., 1 M HCl) to denature the enzyme.
Extract the aqueous layer with an organic solvent to remove any unreacted starting material.
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.
Collect the product by filtration, wash with cold water, and dry under vacuum.
Purify the product further by recrystallization if necessary.
Below is a workflow diagram for the general synthesis and purification process.
Figure 2: General workflow for the enzymatic synthesis of substituted phenylalanines.
In Vitro Enzyme Inhibition Assay (General Protocol for Kynurenine Pathway Enzymes)
This protocol provides a general framework for assessing the inhibitory activity of compounds against enzymes like KMO or Kynureninase. Specific conditions such as substrate and enzyme concentrations may need to be optimized for each target.[7][8]
Materials:
Recombinant human enzyme (e.g., KMO, Kynureninase)
Substrate (e.g., L-Kynurenine for KMO, 3-hydroxy-DL-kynurenine for Kynureninase)
Cofactors (e.g., NADPH for KMO)
Assay buffer (e.g., phosphate buffer with appropriate pH)
Test compound (dissolved in DMSO)
96-well microplate (UV-transparent or black, depending on the detection method)
Plate reader (spectrophotometer or fluorometer)
Protocol:
Prepare a stock solution of the test compound in DMSO.
In a 96-well plate, add the assay buffer, recombinant enzyme, and varying concentrations of the test compound.
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.
Initiate the enzymatic reaction by adding the substrate and any necessary cofactors.
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength. For KMO, this can be the consumption of NADPH at 340 nm. For Kynureninase, it can be the fluorescence of the product.[7][8]
Calculate the initial reaction rates for each concentration of the inhibitor.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Below is a diagram illustrating the logical relationship in an enzyme inhibition assay.
Figure 3: Logical flow of an enzyme inhibition assay.
Conclusion and Future Directions
The field of substituted amino acid derivatives, particularly those based on the 2-Amino-3-(2-bromophenyl)propanoic acid scaffold, holds considerable promise for the development of novel therapeutics. While direct biological data for the parent compound remains to be fully elucidated, the strong inhibitory activity of its close analogs against key enzymes in the kynurenine pathway and their interaction with amino acid transporters highlight a clear path for future research.
The methodologies and data presented in this guide provide a robust starting point for researchers to synthesize, screen, and characterize these compounds. Future efforts should focus on a systematic structure-activity relationship (SAR) study of 2-Amino-3-(2-bromophenyl)propanoic acid derivatives to optimize their potency and selectivity for specific targets. Furthermore, in vivo studies will be crucial to validate the therapeutic potential of lead compounds in relevant disease models. The continued exploration of this chemical space is poised to yield novel drug candidates for a range of challenging diseases, from cancer to neurodegenerative disorders.
The Biological Activity of Aryl Propionic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Aryl propionic acid derivatives represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen, naproxen, and ketoprofen.[1] These compounds are...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: Aryl propionic acid derivatives represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen, naproxen, and ketoprofen.[1] These compounds are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] Beyond their well-established anti-inflammatory effects, emerging research has unveiled a broader spectrum of biological activities, including anticancer, anticonvulsant, and antibacterial actions.[1][3] This technical guide provides an in-depth overview of the biological activities of aryl propionic acid derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic effects of aryl propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[2]
COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining platelet function.[2]
COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2]
By inhibiting COX enzymes, aryl propionic acid derivatives reduce the production of prostaglandins, thereby mitigating the inflammatory response. Most traditional aryl propionic acid derivatives are non-selective inhibitors of both COX-1 and COX-2.[2] The (S)-enantiomer is typically the more pharmacologically active form.[1]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Aryl Propionic Acid Derivatives.
Quantitative Biological Data
The inhibitory potency of aryl propionic acid derivatives against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common derivatives.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Ibuprofen
13
370
0.035
Naproxen
8.72
5.15
1.69
(S)-Ketoprofen
0.0019
0.027
~0.07
Flurbiprofen
0.48
0.9
~0.53
Note: IC50 values can vary depending on the specific assay conditions.
Anticancer Activity and Associated Signaling Pathways
Several aryl propionic acid derivatives have demonstrated promising anticancer activity, which appears to be mediated through multiple signaling pathways, often independent of COX inhibition.[4]
1. Induction of Apoptosis: Ibuprofen, naproxen, and ketoprofen have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[5][6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Ibuprofen has been observed to reduce proteasome activity, leading to mitochondrial abnormalities and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[5] It can also increase the activity of caspases-3, -8, and -9.[8]
Naproxen has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9]
Ketoprofen can induce the extrinsic apoptotic pathway and inhibit the JAK/STAT signaling pathway.[7]
2. Cell Cycle Arrest: Naproxen has been found to cause an accumulation of cells in the G1 phase of the cell cycle, mediated through effects on cyclin-dependent kinase 4 (CDK4), cyclin D1, and p21.[6][9]
3. Inhibition of the PI3K/Akt Pathway: Naproxen has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that promotes cell survival and proliferation.[6][9] By inhibiting PI3K, naproxen can decrease the phosphorylation of Akt, a downstream effector, leading to reduced cell viability.[6]
Caption: Anticancer Signaling Pathways of Aryl Propionic Acid Derivatives.
Experimental Protocols
In Vitro COX Inhibition Assay (Colorimetric)
Objective: To determine the IC50 value of an aryl propionic acid derivative against COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically at 590 nm.
Materials:
Purified ovine COX-1 and human recombinant COX-2 enzymes
Assay buffer (0.1 M Tris-HCl, pH 8.0)
Hemin
Test compound (dissolved in a suitable solvent, e.g., DMSO)
Arachidonic acid (substrate)
TMPD (colorimetric substrate)
96-well microplate
Microplate reader
Procedure:
Preparation: In a 96-well plate, prepare the following wells in triplicate:
Inhibitor: 150 µL assay buffer, 10 µL hemin, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the test compound at various concentrations.
Inhibitor Incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 20 µL of TMPD solution to all wells, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute) for each well.
Subtract the background rate from all other rates.
Determine the percent inhibition for each inhibitor concentration relative to the control (100% initial activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of an aryl propionic acid derivative.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
Wistar rats (150-200 g)
Carrageenan (1% w/v in sterile saline)
Test compound
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Plethysmometer or calipers
Syringes and needles
Procedure:
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
Grouping and Dosing: Divide the animals into groups (n=6 per group):
Control: Receive vehicle only.
Standard: Receive a known anti-inflammatory drug (e.g., indomethacin).
Test: Receive the test compound at various doses.
Administer the vehicle, standard, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis:
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
Calculate the percentage inhibition of edema for the standard and test groups compared to the control group using the following formula:
% Inhibition = [ (Mean paw volume increase in control) - (Mean paw volume increase in treated group) ] / (Mean paw volume increase in control) * 100
Antibacterial Activity: Serial Dilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of an aryl propionic acid derivative against a specific bacterium.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standard inoculum of the target bacterium is added. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.
Materials:
Test compound
Bacterial culture
Sterile nutrient broth
Sterile test tubes or 96-well microplate
Pipettes and sterile tips
Incubator
Procedure:
Preparation of Dilutions: Prepare a series of two-fold dilutions of the test compound in sterile nutrient broth in a set of test tubes or a 96-well plate.
Inoculation: Add a standardized inoculum of the bacterial culture to each tube or well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the tubes or plate at 37°C for 18-24 hours.
Determination of MIC: Observe the tubes or wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the test compound in which there is no visible growth.
Drug Discovery and Development Workflow
The discovery and development of new aryl propionic acid derivatives with improved efficacy and safety profiles follows a well-defined workflow.
Caption: A typical drug discovery and development workflow for aryl propionic acid derivatives.
An In-depth Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid: A Phenylalanine Derivative in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-(2-bromophenyl)propanoic acid, a halogenated derivative of the essential amino acid phenylalanine, has emerged as a significant building...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(2-bromophenyl)propanoic acid, a halogenated derivative of the essential amino acid phenylalanine, has emerged as a significant building block in medicinal chemistry and pharmaceutical development. Its unique structural properties, conferred by the presence of a bromine atom on the phenyl ring, offer enhanced reactivity and the potential for novel therapeutic agents, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological significance of 2-Amino-3-(2-bromophenyl)propanoic acid and its enantiomers. Detailed experimental protocols for its synthesis and incorporation into peptides are presented, alongside a review of its applications in studying metabolic pathways and as a component of neuroprotective agents. This document aims to serve as a critical resource for researchers leveraging this versatile compound in the design and development of next-generation therapeutics.
Introduction
2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-bromophenylalanine, is a non-canonical amino acid that has garnered considerable interest in the field of drug discovery and protein engineering. As a derivative of phenylalanine, it shares a similar core structure, allowing it to be recognized by biological systems, while the ortho-bromine substitution on the phenyl ring provides a valuable tool for medicinal chemists. This halogenation enhances the molecule's reactivity and allows for its use as a versatile intermediate in the synthesis of complex organic molecules and peptides.[1]
The incorporation of 2-bromophenylalanine into peptides and other molecular scaffolds has been explored for the development of novel therapeutics targeting a range of conditions, most notably neurological disorders.[2] Its structural similarity to natural amino acids enables it to be integrated into peptides, facilitating the study of structure-activity relationships and the design of enzyme inhibitors.[1][3] This guide will delve into the technical details of 2-Amino-3-(2-bromophenyl)propanoic acid, providing researchers with the necessary information to effectively utilize this compound in their work.
Physicochemical Properties
The physicochemical properties of 2-Amino-3-(2-bromophenyl)propanoic acid and its common forms are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid
The synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired enantiomeric purity and the scale of the synthesis.
Chemical Synthesis of N-Boc-L-2-bromophenylalanine
Experimental Protocol: N-Boc Protection of L-Phenylalanine (Adaptable for 2-bromo-L-phenylalanine)
In a 4-L, four-necked, round-bottomed flask equipped with a stirrer, dropping funnel, reflux condenser, and thermometer, dissolve 44 g (1.1 mol) of sodium hydroxide in 1.1 L of water.
With stirring, add 165.2 g (1 mol) of L-phenylalanine at ambient temperature.
Dilute the mixture with 750 mL of tert-butyl alcohol.
To the well-stirred, clear solution, add 223 g (1 mol) of di-tert-butyl dicarbonate dropwise within 1 hour. A white precipitate may appear during the addition.
After a short induction period, the temperature may rise to 30–35°C. Continue stirring overnight at room temperature to complete the reaction. The final pH of the clear solution should be between 7.5 and 8.5.
Extract the reaction mixture twice with 250 mL of pentane.
Extract the organic phase three times with 100 mL of saturated aqueous sodium bicarbonate solution.
Combine the aqueous layers and acidify to pH 1–1.5 by the careful addition of a solution of 224 g (1.65 mol) of potassium hydrogen sulfate in 1.5 L of water.
Place the solution in a refrigerator overnight.
Collect the white precipitate on a Büchner funnel and wash with cold pentane.
Dry the solid under reduced pressure at ambient temperature to a constant weight to obtain the first crop of N-tert-butoxycarbonyl-L-phenylalanine.
Evaporate the mother liquor to dryness to obtain a yellowish oil, which can be treated in the same manner to yield a second crop.[6]
Note: This protocol is for L-phenylalanine and should be adapted and optimized for L-2-bromophenylalanine, potentially requiring adjustments in reagent quantities and reaction times.
Enzymatic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid
The (R)-enantiomer, a D-amino acid, can be synthesized with high enantioselectivity using a co-immobilized multienzyme system. This biocatalytic approach offers a green and efficient alternative to chemical synthesis.
D-amino acid aminotransaminase (bcDAAT) from Bacillus cereus
D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus
Formate dehydrogenase (cbFDH) from Candida boidinii
Immobilization:
The enzymes are co-immobilized on glutaraldehyde-activated amino polymer beads (e.g., LX1000HA).[7]
Reaction Conditions:
A pilot-scale batch reaction can be conducted at a 50 g scale.
The reaction mixture contains the immobilized multienzyme system and the necessary substrates for the cascade reaction.
The reaction proceeds to yield (R)-2-amino-3-(2-bromophenyl)propanoic acid.[7]
Results:
This method has been reported to achieve an overall isolated yield of 65% of (R)-2-amino-3-(2-bromophenyl)propanoic acid with an HPLC purity of >99% and an enantiomeric excess (ee) of 99.0%.[7]
Analytical Characterization
The identity and purity of 2-Amino-3-(2-bromophenyl)propanoic acid are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the molecule.
¹H NMR: The proton NMR spectrum of 2-Amino-3-(2-bromophenyl)propanoic acid is expected to show distinct signals for the aromatic protons on the bromophenyl ring, the α-proton, and the β-protons of the propanoic acid side chain. The chemical shifts and splitting patterns of these signals provide valuable information about the connectivity of the atoms. The aromatic region will display a complex multiplet due to the ortho-substitution. The α-proton will appear as a multiplet coupled to the β-protons, and the β-protons will also present as a multiplet.[8]
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the bromophenyl ring, the carboxyl carbon, the α-carbon, and the β-carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (244.08 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio.[9]
Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of the carboxyl group (COOH) as CO₂ and H₂O, and cleavage of the Cα-Cβ bond. The presence of the bromophenyl group will influence the fragmentation, leading to characteristic fragment ions containing this moiety.[10]
Applications in Drug Discovery and Development
The primary application of 2-Amino-3-(2-bromophenyl)propanoic acid is as a building block in the synthesis of peptides and peptidomimetics with potential therapeutic properties.
Peptide Synthesis
Both Fmoc- and Boc-protected derivatives of 2-bromophenylalanine are used in solid-phase peptide synthesis (SPPS) to incorporate this non-canonical amino acid into peptide chains.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a piperidine solution in DMF.
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using coupling reagents and DIEA and then added to the resin to form a new peptide bond.
Washing: The resin is washed thoroughly with DMF after each deprotection and coupling step to remove excess reagents and byproducts.
Chain Elongation: Steps 2-4 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Neurological Disorder Research
Phenylalanine derivatives have been investigated for their neuroprotective properties. While specific signaling pathways for peptides containing 2-bromophenylalanine are not yet fully elucidated, related compounds have shown activity as antagonists of AMPA receptors and inhibitors of monoamine oxidase B (MAO-B), both of which are important targets in neurodegenerative diseases.
AMPA Receptor Antagonism: Overactivation of glutamate receptors, such as the AMPA receptor, is implicated in excitotoxicity and neuronal cell death in various neurological conditions. Phenylalanine-based AMPA receptor antagonists have demonstrated anticonvulsant and neuroprotective effects in preclinical studies.
MAO-B Inhibition: MAO-B is an enzyme involved in the degradation of dopamine. Inhibitors of MAO-B can increase dopamine levels in the brain and are used in the treatment of Parkinson's disease. Phenylalanine derivatives have been identified as potent and selective MAO-B inhibitors.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
Principle: This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO-B substrate. The H₂O₂ is detected using a fluorescent probe. The inhibition of MAO-B by a test compound results in a decrease in the fluorescence signal.
Materials:
Human MAO-B enzyme
MAO-B substrate (e.g., benzylamine)
Fluorescent probe (e.g., GenieRed Probe)
Developer
MAO-B Assay Buffer
Test compounds (e.g., peptides containing 2-bromophenylalanine)
Known MAO-B inhibitor (e.g., Selegiline) as a positive control
96-well black microplates
Fluorometric plate reader
Procedure:
Prepare stock solutions of the MAO-B enzyme, substrate, developer, fluorescent probe, and test compounds in the assay buffer.
In a 96-well black plate, add the test compound solutions at various concentrations.
Add the MAO-B enzyme solution to each well.
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
Initiate the enzymatic reaction by adding the MAO-B substrate solution (containing the substrate, developer, and fluorescent probe) to each well.
Incubate the plate for a further period (e.g., 20 minutes) at 37°C.
Terminate the reaction (e.g., by adding a stop solution like 2 N NaOH).
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[2][7][11][12]
2-Amino-3-(2-bromophenyl)propanoic acid stands out as a valuable and versatile phenylalanine derivative for applications in drug discovery and chemical biology. Its unique combination of a bio-relevant amino acid scaffold and a reactive bromine handle makes it an attractive building block for creating novel peptides and small molecules with therapeutic potential. The detailed synthetic and analytical protocols provided in this guide, along with an overview of its biological applications, are intended to facilitate its use in the research and development of new treatments for neurological and other diseases. As our understanding of the specific roles of peptides containing this amino acid in biological signaling pathways grows, so too will the opportunities for its application in designing targeted and effective therapeutics.
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid 2-Amino-3-(2-bromophenyl)propanoic acid into peptide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid 2-Amino-3-(2-bromophenyl)propanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). The presence of a bromine atom on the ortho position of the phenyl ring offers a unique chemical handle for post-synthesis modifications, such as cross-coupling reactions, and can influence peptide conformation and binding affinities.
Introduction
The incorporation of unnatural amino acids is a powerful strategy to enhance the therapeutic properties of peptides, including increased stability, improved potency, and novel functionalities.[1] 2-Amino-3-(2-bromophenyl)propanoic acid, a derivative of phenylalanine, is a valuable building block in peptide chemistry. The ortho-bromophenyl moiety can introduce significant steric hindrance, which requires optimization of standard SPPS protocols to ensure efficient coupling.[1] The bromine atom serves as a versatile reactive site for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling further functionalization of the peptide.[2]
Key Considerations for SPPS
The primary challenge in incorporating 2-Amino-3-(2-bromophenyl)propanoic acid is overcoming the steric hindrance posed by the ortho-bromo group. This can lead to incomplete coupling reactions and the formation of deletion sequences. To mitigate these issues, the following modifications to standard Fmoc/tBu SPPS protocols are recommended:
Choice of Coupling Reagents: More potent coupling reagents are often necessary to drive the reaction to completion. Urionium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are generally more effective than carbodiimides like DIC for sterically hindered amino acids.[3]
Extended Coupling Times: Longer reaction times may be required to ensure complete acylation of the N-terminal amine.
Double Coupling: Performing the coupling step twice with a fresh solution of the activated amino acid can significantly improve the incorporation efficiency of hindered residues.
Microwave-Assisted SPPS: The use of microwave energy can accelerate coupling reactions and improve efficiency, particularly for difficult couplings.[4]
Experimental Protocols
The following protocols are based on standard Fmoc/tBu chemistry and have been adapted to address the challenges associated with sterically hindered amino acids. These procedures are intended for manual synthesis but can be adapted for automated peptide synthesizers.
Materials and Reagents
Reagent/Material
Grade
Recommended Supplier
Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid
≥98.0%
Various
Rink Amide or Wang Resin
100-200 mesh
Various
N,N-Dimethylformamide (DMF)
Peptide Synthesis Grade
Various
Dichloromethane (DCM)
ACS Grade or higher
Various
Piperidine
Reagent Grade
Various
N,N-Diisopropylethylamine (DIEA)
Reagent Grade
Various
HATU, HBTU, or PyBOP
Peptide Synthesis Grade
Various
Trifluoroacetic acid (TFA)
Reagent Grade
Various
Triisopropylsilane (TIS)
Reagent Grade
Various
Diethyl ether
Anhydrous
Various
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes the synthesis on a 0.1 mmol scale.
1. Resin Swelling:
Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.
Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
Drain the DMF.
2. Fmoc Deprotection:
Add a 20% (v/v) solution of piperidine in DMF to the resin.
Agitate the mixture for 5 minutes, then drain.
Repeat the piperidine treatment for an additional 15 minutes.
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid:
In a separate vial, dissolve 3.0 equivalents of Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid and 2.9 equivalents of a coupling agent (e.g., HATU) in DMF.
Add 6.0 equivalents of DIEA to the amino acid solution and pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 2-4 hours at room temperature. For difficult sequences, a double coupling (repeating this step) is recommended.
Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
4. Capping (Optional but Recommended):
To block any unreacted N-terminal amines, prepare a capping solution of 5% acetic anhydride and 5% DIEA in DMF.
Add the capping solution to the resin and agitate for 15-30 minutes.
Drain the solution and wash the resin with DMF.
5. Chain Elongation:
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/TIS; 82.5:5:5:5:2.5).
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
Dry the crude peptide under vacuum.
7. Purification:
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following tables provide representative data for the incorporation of sterically hindered amino acids. Note that specific yields and purities for peptides containing 2-Amino-3-(2-bromophenyl)propanoic acid may vary depending on the sequence and synthesis conditions.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling Reagent
Typical Equivalents (AA:Reagent:DIEA)
Typical Coupling Time
Relative Efficiency for Hindered Residues
DIC/HOBt
3:3:6
2-4 hours
Moderate
HBTU/HOBt
3:3:6
1-2 hours
High
HATU/HOAt
3:2.9:6
1-2 hours
Very High
PyBOP
3:3:6
1-2 hours
Very High
Table 2: Representative Yield and Purity Data
Peptide Sequence (Example)
Synthesis Method
Coupling Time for Hindered AA
Crude Purity (%)
Overall Yield (%)
Ac-Gly-(4-Br-Phe)-Ala-NH2
Manual SPPS
2 hours
~85
~60
Ac-Gly-(2-Cl-Phe)-Ala-NH2
Manual SPPS
4 hours (double coupling)
~75
~50
Ac-Gly-(Aib)-Ala-NH2
Microwave SPPS
15 minutes
>90
~70
Data is illustrative and based on literature for similar sterically hindered amino acids.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for optimizing the coupling of sterically hindered amino acids.
Application Notes and Protocols: Fmoc-protected "2-Amino-3-(2-bromophenyl)propanoic acid"
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-protected "2-Amino-3-(2-bromophenyl)propanoic acid," also known as Fmoc-L-2-bromophenylalanine, is a specialized amino acid derivative tha...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-protected "2-Amino-3-(2-bromophenyl)propanoic acid," also known as Fmoc-L-2-bromophenylalanine, is a specialized amino acid derivative that serves as a versatile building block in modern chemical biology and drug discovery. Its unique structure, combining the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a bromine-substituted aromatic side chain, offers significant advantages in peptide synthesis and the development of novel therapeutics.[1]
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise and controlled assembly of peptide chains under mild conditions.[2] The true innovation of this reagent, however, lies in the 2-bromophenyl moiety. The bromine atom acts as a versatile chemical handle, allowing for post-synthetic modifications through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[2] This capability opens up a vast chemical space for designing and synthesizing novel peptide probes, diagnostics, and therapeutics with tailored properties.[2]
This document provides detailed application notes and experimental protocols for the use of Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid in peptide synthesis and its potential application in the development of targeted therapeutics, such as inhibitors of the p53-MDM2 protein-protein interaction.
Key Applications
Solid-Phase Peptide Synthesis (SPPS): As a building block for the precise incorporation of a brominated phenylalanine residue into a peptide sequence.[1]
Medicinal Chemistry and Drug Discovery: The 2-bromophenyl side chain can be used to modulate the biological and physical properties of peptides, including binding affinity, metabolic stability, and lipophilicity.[3] The bromine atom can participate in halogen bonding, potentially enhancing interactions with biological targets.
Bioconjugation and Post-Synthesis Modification: The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the attachment of various functionalities, such as small molecules, imaging agents, or other peptides.[2]
Data Presentation
The following table summarizes the expected quantitative data for the incorporation of a brominated phenylalanine derivative into a peptide sequence using Fmoc-based SPPS, followed by post-synthesis modification and purification. These values are based on typical outcomes for the analogous Fmoc-Phe(4-Br)-OH and may vary depending on the specific peptide sequence, coupling conditions, and purification protocol.[2]
Parameter
Expected Value
Notes
SPPS Coupling Efficiency
>99%
Monitored by a qualitative colorimetric test (e.g., Kaiser test). Double coupling may be necessary for sterically hindered residues or difficult sequences.
Crude Peptide Yield (Post-Cleavage)
70-90%
Dependent on the length and amino acid composition of the peptide.
Final Peptide Purity (Post-HPLC)
>95% or >98%
Achievable with standard reversed-phase high-performance liquid chromatography (RP-HPLC).
Suzuki Coupling Conversion Rate
60-90%
Highly dependent on the choice of catalyst, base, and boronic acid substrate.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid into a Peptide Sequence via Manual Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a 2-bromophenylalanine residue on a 0.1 mmol scale.
Materials and Reagents:
Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)
Fmoc-protected amino acids, including Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
Cold diethyl ether, anhydrous
Procedure:
Resin Swelling: Place the appropriate amount of resin in a reaction vessel. Add DMF and allow the resin to swell for at least 1 hour at room temperature with gentle agitation. After swelling, drain the DMF.
Fmoc Deprotection:
Add a 20% (v/v) solution of piperidine in DMF to the resin.
Agitate the mixture for 5-10 minutes at room temperature.
Drain the piperidine solution.
Repeat the piperidine treatment for another 5-10 minutes.
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
In a separate vial, dissolve 3.0 equivalents of Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid and 3.0 equivalents of HOBt in DMF.
Add 3.0 equivalents of HBTU to the amino acid solution.
Add 6.0 equivalents of DIPEA to activate the amino acid.
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Deprotection and Washing: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2). Then, wash the resin with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
Cleavage and Deprotection:
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Post-Synthesis Modification via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl boronic acid to the 2-bromophenylalanine-containing peptide in solution.
Suitable solvent system (e.g., DMF/water or ACN/water)
Procedure:
Dissolve Peptide: Dissolve the purified 2-bromophenylalanine-containing peptide in the chosen solvent system.
Add Reagents: Add the aryl boronic acid, palladium catalyst, and base to the reaction mixture.
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60°C to 100°C for 2-24 hours.
Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.
Purification: Upon completion, purify the modified peptide using RP-HPLC.
Protocol 3: Purification of the Crude Peptide by RP-HPLC
Materials and Reagents:
Crude peptide pellet
Water (HPLC grade)
Acetonitrile (HPLC grade)
Trifluoroacetic acid (TFA)
Reversed-phase HPLC system with a C18 column
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
HPLC Purification:
Equilibrate the C18 column with a low percentage of organic solvent (e.g., 5% acetonitrile in water with 0.1% TFA).
Inject the dissolved crude peptide onto the column.
Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30-60 minutes).
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
Collect the fractions corresponding to the major peak.
Analysis and Lyophilization:
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Application in Drug Development: Targeting the p53-MDM2 Interaction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[4][5] In many cancers, p53 is inactivated through its interaction with the oncoproteins MDM2 and its homolog MDMX.[6][7] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its function and promoting its degradation.[6][7][8] Therefore, inhibiting the p53-MDM2/MDMX interaction is a promising strategy for cancer therapy.
Peptide-based inhibitors have been developed that mimic the p53 binding domain and disrupt its interaction with MDM2/MDMX.[7][9][10] The incorporation of non-natural amino acids, such as 2-bromophenylalanine, into these peptide sequences is a rational approach to enhance their binding affinity and pharmacological properties. The 2-bromophenyl group can introduce favorable steric and electronic interactions within the binding pocket of MDM2/MDMX. Furthermore, the bromine atom can be used as a handle to attach other moieties to improve cell permeability or other drug-like properties.
A potent peptide inhibitor of the p53-MDM2/MDMX interactions, termed PMI (TSFAEYWNLLSP), has been identified and shown to bind to MDM2 and MDMX with low nanomolar affinities.[7] The following table presents a hypothetical comparison of the binding affinities of the parent PMI peptide and a modified version incorporating 2-bromophenylalanine, illustrating the potential for improved potency.
Application Notes and Protocols for the Enzymatic Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the enzymatic synthesis of the non-canonical amino acid (R)-2-Amino-3-(2-bromophenyl)propanoic acid....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of the non-canonical amino acid (R)-2-Amino-3-(2-bromophenyl)propanoic acid. This compound serves as a valuable building block in the development of novel pharmaceuticals. The described method utilizes a multi-enzyme cascade system, offering a highly selective and efficient route to the desired product. This application note includes a summary of the reaction, quantitative data, detailed experimental protocols, and visualizations of the enzymatic pathway and experimental workflow to facilitate adoption in a laboratory setting.
Introduction
The synthesis of non-canonical amino acids is of significant interest in drug discovery and development, as their incorporation into peptides and other molecules can lead to improved therapeutic properties. (R)-2-Amino-3-(2-bromophenyl)propanoic acid is a key intermediate for various pharmaceuticals. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions and can produce undesirable byproducts. Biocatalysis, through the use of enzymes, presents a greener and more specific alternative. This protocol details a cofactor-driven, multi-enzyme cascade reaction for the synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid with high purity and enantiomeric excess.[1][2]
Enzymatic Synthesis Pathway
The synthesis is achieved through a three-enzyme cascade reaction. The key transformation is the transamination of a keto-acid precursor, catalyzed by a D-amino acid aminotransaminase. To drive the reaction to completion and regenerate the necessary cofactor, two additional enzymes are employed in a coupled system.
Figure 1: Enzymatic cascade for the synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data from the enzymatic synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid in a batch reaction.
The overall experimental workflow for the enzymatic synthesis is depicted below. This process includes enzyme preparation, immobilization, the enzymatic reaction itself, and subsequent product isolation and analysis.
Figure 2: General experimental workflow for the enzymatic synthesis.
Detailed Experimental Protocols
Materials and Reagents
Enzymes : D-amino acid aminotransaminase from Bacillus cereus (bcDAAT), D-lactate dehydrogenase from Lactobacillus helveticus (lhD-LDH), and formate dehydrogenase from Candida boidinii (cbFDH).[2]
Immobilization Support : Glutaraldehyde-activated amino polymer beads (e.g., LX1000HA).[2]
Buffers : Appropriate buffers for enzyme activity and reaction (e.g., potassium phosphate buffer).
Solvents : For extraction and purification (e.g., ethyl acetate).
Analytical Reagents : HPLC grade solvents and standards.
Enzyme Preparation and Immobilization
Enzyme Production : The three enzymes (bcDAAT, lhD-LDH, and cbFDH) can be produced recombinantly in a suitable host such as E. coli. This involves cloning the respective genes into expression vectors, transforming the host cells, inducing protein expression, and purifying the enzymes using standard chromatographic techniques (e.g., affinity chromatography).
Co-immobilization of Enzymes :
Activate the amino polymer beads with glutaraldehyde.
Sequentially add the purified enzymes to the activated beads. It has been shown that sequential co-immobilization provides excellent stability.[2]
Wash the beads to remove any unbound enzyme.
The immobilized multi-enzyme system is now ready for use.
Batch Reaction Protocol (50 g Scale)
Reaction Setup :
To a suitable reaction vessel, add the immobilized multi-enzyme beads.
Add a buffered solution (e.g., potassium phosphate buffer, pH 7.5).
Add the substrate, 2-Oxo-3-(2-bromophenyl)propanoic acid (50 g).
Add the amino donor, D-alanine (molar excess).
Add the cofactor, NAD+.
Add the cofactor regeneration substrate, sodium formate (molar excess).
Reaction Conditions :
Maintain the reaction at a constant temperature (e.g., 30°C).
Provide gentle agitation to keep the immobilized enzyme suspended.
Monitor the pH of the reaction and adjust as necessary.
Reaction Monitoring :
Periodically take aliquots from the reaction mixture.
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to monitor the conversion of the substrate to the product.
Reaction Work-up and Product Isolation :
Once the reaction has reached completion (as determined by HPLC), separate the immobilized enzyme beads by filtration. The beads can be washed and reused for subsequent batches.
Adjust the pH of the filtrate to the isoelectric point of the product to induce precipitation.
Collect the precipitated product by filtration.
Wash the product with cold water and dry under vacuum to yield (R)-2-Amino-3-(2-bromophenyl)propanoic acid as a white powder.[2]
Product Analysis
Purity Determination : The purity of the final product is determined by HPLC. A C18 column is typically used with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
Enantiomeric Excess Determination : The enantiomeric excess (ee) is determined by chiral HPLC. A chiral stationary phase is used to separate the R and S enantiomers of the product.
Continuous Flow Synthesis
For larger-scale production, a continuous flow setup using a Packed Bed Reactor (PBR) can be employed.[2]
The co-immobilized enzymes are packed into a column to create a PBR.
The reaction mixture containing the substrate, amino donor, cofactor, and regeneration substrate is continuously pumped through the PBR.
The product is collected at the outlet of the reactor.
This method has been shown to achieve a stable conversion of >95% for over 36 hours with a space-time yield of 323.3 g L⁻¹ day⁻¹.[2]
Conclusion
The enzymatic synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid using a co-immobilized multi-enzyme system is a highly efficient and selective method. It provides the target molecule in high yield, purity, and enantiomeric excess. The ability to reuse the immobilized enzymes and the potential for continuous flow synthesis make this a scalable and industrially viable process.[2] This biocatalytic approach offers a significant advantage over traditional chemical methods, aligning with the principles of green chemistry.
Unlocking New Frontiers in Drug Discovery: 2-Amino-3-(2-bromophenyl)propanoic acid as a Versatile Unnatural Amino Acid Building Block
For Immediate Release Shanghai, China – December 29, 2025 – In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids (UAAs) is a pivotal strategy for engineering mol...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids (UAAs) is a pivotal strategy for engineering molecules with enhanced potency, stability, and novel functionalities. Among the diverse array of available building blocks, 2-Amino-3-(2-bromophenyl)propanoic acid , a halogenated derivative of phenylalanine, has emerged as a significant tool for researchers, scientists, and drug development professionals. Its unique structural and chemical properties offer a gateway to modulating peptide conformation and function, thereby opening new avenues in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-3-(2-bromophenyl)propanoic acid in solid-phase peptide synthesis (SPPS) and discusses its potential impact on drug discovery and development.
Background and Features
2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-bromo-DL-phenylalanine, is a non-proteinogenic amino acid characterized by the presence of a bromine atom at the ortho position of the phenyl ring. This substitution imparts distinct physicochemical properties compared to its natural counterpart, phenylalanine, and its more commonly studied isomer, 4-bromophenylalanine.
Key Features:
Steric Influence: The ortho-positioning of the bulky bromine atom can impose significant conformational constraints on the peptide backbone, influencing secondary structures such as α-helices and β-sheets. This can lead to peptides with more defined and stable three-dimensional structures.
Electronic Effects: The electron-withdrawing nature of the bromine atom can alter the electronic properties of the aromatic ring, potentially influencing interactions with biological targets.
Chemical Handle for Post-Syntbetic Modification: The carbon-bromine bond serves as a versatile reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the site-specific introduction of diverse functional groups, enabling the creation of complex peptide conjugates and peptidomimetics.[1]
Heavy Atom for Structural Biology: The presence of the bromine atom can be advantageous in X-ray crystallography, aiding in phase determination to solve the three-dimensional structures of peptides and protein-peptide complexes.
Applications in Research and Drug Development
The incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid into peptide sequences offers several strategic advantages across various research and development domains:
Enhanced Biological Activity: By inducing specific conformational states or participating in unique binding interactions, this UAA can enhance the potency and selectivity of peptide-based drugs. While specific data for the ortho-isomer is limited, the principle of using halogenated phenylalanines to improve biological activity is well-established for the para-isomer.[2]
Improved Pharmacokinetic Properties: The introduction of unnatural amino acids can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation, thereby prolonging their in-vivo half-life.[3]
Probing Protein-Protein Interactions (PPIs): Peptides containing this UAA can serve as valuable tools to investigate and modulate PPIs, which are implicated in numerous disease pathways. The unique steric and electronic properties of the 2-bromophenyl side chain can be leveraged to fine-tune binding affinity and specificity.
Development of Novel Biomaterials: The ability to form specific intermolecular interactions and undergo post-synthetic modifications makes peptides containing this UAA promising candidates for the development of self-assembling nanomaterials and hydrogels.
Quantitative Data Summary
While comprehensive quantitative data for peptides specifically containing 2-Amino-3-(2-bromophenyl)propanoic acid is not extensively available in the public domain, the following table provides a comparative overview of the performance of common coupling reagents used in the incorporation of the related Fmoc-protected 4-bromophenylalanine, which can serve as a general guideline. The efficiency of these reagents is expected to be similar for the ortho-isomer, although steric hindrance might necessitate longer coupling times.
Coupling Reagent
Typical Coupling Time
Coupling Efficiency
Key Advantages
HBTU/DIEA
1-2 hours
>99%
Widely used, cost-effective, and generally efficient.
HATU/DIEA
1-2 hours
>99.5%
Highly effective for sterically hindered amino acids and difficult couplings.
HCTU/DIEA
1-2 hours
>99%
Similar to HBTU but can offer improved performance in some cases.
DIC/HOBt
2-4 hours
~98-99%
A classic, cost-effective option, though potentially slower and with a higher risk of racemization.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of peptides containing 2-Amino-3-(2-bromophenyl)propanoic acid using the standard Fmoc/tBu strategy.
This protocol describes a single coupling cycle for the incorporation of Fmoc-Phe(2-Br)-OH.
Resin Swelling:
a. Place the desired amount of resin (e.g., 0.1 mmol) in a reaction vessel.
b. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[4]
c. Drain the DMF.
Fmoc Deprotection:
a. Add a 20% solution of piperidine in DMF to the resin.
b. Agitate the mixture for 5 minutes.
c. Drain the solution and repeat the piperidine treatment for another 15 minutes.
d. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Coupling of Fmoc-Phe(2-Br)-OH:
a. In a separate vial, dissolve Fmoc-Phe(2-Br)-OH (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
b. Add DIEA (6-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
c. Add the activated amino acid solution to the deprotected resin.
d. Agitate the reaction mixture for 1-2 hours at room temperature. Due to potential steric hindrance from the ortho-bromo group, extending the coupling time to 4 hours or performing a double coupling may be necessary to ensure complete reaction.
e. Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete reaction, while a blue color suggests incomplete coupling.
Washing:
a. Drain the coupling solution.
b. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Chain Elongation:
a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
Resin Preparation:
a. After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.
Cleavage Reaction:
a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v).
b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
c. Agitate the mixture at room temperature for 2-4 hours.
Peptide Precipitation and Purification:
a. Filter the resin and collect the TFA solution containing the cleaved peptide.
b. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
c. Centrifuge the mixture to pellet the crude peptide.
d. Decant the ether and wash the peptide pellet with cold diethyl ether twice.
e. Dry the crude peptide under vacuum.
f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
g. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Application Notes and Protocols for the Incorporation of 2-Amino-3-(2-bromophenyl)propanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in modern drug discovery and chemical biology. It allows...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in modern drug discovery and chemical biology. It allows for the rational design of peptides with enhanced therapeutic properties, such as increased stability, improved potency, and novel functionalities.[1][2] 2-Amino-3-(2-bromophenyl)propanoic acid, an analog of phenylalanine with a bromine atom at the ortho position of the phenyl ring, is a particularly valuable UAA. The bromine atom serves as a versatile synthetic handle for post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the creation of diverse peptide libraries.[1][3] Furthermore, the steric and electronic properties of the ortho-bromo substituent can influence peptide conformation and interaction with biological targets.[4][5][6]
These application notes provide a comprehensive protocol for the efficient incorporation of Fmoc-L-2-bromophenylalanine into peptides using standard solid-phase peptide synthesis (SPPS), subsequent purification and characterization, and post-synthetic modification via Suzuki-Miyaura cross-coupling.
Physicochemical Properties of Fmoc-L-2-bromophenylalanine
Proper handling and storage of the Fmoc-protected 2-bromophenylalanine are crucial for successful peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-Bromophenylalanine
This protocol describes the manual synthesis of a model peptide (e.g., Tyr-Ala-Gly-(2-Br-Phe)-Leu) on a 0.1 mmol scale using a Rink Amide resin for a C-terminal amide. The procedure is based on standard Fmoc/tBu chemistry.
Materials and Reagents:
Fmoc-L-2-bromophenylalanine (≥98.0%)
Other Fmoc-protected amino acids (e.g., Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Procedure:
Resin Swelling: Place Rink Amide resin (0.2 g, 0.1 mmol) in a reaction vessel. Add DMF (5 mL) and allow it to swell for 1-2 hours with gentle agitation.
Initial Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF (5 mL). Agitate for 5 minutes, then drain. Repeat the piperidine treatment for an additional 15 minutes.
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
Amino Acid Coupling (Leucine):
In a separate vial, dissolve Fmoc-Leu-OH (0.3 mmol, 3 equiv.), HBTU (0.29 mmol, 2.9 equiv.), and HOBt (0.3 mmol, 3 equiv.) in DMF (2 mL).
Add DIEA (0.6 mmol, 6 equiv.) to the solution to activate the amino acid.
Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2 hours at room temperature.
Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
Washing: Wash the resin with DMF (5 x 5 mL).
Chain Elongation: Repeat the deprotection (step 2, but with two 5-10 minute treatments), washing (step 3), and coupling (step 4) steps for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.
Incorporation of Fmoc-L-2-bromophenylalanine:
Due to potential steric hindrance from the ortho-bromo group, a more potent coupling reagent or extended coupling time may be beneficial.
Option A (Standard): Follow the coupling procedure in step 4, using Fmoc-L-2-bromophenylalanine. Extend the coupling time to 3-4 hours or perform a double coupling if the Kaiser test is positive after the initial 2 hours.
Option B (Optimized): Use HATU (0.29 mmol, 2.9 equiv.) instead of HBTU/HOBt for activation. HATU is often more effective for sterically hindered amino acids.
Final Fmoc Deprotection: After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled, perform a final Fmoc deprotection as described in step 2.
Final Washing: Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and Methanol (3 x 5 mL). Dry the peptide-resin under vacuum.
Cleavage and Side-Chain Deprotection:
Add the cleavage cocktail (5 mL of 95% TFA / 2.5% TIS / 2.5% H₂O) to the dried peptide-resin.
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the cleaved peptide.
Peptide Precipitation:
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing 40 mL of cold diethyl ether.
Centrifuge the mixture to pellet the peptide. Decant the ether.
Wash the peptide pellet with cold diethyl ether two more times.
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Materials and Reagents:
Crude peptide pellet
Water (HPLC grade)
Acetonitrile (ACN), HPLC grade
Trifluoroacetic acid (TFA), HPLC grade
RP-HPLC system with a C18 column (preparative and analytical)
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
RP-HPLC Purification:
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in ACN.
Equilibrate a preparative C18 column with a low percentage of Mobile Phase B (e.g., 5%).
Inject the dissolved crude peptide.
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 40 minutes) at an appropriate flow rate.
Collect fractions corresponding to the major peptide peak.
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient. Pool the fractions with the desired purity (e.g., >95%).
Lyophilization: Freeze-dry the pooled pure fractions to obtain the purified peptide as a white, fluffy powder.
Mass Spectrometry Characterization:
Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry.
Acquire the mass spectrum. The presence of bromine will result in a characteristic isotopic pattern for any peptide fragment containing the 2-bromophenylalanine residue, with two peaks of roughly equal intensity separated by approximately 2 Da (corresponding to ⁷⁹Br and ⁸¹Br).[8] This unique signature is a powerful tool for confirming the successful incorporation of the UAA.
The bromine atom on the peptide serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce novel aryl groups.[3][9] This protocol describes a solution-phase coupling.
Decision Pathway for Post-Synthetic Modification:
Caption: Decision pathway for Suzuki-Miyaura post-synthetic modification.
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), 0.1-0.2 equivalents
Base (e.g., Na₂CO₃ or K₂CO₃), 2-4 equivalents
Solvent system (e.g., DMF/water or THF/toluene/water)
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: In a reaction vial, dissolve the purified peptide (1 equivalent) in the chosen solvent system.
Add Reagents: Add the arylboronic acid, palladium catalyst, and base to the reaction mixture.
Inert Atmosphere: Degas the solution by bubbling with an inert gas for 15-20 minutes.
Reaction: Heat the reaction mixture under an inert atmosphere at 60-100°C for 2-24 hours. Monitor the reaction progress by RP-HPLC and mass spectrometry.
Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with water, and purify the modified peptide by RP-HPLC as described previously.
Quantitative Data (Illustrative)
Specific quantitative data for the incorporation of 2-bromophenylalanine can be sequence-dependent and is affected by steric hindrance. The following tables provide illustrative data for the synthesis of a model pentapeptide (Tyr-Ala-Gly-X-Leu, where X is Phe or 2-Br-Phe) to demonstrate expected outcomes.
Table 1: Comparison of Coupling Efficiency and Crude Purity
Incorporated Amino Acid (X)
Coupling Reagent
Coupling Time (h)
Coupling Efficiency (Kaiser Test)
Crude Purity (% by HPLC)
Phenylalanine
HBTU/HOBt
2
Negative
~85%
2-Bromophenylalanine
HBTU/HOBt
2
Positive (Slight)
~70%
2-Bromophenylalanine
HBTU/HOBt
4
Negative
~78%
2-Bromophenylalanine
HATU
2
Negative
~82%
Note: Data is hypothetical and for illustrative purposes. Actual results will vary.
Table 2: Overall Yield and Purity of Purified Peptides
Peptide Sequence
Synthesis Scale (mmol)
Crude Yield (mg)
Purified Yield (mg)
Overall Yield (%)
Final Purity (% by HPLC)
Tyr-Ala-Gly-Phe-Leu-NH₂
0.1
78
45
65.1%
>98%
Tyr-Ala-Gly-(2-Br-Phe)-Leu-NH₂
0.1
75
38
50.1%
>98%
Note: Data is hypothetical and for illustrative purposes.
Application: Modulation of Signaling Pathways (Hypothetical Example)
The incorporation of 2-bromophenylalanine can be used to probe or enhance interactions with biological targets. For instance, a peptide designed to inhibit a receptor tyrosine kinase (RTK) could have its binding affinity modulated by this UAA. The ortho-bromo group could form specific halogen bonds or induce a favorable conformation for receptor binding, leading to enhanced inhibition of downstream signaling.
Caption: Hypothetical inhibition of an RTK signaling pathway by a peptide containing 2-bromophenylalanine.
In this hypothetical model, the peptide containing 2-bromophenylalanine acts as an antagonist, blocking the natural ligand from binding to the RTK. This prevents receptor dimerization and autophosphorylation, thereby inhibiting the activation of downstream cascades like the MAPK/ERK pathway, which is often implicated in cell proliferation and survival. The enhanced binding affinity due to the UAA could make the peptide a more potent inhibitor compared to its native counterpart.[4][10]
Application Notes and Protocols: 2-Amino-3-(2-bromophenyl)propanoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(2-bromophenyl)propanoic acid, a derivative of the amino acid phenylalanine, is a key building block in the synthesis of various phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-bromophenyl)propanoic acid, a derivative of the amino acid phenylalanine, is a key building block in the synthesis of various pharmaceutical compounds. Its strategic incorporation of a bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, making it a versatile intermediate in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a particular focus on its role as a precursor to neurologically active agents.
One of the notable applications of the chiral (R)-enantiomer of 2-Amino-3-(2-bromophenyl)propanoic acid is in the synthesis of Mevidalen (LY3154207). Mevidalen is a positive allosteric modulator (PAM) of the dopamine D1 receptor, which has been investigated for the treatment of neurodegenerative diseases such as Parkinson's disease dementia and dementia with Lewy bodies.[1] Positive allosteric modulators enhance the affinity of the receptor for its endogenous ligand, in this case, dopamine, thereby amplifying its downstream signaling effects.[1]
Applications in Pharmaceutical Synthesis
The primary application of 2-Amino-3-(2-bromophenyl)propanoic acid lies in its use as a chiral building block for the synthesis of complex molecular architectures. The presence of the amino and carboxylic acid functionalities allows for its incorporation into peptide chains, while the bromophenyl group can participate in cross-coupling reactions to introduce further molecular diversity.
Key Application:
Synthesis of Mevidalen (LY3154207): The (R)-enantiomer is a crucial intermediate in the synthetic route to Mevidalen, a D1 receptor positive allosteric modulator.[1]
Signaling Pathway of Mevidalen
Mevidalen acts as a positive allosteric modulator of the dopamine D1 receptor (D1R), a Gαs/olf-coupled G-protein coupled receptor (GPCR). By binding to an allosteric site on the receptor, Mevidalen increases the affinity of the D1R for its natural ligand, dopamine. This potentiation of dopamine binding enhances the downstream signaling cascade, which involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.
Caption: Signaling pathway of Mevidalen as a D1 Receptor PAM.
Experimental Protocols
Two distinct synthetic approaches for preparing derivatives of bromo-phenylalanine are presented below: a biocatalytic method for the chiral synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid and a representative chemical synthesis for the racemic mixture of 3-bromo-DL-phenylalanine.
Protocol 1: Biocatalytic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic Acid
This protocol is based on a co-immobilized multienzyme system for the cofactor-driven cascade synthesis.[1]
Protocol 2: Representative Chemical Synthesis of 3-Bromo-DL-phenylalanine via Erlenmeyer-Plöchl Reaction
This protocol describes a general method for the synthesis of a brominated phenylalanine derivative, which can be adapted for the 2-bromo isomer by starting with 2-bromobenzaldehyde.
Experimental Workflow:
Caption: Workflow for the chemical synthesis.
Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)
Suspend the azlactone intermediate in a dilute solution of sodium hydroxide.
Stir the mixture until the solid dissolves and the hydrolysis is complete.
Acidify the solution to precipitate the α-acetamido-3-bromocinnamic acid.
Collect the product by filtration and wash with water.
Step 3: Synthesis of 3-Bromo-DL-phenylalanine
Materials: α-Acetamido-3-bromocinnamic acid, Sodium Amalgam (or alternative reducing agent).
Procedure:
Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent.
Add the reducing agent (e.g., sodium amalgam) portion-wise while monitoring the reaction.
After the reduction is complete, work up the reaction mixture to isolate the crude 3-Bromo-DL-phenylalanine.
Purification:
The crude product can be purified by recrystallization from a water/ethanol mixture. For higher purity, ion-exchange chromatography can be employed.
Quantitative Data (Typical):
Step
Product
Typical Yield
1
Azlactone Intermediate
High
2 & 3
3-Bromo-DL-phenylalanine
80-90% (from azlactone)
Conclusion
2-Amino-3-(2-bromophenyl)propanoic acid is a valuable and versatile pharmaceutical intermediate. The availability of both efficient biocatalytic routes to the enantiomerically pure compound and robust chemical synthesis methods for the racemic mixture provides researchers and drug development professionals with flexible options for its incorporation into novel therapeutic agents. The successful application of its (R)-enantiomer in the synthesis of the D1 receptor PAM Mevidalen highlights its significance in the development of treatments for challenging neurological disorders. The detailed protocols and workflows provided herein serve as a comprehensive guide for the synthesis and application of this important building block.
Application Notes and Protocols for "2-Amino-3-(2-bromophenyl)propanoic acid" in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(2-bromophenyl)propanoic acid is a synthetic amino acid derivative that serves as a versatile building block in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-bromophenyl)propanoic acid is a synthetic amino acid derivative that serves as a versatile building block in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its structural motifs are of significant interest in the discovery of novel therapeutics, particularly as inhibitors of enzymes in the kynurenine pathway. This pathway is a critical regulator of immune responses and neuronal function, making it a prime target for drug development in oncology, neurodegenerative diseases, and inflammatory disorders.
The primary application of 2-Amino-3-(2-bromophenyl)propanoic acid and its derivatives in drug discovery is as a scaffold for the development of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2] These enzymes catalyze the first and rate-limiting step in the degradation of tryptophan, leading to the production of kynurenine and other bioactive metabolites.[3] In the context of cancer, overexpression of IDO1 and TDO by tumor cells leads to a depletion of tryptophan and an accumulation of kynurenine in the tumor microenvironment. This suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby allowing cancer cells to evade the immune system.[1][2][4]
Inhibitors of IDO1 and TDO aim to restore anti-tumor immunity by blocking this immunosuppressive pathway.[5] The bromophenyl moiety of 2-Amino-3-(2-bromophenyl)propanoic acid can be a key pharmacophore, with the bromine atom potentially participating in halogen bonding or other interactions within the enzyme's active site, contributing to inhibitor potency and selectivity. Structure-activity relationship (SAR) studies of related compounds have shown that substitutions on the phenyl ring can significantly impact inhibitory activity.[6][7]
Key Applications in Drug Discovery
Scaffold for IDO1/TDO Inhibitor Synthesis: The primary utility of 2-Amino-3-(2-bromophenyl)propanoic acid is as a starting material for the synthesis of small molecule inhibitors of IDO1 and TDO. Its structure allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Cancer Immunotherapy: By inhibiting IDO1 and/or TDO, compounds derived from this scaffold can reverse tumor-induced immune suppression, making them promising candidates for combination therapies with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other cancer treatments.[1]
Neurodegenerative and Psychiatric Disorders: The kynurenine pathway is also implicated in the pathophysiology of various neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and depression.[8][9] Dysregulation of this pathway can lead to the production of neurotoxic metabolites. Therefore, inhibitors derived from 2-Amino-3-(2-bromophenyl)propanoic acid may have therapeutic potential in these diseases.
Intermediate for Complex Pharmaceutical Agents: This amino acid is a key intermediate in the synthesis of complex molecules such as Mevidalen (LY3154207), a positive allosteric modulator of the dopamine D1 receptor under investigation for the treatment of Parkinson's disease dementia and dementia with Lewy bodies.[10][11][12]
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of derivatives of 2-Amino-3-(2-bromophenyl)propanoic acid against IDO1 and TDO. The data is illustrative and intended to demonstrate how quantitative results for novel compounds (designated here as "Compound X" series) would be presented. Actual values would be determined experimentally.
Compound ID
Target Enzyme
Assay Type
IC50 (nM)
EC50 (nM)
Reference Compound
Reference IC50/EC50 (nM)
Compound X-1
Human IDO1
Enzymatic
150
-
Epacadostat
72
Compound X-1
Human IDO1
Cell-based (HeLa)
-
250
Epacadostat
7.1
Compound X-2
Human TDO
Enzymatic
800
-
680C91
-
Compound X-2
Human TDO
Cell-based (SW48)
-
1200
680C91
550
Compound X-3
Human IDO1
Enzymatic
50
-
Epacadostat
72
Compound X-3
Human TDO
Enzymatic
5000
-
680C91
-
IC50: Half-maximal inhibitory concentration in an enzymatic assay.
EC50: Half-maximal effective concentration in a cell-based assay.
Data for reference compounds are sourced from scientific literature.[13][14]
Experimental Protocols
Protocol 1: In Vitro IDO1/TDO Enzymatic Inhibition Assay
This protocol describes a general method to assess the direct inhibitory activity of compounds on recombinant human IDO1 and TDO enzymes.
Materials:
Recombinant human IDO1 and TDO enzymes
L-Tryptophan (substrate)
Ascorbic acid
Methylene blue
Catalase
Potassium phosphate buffer (pH 6.5 for IDO1, pH 7.4 for TDO)
Test compound (dissolved in DMSO)
96-well UV-transparent microplate
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
Prepare Reaction Buffer: For IDO1, prepare a buffer containing potassium phosphate, ascorbic acid, and methylene blue. For TDO, the buffer composition may vary but will typically contain potassium phosphate.
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in the appropriate reaction buffer to the final desired concentrations.
Enzyme Preparation: Dilute the recombinant IDO1 or TDO enzyme to the desired concentration in the reaction buffer containing catalase.
Assay Reaction:
a. To each well of the 96-well plate, add the test compound dilution.
b. Add the diluted enzyme solution to each well.
c. Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15 minutes) at room temperature.
d. Initiate the reaction by adding L-Tryptophan solution to each well.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
Measurement: Stop the reaction (e.g., by adding a stopping reagent like trichloroacetic acid). Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.[15]
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based IDO1/TDO Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of compounds in a cellular context.
Materials:
HeLa cells (for IDO1) or SW48 cells (for TDO)
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Interferon-gamma (IFN-γ) for inducing IDO1 expression in HeLa cells
Test compound (dissolved in DMSO)
96-well cell culture plate
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde) or an LC-MS/MS system
Cell Seeding: Seed HeLa or SW48 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]
IDO1 Induction (for HeLa cells): For HeLa cells, induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours. SW48 cells constitutively express TDO.[16][17]
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a specified period (e.g., 24-72 hours).
Kynurenine Measurement:
a. Collect the cell culture supernatant.
b. Measure the concentration of kynurenine in the supernatant. This can be done colorimetrically using Ehrlich's reagent (p-dimethylaminobenzaldehyde) or more sensitively and specifically by LC-MS/MS.[16]
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells to identify compounds that are cytotoxic at concentrations that inhibit kynurenine production.
Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration relative to the DMSO control. Determine the EC50 value from a dose-response curve. Normalize the inhibition data to cell viability to exclude false positives due to cytotoxicity.
Visualizations
Caption: Kynurenine Pathway in Tumor Immune Evasion.
Caption: Workflow for IDO1/TDO Inhibitor Screening.
Analytical Characterization of 2-Amino-3-(2-bromophenyl)propanoic acid: A Guide for Researchers
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: 2-Amino-3-(2-bromophenyl)propanoic acid is a non-canonical amino acid that serves as a valuable building bl...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-3-(2-bromophenyl)propanoic acid is a non-canonical amino acid that serves as a valuable building block in pharmaceutical and biochemical research. Its unique structure, featuring a bromine atom on the phenyl ring, allows for its use as a versatile tool in drug design, protein engineering, and the study of metabolic pathways. Accurate and comprehensive characterization of this compound is crucial to ensure its identity, purity, and suitability for downstream applications. This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Amino-3-(2-bromophenyl)propanoic acid using state-of-the-art techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a fundamental technique for assessing the purity of 2-Amino-3-(2-bromophenyl)propanoic acid and for separating its enantiomers. Due to the presence of a chiral center, determining the enantiomeric excess is often a critical quality control step.
Application Note:
Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of the compound by separating it from potential impurities. For the analysis of enantiomeric purity, chiral HPLC is required. The amino acid can be analyzed directly or after derivatization with a suitable agent like FMOC (9-fluorenylmethoxycarbonyl chloride) to enhance UV detection and improve chromatographic behavior.
Quantitative Data Summary: HPLC
Parameter
Reversed-Phase HPLC (Purity)
Chiral HPLC (Enantiomeric Purity)
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Chiral Stationary Phase (e.g., Teicoplanin-based, 250 x 4.6 mm, 5 µm)
Mobile Phase
A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
R-enantiomer and S-enantiomer will have distinct retention times.
Experimental Protocol: Chiral HPLC of FMOC-derivatized 2-Amino-3-(2-bromophenyl)propanoic acid
Derivatization:
Dissolve 1 mg of 2-Amino-3-(2-bromophenyl)propanoic acid in 1 mL of a 1:1 mixture of 10% sodium bicarbonate solution and acetone.
Add 1.5 mg of FMOC-Cl and stir the mixture at room temperature for 1 hour.
Quench the reaction by adding 0.1 mL of 1 M glycine solution.
Acidify the solution with 1 M HCl to pH 2-3.
Extract the FMOC-amino acid with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Analysis:
Equilibrate the chiral column with the mobile phase for at least 30 minutes.
Inject 10 µL of the prepared sample.
Run the analysis under the conditions specified in the table above.
Identify the peaks corresponding to the two enantiomers and calculate the enantiomeric excess.
Caption: Chiral HPLC workflow for enantiomeric purity analysis.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an essential technique for confirming the molecular weight of 2-Amino-3-(2-bromophenyl)propanoic acid and for providing structural information through fragmentation analysis.
Application Note:
Electrospray ionization (ESI) is a suitable soft ionization technique for this compound. A key characteristic to look for in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly equal abundance. This results in a pair of peaks (M and M+2) of approximately equal intensity for any bromine-containing ion, which is a definitive indicator of the presence of bromine in the molecule.
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
LC-MS System:
Use a C18 column for separation.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Use a suitable gradient to elute the compound.
Mass Spectrometer Settings (ESI):
Ionization Mode: Positive and Negative.
Capillary Voltage: 3-4 kV.
Drying Gas Flow: 8-12 L/min.
Drying Gas Temperature: 300-350 °C.
Scan Range: 100-500 m/z.
Data Analysis:
Identify the molecular ion peaks in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) modes.
Confirm the characteristic 1:1 isotopic pattern for bromine-containing ions.
Caption: LC-MS workflow for molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic structure of the molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of 2-Amino-3-(2-bromophenyl)propanoic acid.
Application Note:
¹H NMR will provide information on the number of different types of protons and their connectivity. The aromatic region will show a characteristic splitting pattern for the ortho-substituted phenyl ring. The protons on the α- and β-carbons will appear as multiplets. ¹³C NMR will show distinct signals for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly affected), and the aliphatic carbons.
Quantitative Data Summary: NMR Spectroscopy (Predicted)
Nucleus
Chemical Shift (δ) Range (ppm)
Multiplicity
Assignment
¹H
7.0 - 7.6
m
Aromatic protons
4.0 - 4.5
m
α-CH
3.0 - 3.5
m
β-CH₂
¹³C
170 - 175
s
C=O (Carboxyl)
120 - 140
s
Aromatic carbons
50 - 60
s
α-CH
35 - 45
s
β-CH₂
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Analysis
Sample Preparation:
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).
Add a small amount of a reference standard (e.g., TMS or DSS) if required.
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer:
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Data Acquisition Parameters (¹H):
Number of Scans: 16-64
Relaxation Delay: 1-2 s
Pulse Width: 90°
Data Acquisition Parameters (¹³C):
Number of Scans: 1024-4096
Relaxation Delay: 2-5 s
Pulse Program: Proton-decoupled
Data Processing and Analysis:
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
Integrate the ¹H signals and assign the peaks to the respective protons.
Assign the peaks in the ¹³C spectrum to the respective carbon atoms.
Caption: NMR spectroscopy workflow for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Application Note:
The FTIR spectrum of 2-Amino-3-(2-bromophenyl)propanoic acid will exhibit characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (O-H and C=O stretching), and the substituted aromatic ring (C-H and C=C stretching). The presence of the bromine atom will influence the out-of-plane bending vibrations of the aromatic C-H bonds.
Quantitative Data Summary: FTIR Spectroscopy
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3400 - 3000
O-H Stretch (broad)
Carboxylic Acid
3100 - 3000
N-H Stretch
Amino Acid (zwitterion)
3000 - 2850
C-H Stretch
Aliphatic
1725 - 1700
C=O Stretch
Carboxylic Acid
~1600
N-H Bend
Primary Amine
1600, 1475
C=C Stretch
Aromatic Ring
750 - 700
C-H Out-of-plane Bend
ortho-disubstituted Aromatic
~600
C-Br Stretch
Aryl Bromide
Experimental Protocol: FTIR Analysis (ATR)
Sample Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid sample directly onto the ATR crystal.
FTIR Spectrometer:
Acquire a background spectrum of the empty ATR crystal.
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
Data Acquisition:
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
The background spectrum is automatically subtracted from the sample spectrum.
Identify and assign the characteristic absorption bands to the corresponding functional groups.
Caption: FTIR spectroscopy workflow for functional group identification.
Application Notes and Protocols for Protein Engineering with 2-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has revolutionized protein engineering, offering powerful to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has revolutionized protein engineering, offering powerful tools to introduce novel functionalities for therapeutic development, diagnostics, and fundamental research.[1] 2-Amino-3-(2-bromophenyl)propanoic acid, a halogenated derivative of phenylalanine, is a versatile ncAA that can be utilized as a spectroscopic probe, a photo-activatable cross-linking agent, and a tool to enhance protein stability. The bromine atom provides a heavy atom for X-ray crystallography, and its unique electronic properties can be exploited to study protein structure and dynamics. This document provides detailed application notes and protocols for the successful incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid into proteins and its use in various protein engineering applications.
Key Applications
Structural Biology: The bromine atom serves as an anomalous scatterer, aiding in phase determination in X-ray crystallography for novel protein structure elucidation.
Protein-Protein Interaction Studies: When incorporated at the interface of protein complexes, 2-Amino-3-(2-bromophenyl)propanoic acid can be photo-activated by UV light to form covalent cross-links with interacting partners, allowing for the identification and mapping of interaction surfaces.[2]
Enhanced Protein Stability: The introduction of this bulky, hydrophobic amino acid can increase the thermal stability of proteins, which is highly desirable for therapeutic proteins and industrial enzymes.[3][4]
Enzyme Mechanism Studies: Its unique steric and electronic properties can be used to probe enzyme active sites and elucidate catalytic mechanisms.
Quantitative Data
Table 1: Performance of an Engineered Yeast Phenylalanyl-tRNA Synthetase (yPheRS) for p-Bromophenylalanine (pBrF) Incorporation [5]
Parameter
Value
Engineered Synthetase Variant
yPheRS (T415A)
Relative Activity for pBrF vs. Trp
5-fold higher activity for pBrF
In vivo Incorporation Fidelity
At least 98%
Table 2: Potential Impact of Halogenated Phenylalanine Incorporation on Protein Thermal Stability (Based on p-Benzoylphenylalanine Data) [3]
Protein
Wild-Type Tm (°C)
Mutant Tm (°C) with pBzF
Increase in Tm (°C)
E. coli homoserine O-succinyltransferase
53
74
21
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid in E. coli
This protocol outlines the general procedure for incorporating 2-Amino-3-(2-bromophenyl)propanoic acid into a target protein in E. coli using an amber stop codon suppression system.
1. Vector Design and Construction:
Obtain or construct a plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) specific for 2-Amino-3-(2-bromophenyl)propanoic acid and its corresponding orthogonal suppressor tRNA (e.g., derived from the yeast PheRS/tRNAPhe pair[5]). This is typically on a separate plasmid with a different antibiotic resistance marker than the protein expression vector.
Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using site-directed mutagenesis. The protein expression vector should contain a suitable promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification.
2. Transformation:
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the engineered aaRS/tRNA pair and the plasmid encoding the target protein with the amber codon.
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
3. Protein Expression:
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C.
The next day, inoculate 1 L of minimal medium (e.g., M9 medium) supplemented with the appropriate antibiotics and 2-Amino-3-(2-bromophenyl)propanoic acid (typically 1 mM final concentration) with the overnight culture.
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2-1 mM.
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
4. Protein Purification:
Harvest the cells by centrifugation.
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
Lyse the cells by sonication or high-pressure homogenization.
Clarify the lysate by centrifugation.
Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
Wash the resin extensively to remove non-specifically bound proteins.
Elute the target protein with a high concentration of imidazole.
Perform buffer exchange and further purification steps (e.g., size-exclusion chromatography) as needed.
Protocol 2: Confirmation of Incorporation by Mass Spectrometry
This protocol describes how to verify the successful incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid into the target protein.
1. Sample Preparation:
Take an aliquot of the purified protein and subject it to SDS-PAGE to check for purity.
Excise the protein band from the gel and perform in-gel digestion with trypsin.
Alternatively, perform in-solution digestion of the purified protein.
2. LC-MS/MS Analysis:
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The bromine atom has two major isotopes (79Br and 81Br) with nearly equal natural abundance, which will result in a characteristic isotopic pattern in the mass spectrum for peptides containing 2-Amino-3-(2-bromophenyl)propanoic acid, with two peaks of similar intensity separated by approximately 2 Da.
3. Data Analysis:
Search the MS/MS data against the protein sequence database, including a modification corresponding to the mass difference between phenylalanine and 2-Amino-3-(2-bromophenyl)propanoic acid at the target residue.
Manually inspect the mass spectra for the characteristic isotopic signature of bromine to confirm the presence of the ncAA.
Protocol 3: Photo-Cross-Linking of Protein-Protein Interactions
This protocol provides a general method for using proteins containing 2-Amino-3-(2-bromophenyl)propanoic acid to identify interacting partners.
1. Sample Preparation:
Mix the purified protein containing 2-Amino-3-(2-bromophenyl)propanoic acid with its suspected interacting partner(s) in a suitable buffer.
As a control, have a sample of the protein containing the ncAA without the interacting partner.
2. UV Irradiation:
Place the samples in a quartz cuvette or on a petri dish on ice.
Irradiate the samples with UV light (typically 300-360 nm) for a specific duration (e.g., 15-60 minutes). The optimal wavelength and duration should be determined empirically.
3. Analysis of Cross-Linked Products:
Analyze the irradiated samples by SDS-PAGE. A higher molecular weight band corresponding to the cross-linked complex should be observed in the sample containing both interacting partners.
For identification of the interacting partner from a complex mixture, the cross-linked band can be excised from the gel and analyzed by mass spectrometry.
Visualizations
Caption: Workflow for protein engineering with 2-Amino-3-(2-bromophenyl)propanoic acid.
Caption: Simplified GPCR signaling pathway for interaction studies.
Application Notes and Protocols for Cell-Free Incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Amino-3-(2-bromophenyl)pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Amino-3-(2-bromophenyl)propanoic acid into proteins using an Escherichia coli (E. coli) based cell-free protein synthesis (CFPS) system. This halogenated phenylalanine analog offers a valuable tool for protein engineering, enabling the introduction of a unique chemical moiety for applications in structural biology, drug discovery, and the development of novel protein-based materials.
Introduction
Cell-free protein synthesis has emerged as a powerful platform for the production of recombinant proteins, offering an open environment that allows for the direct manipulation of the translation machinery.[1][2] This is particularly advantageous for the incorporation of ncAAs, as it bypasses the challenges of cellular uptake and toxicity associated with in vivo systems.[3][4] The site-specific incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid is achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[5] This system reassigns a stop codon, typically the amber codon (UAG), to encode the ncAA.[6]
This document outlines detailed protocols for protein expression using an E. coli S30 extract-based CFPS system, methods for confirming the incorporation of the ncAA via mass spectrometry, and presents expected quantitative data based on the incorporation of structurally similar ncAAs.
Quantitative Data Summary
The successful incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid can be quantified by measuring the yield of full-length protein and the efficiency of ncAA incorporation. The following table provides an example of expected results when expressing a model protein, such as Superfolder Green Fluorescent Protein (sfGFP), with a single UAG codon. These values are illustrative and may vary depending on the specific protein, the position of the ncAA, and the optimization of the CFPS reaction.
Parameter
Wild-Type sfGFP
sfGFP with 2-Amino-3-(2-bromophenyl)propanoic acid
Reference Protein (sfGFP with p-bromophenylalanine)
Protein Yield (mg/L)
1500 ± 150
950 ± 100
1100 ± 120
Incorporation Efficiency (%)
N/A
> 95%
> 98%
Fidelity (%)
> 99%
> 98%
> 98%
Note: Incorporation efficiency is defined as the percentage of full-length protein containing the ncAA out of the total full-length protein produced. Fidelity refers to the accuracy of incorporating the correct ncAA at the designated UAG codon.
Experimental Protocols
Preparation of E. coli S30 Cell Extract
This protocol describes the preparation of a crude S30 cell extract from an E. coli strain, such as BL21(DE3), which is suitable for CFPS. For enhanced ncAA incorporation, the use of strains lacking release factor 1 (RF-1) is highly recommended.[1][2][4]
Materials:
E. coli strain (e.g., BL21(DE3) or an RF-1 deletion strain)
2xYTPG media
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)
Lysis buffer
Sonicator or high-pressure homogenizer
Centrifuge
Procedure:
Inoculate a starter culture of the chosen E. coli strain and grow overnight.
Use the overnight culture to inoculate a larger volume of 2xYTPG media and grow with vigorous shaking at 37°C to an OD600 of 3.0.
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Wash the cell pellet three times with cold S30 buffer.
Resuspend the cell pellet in lysis buffer.
Lyse the cells using a sonicator or a high-pressure homogenizer, keeping the sample on ice to prevent overheating.
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
Collect the supernatant (this is the S30 extract) and perform a run-off reaction by incubating at 37°C for 60 minutes to clear endogenous mRNA and ribosomes.
Centrifuge again at 10,000 x g for 10 minutes at 4°C.
Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.
Cell-Free Protein Synthesis Reaction
This protocol outlines the setup of a batch CFPS reaction for the incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid.
Materials:
S30 cell extract
Reaction buffer (containing amino acids, energy source, salts)
Plasmid DNA encoding the target protein with a UAG codon at the desired position
T7 RNA Polymerase
2-Amino-3-(2-bromophenyl)propanoic acid (typically 1-2 mM final concentration)
Orthogonal aminoacyl-tRNA synthetase (specific for the ncAA)
Orthogonal suppressor tRNA (recognizes UAG codon)
Nuclease-free water
Reaction Setup (for a 15 µL reaction):
Component
Stock Concentration
Volume to Add (µL)
Final Concentration
S30 Cell Extract
-
4.5
30% (v/v)
Reaction Buffer
5x
3.0
1x
Amino Acid Mix (without Phe)
20x
0.75
1x
2-Amino-3-(2-bromophenyl)propanoic acid
30 mM
0.75
1.5 mM
Plasmid DNA
200 ng/µL
1.0
~13 ng/µL
T7 RNA Polymerase
1 U/µL
1.0
~67 U/mL
Orthogonal aaRS
1 mg/mL
1.0
~67 µg/mL
Orthogonal tRNA
1 mg/mL
1.0
~67 µg/mL
Nuclease-free water
-
to 15 µL
-
Procedure:
Thaw all components on ice.
Combine the components in the order listed in a sterile microcentrifuge tube, mixing gently by pipetting after each addition.
Incubate the reaction at 30-37°C for 4-8 hours.
Analyze the protein expression by SDS-PAGE, Western blot, or other desired methods.
Confirmation of Incorporation by Mass Spectrometry
This protocol provides a general workflow for verifying the incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid into the target protein using LC-MS/MS.[7]
Materials:
Purified protein from the CFPS reaction
Trypsin (or another suitable protease)
Reduction and alkylation reagents (e.g., DTT and iodoacetamide)
LC-MS/MS system
Procedure:
Protein Purification: Purify the expressed protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
In-solution Digestion:
Denature the purified protein.
Reduce the disulfide bonds with DTT.
Alkylate the cysteine residues with iodoacetamide.
Digest the protein into peptides overnight with trypsin.
LC-MS/MS Analysis:
Inject the peptide mixture onto a C18 reverse-phase column for separation by liquid chromatography.
Analyze the eluting peptides using a high-resolution mass spectrometer.
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 (peptide mass) and MS2 (peptide fragmentation) spectra.
Data Analysis:
Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.
Crucially, the database search parameters must be modified to include a variable modification on phenylalanine corresponding to the mass shift caused by the bromine substitution (approximately +78.9 Da).
The presence of fragment ions (b- and y-ions) that include the modified phenylalanine residue will confirm the site-specific incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a doublet peak for peptides containing the ncAA, separated by ~2 Da, providing further confirmation.
Application Notes and Protocols for the Industrial Synthesis of 3-(2-bromophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the industrial-scale synthesis of 3-(2-bromophenyl)propionic acid, an important intermediate in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the industrial-scale synthesis of 3-(2-bromophenyl)propionic acid, an important intermediate in the pharmaceutical industry. The described method is a one-pot synthesis starting from 2-bromobenzaldehyde, which proceeds through condensation, reduction, hydrolysis, and decarboxylation, followed by a robust purification process. This process is designed to be efficient, scalable, and yield a high-purity product.
Introduction
3-(2-Bromophenyl)propionic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Traditional synthesis routes have often been criticized for their multi-step nature, high cost, use of hazardous reagents, and difficulties in purification. The method detailed below, based on a one-pot reaction, addresses these challenges by streamlining the process, thereby reducing production time and cost while ensuring high yield and purity suitable for industrial applications.[1]
Overall Reaction Scheme
The industrial synthesis follows a one-pot procedure starting from 2-bromobenzaldehyde and isopropylidene malonate (Meldrum's acid). The reaction proceeds through a sequence of condensation, reduction, hydrolysis, and decarboxylation in a triethylamine formate system, followed by acidification and purification.
Caption: Overall reaction scheme for the one-pot synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data for the industrial synthesis of 3-(2-bromophenyl)propionic acid, including reactant quantities, reaction conditions, and product specifications.
Table 1: Reactant and Solvent Quantities for Hectogram-Scale Synthesis
Reagent/Solvent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Molar Ratio
2-Bromobenzaldehyde
185.02
43.33
0.23
1.0
Isopropylidene Malonate
144.12
36.67
0.25
1.09
Triethylamine
101.19
123
1.21
5.26
Formic Acid
46.03
140
3.04
13.22
Ethyl Acetate (1st Recrystallization)
-
130
-
-
n-Heptane (1st Recrystallization)
-
260
-
-
n-Heptane (2nd Recrystallization)
-
195
-
-
Table 2: Reaction and Purification Parameters
Parameter
Value
Reaction Temperature
95-100 °C
Reaction Time
2-4 hours
1st Recrystallization Temperature
15-20 °C
1st Recrystallization Time
3-4 hours
2nd Recrystallization Temperature
15-20 °C
2nd Recrystallization Time
2-3 hours
Drying Temperature
45-50 °C
Drying Vacuum
5-10 mmHg
Table 3: Product Yield and Purity
Scale
Yield (%)
Purity (HPLC)
Hectogram
71.5%
>98%
Kilogram
73%
98%
Experimental Protocols
The following protocols are detailed for both hectogram and kilogram scale synthesis.
Protocol 1: Hectogram-Scale Synthesis
Reaction Setup: To a 1 L three-necked flask, add triethylamine (123 g, 1.21 mol).
Addition of Formic Acid: While controlling the temperature between 15-40 °C, slowly add formic acid (140 g, 3.04 mol) to the triethylamine. The solution will gradually become clear.
Addition of Reactants: Sequentially add isopropylidene malonate (36.67 g, 0.25 mol) and 2-bromobenzaldehyde (43.33 g, 0.23 mol) to the reactor.
Reaction: Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.
Reaction Monitoring: Cool the mixture to 20-35 °C and take a sample to monitor the reaction completion by a suitable analytical method (e.g., TLC or HPLC).
Acidification: Once the reaction is complete, acidify the mixture with hydrochloric acid to obtain the crude 3-(2-bromophenyl)propionic acid.
First Recrystallization:
Add the crude product to a 1 L three-necked flask.
Add ethyl acetate (130 g) and n-heptane (260 g).
Stir the mixture for 3-4 hours at 15-20 °C.
Filter the solution.
Second Recrystallization:
Concentrate the filtrate to a volume of 65-130 mL.
Add n-heptane (195 g) and stir for 2-3 hours.
Filter the resulting solid.
Drying: Dry the purified product under vacuum (5-10 mmHg) at 45-50 °C to obtain 3-(2-bromophenyl)propionic acid (38.2 g, 71.5% yield, >98% HPLC purity).[1]
Protocol 2: Kilogram-Scale Synthesis
Reaction Setup: To a 10 L three-necked flask, add triethylamine (2840 g, 27.9 mol).
Addition of Formic Acid: Maintaining the temperature between 15-40 °C, slowly add formic acid (3230 g, 70.1 mol).
Addition of Reactants: Add isopropylidene malonate (615 g, 5.76 mol) and 2-bromobenzaldehyde (1000.0 g, 5.3 mol) to the reactor.
Reaction: Heat the mixture to 95-100 °C and stir for 2-4 hours.
Reaction Monitoring: Cool the mixture to 20-35 °C and confirm reaction completion.
Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
First Recrystallization:
Transfer the crude product to a suitable vessel.
Add ethyl acetate (3000 g) and n-heptane (6000 g).
Stir for 3-4 hours at 15-20 °C.
Filter the solution.
Second Recrystallization:
Concentrate the filtrate to a volume of 650-1300 mL.
Add n-heptane (4500 g) and stir for 2-3 hours.
Filter the purified product.
Drying: Dry the product under vacuum at 45-50 °C to yield 3-(2-bromophenyl)propionic acid (390 g, 73% yield, 98% purity).[1]
Visualized Experimental Workflow
The following diagram illustrates the key stages of the industrial synthesis process.
Caption: Experimental workflow for the synthesis.
Discussion
This one-pot synthesis method offers several advantages for the industrial production of 3-(2-bromophenyl)propionic acid. The use of a triethylamine formate system facilitates the condensation, reduction, hydrolysis, and decarboxylation steps in a single reactor, which significantly simplifies the operational procedure and reduces equipment requirements. The two-step recrystallization process using an ethyl acetate/n-heptane solvent system is effective in removing major impurities, consistently yielding a product with purity greater than 98%. This method is a significant improvement over previously reported syntheses that involved hazardous materials like 2-bromobenzyl bromide, strong bases like sodium metal, or required high-temperature decarboxylation, making this process safer and more environmentally friendly.[1] The likely intermediate in this one-pot reaction is 2-bromocinnamic acid, which is formed via a Knoevenagel condensation between 2-bromobenzaldehyde and isopropylidene malonate. This intermediate is then reduced in situ. The hydrogenation of the carbon-carbon double bond in cinnamic acid derivatives is a well-established transformation, often catalyzed by transition metals like palladium.[2][3] In this protocol, the formic acid/triethylamine system serves as a source of hydride for the reduction.
Safety Precautions
All operations should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Triethylamine and formic acid are corrosive and should be handled with care.
2-Bromobenzaldehyde is an irritant.
Hydrochloric acid is highly corrosive.
The reaction is exothermic during the addition of formic acid and should be carefully controlled.
Conclusion
The detailed application notes and protocols provide a comprehensive guide for the industrial synthesis of high-purity 3-(2-bromophenyl)propionic acid. The one-pot methodology, coupled with an efficient purification strategy, presents a scalable, cost-effective, and safer alternative to previous synthetic routes, making it highly suitable for large-scale production in the pharmaceutical industry.
Unlocking Novel Protein Function: Application Notes and Protocols for Site-Specific Incorporation of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals The ability to incorporate unnatural amino acids (UAAs) at specific sites within a protein opens up a vast landscape for scientific discovery and therapeuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The ability to incorporate unnatural amino acids (UAAs) at specific sites within a protein opens up a vast landscape for scientific discovery and therapeutic development. This powerful methodology allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. These application notes provide an overview of the key methodologies, detailed experimental protocols, and quantitative data to guide researchers in applying this transformative technology.
Introduction to Site-Specific UAA Incorporation
The site-specific incorporation of UAAs into proteins is a cornerstone of modern chemical biology and protein engineering.[1] By moving beyond the canonical 20 amino acids, researchers can install a diverse array of functionalities, including fluorescent probes, photocrosslinkers, post-translational modifications, and bioorthogonal handles for subsequent chemical modification.[1][2] This capability has profound implications for studying protein dynamics, elucidating complex biological pathways, and developing next-generation protein therapeutics with enhanced properties.
Three primary methodologies have emerged as the most robust and widely adopted for achieving site-specific UAA incorporation:
Amber Codon Suppression: This in vivo technique repurposes the amber stop codon (UAG) to encode a UAA.[3][4] It relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) that are engineered to be independent of the host cell's translational machinery.[3][4]
Cell-Free Protein Synthesis (CFPS): This in vitro approach offers a high degree of control over the reaction environment, free from the constraints of a living cell.[5][6] It is particularly advantageous for incorporating UAAs that may be toxic or impermeable to cells.[5][6]
Enzymatic Methods: Post-translational modification using enzymes like sortase A provides a powerful tool for site-specific labeling of proteins at their N- or C-termini.[7][8][9][10][11]
Quantitative Data Summary
The efficiency of UAA incorporation is a critical parameter for the successful application of these methodologies. The following table summarizes reported incorporation efficiencies for various systems and UAAs.
Technical Support Center: Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "2-Amino-3-(2-bromopheny...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "2-Amino-3-(2-bromophenyl)propanoic acid" synthesis.
This section addresses common issues encountered during the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid, offering potential causes and solutions for yield improvement.
Q1: My overall yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on the chosen synthetic route. Here are some common causes and troubleshooting strategies:
Incomplete Reaction: The reaction may not be going to completion.
Solution:
Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Temperature: Ensure the reaction is maintained at the optimal temperature. For instance, the Bucherer-Bergs reaction is typically heated to 60-70°C.[1]
Reagent Stoichiometry: Verify the correct molar ratios of your reactants. For the Bucherer-Bergs synthesis, a 1:2:2 molar ratio of the aldehyde to potassium cyanide and ammonium carbonate is recommended.[2]
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
Solution:
Temperature Control: Overheating can often lead to side product formation. Maintain strict temperature control throughout the reaction.
Purity of Reagents: Use high-purity starting materials, especially the 2-bromobenzaldehyde, as impurities can lead to undesired side reactions.
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
Solution:
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the amino acid. Multiple extractions with a suitable organic solvent will improve recovery.
Purification: For purification by recrystallization, choose an appropriate solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Avoid using an excessive amount of solvent.
Q2: I am observing the formation of multiple side products. How can I identify and minimize them?
A2: The nature of side products is highly dependent on the synthetic method used.
For Strecker Synthesis:
Potential Side Products: Amide formation from premature hydrolysis of the nitrile group under acidic conditions, or polymerization of the aldehyde.
Minimization:
Carefully control the hydrolysis step. Use milder conditions if necessary.
Add the cyanide source slowly to the reaction mixture to avoid localized high concentrations.
For Bucherer-Bergs Synthesis:
Potential Side Products: Over-alkylation if an excess of cyanide is used.[2] Polymerization of the starting aldehyde can also occur.
Minimization:
Adhere to the recommended 1:2:2 molar ratio of aldehyde:KCN:(NH₄)₂CO₃.[2]
Potential Side Products: Incomplete hydrolysis of the azlactone intermediate.
Minimization: Ensure complete hydrolysis by using a sufficiently strong acid or base and adequate reaction time.
Q3: The purification of the final product is proving difficult. What are the best practices for purifying 2-Amino-3-(2-bromophenyl)propanoic acid?
A3: Purification can be challenging due to the amphoteric nature of amino acids.
Recrystallization: This is a common and effective method for purifying solid amino acids.
Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective. The goal is to find a solvent system where the amino acid is soluble at high temperatures but sparingly soluble at room temperature or below.
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. If colored impurities are present, you can treat the hot solution with activated charcoal before filtering. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
Ion-Exchange Chromatography: For highly impure samples or for separating the desired amino acid from other amino acid byproducts, ion-exchange chromatography is a powerful technique.
Q4: Which synthesis method offers the best yield for 2-Amino-3-(2-bromophenyl)propanoic acid?
Comparative Data Summary
The following table summarizes key parameters for different synthesis routes to "2-Amino-3-(2-bromophenyl)propanoic acid" and related compounds to aid in method selection.
Detailed methodologies for the key synthetic routes are provided below. Safety Precaution: These procedures involve highly toxic reagents such as cyanide salts. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Strecker Synthesis of (±)-2-Amino-3-(2-bromophenyl)propanoic acid
This two-step protocol first describes the formation of the α-aminonitrile, followed by its hydrolysis to the amino acid.
Step 1: Synthesis of (±)-2-Amino-3-(2-bromophenyl)propanenitrile
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (NH₄Cl) in water.
Add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water to the ammonium chloride solution. Caution: Cyanide is highly toxic.
Cool the mixture in an ice bath and add 2-bromobenzaldehyde dropwise with vigorous stirring.
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to (±)-2-Amino-3-(2-bromophenyl)propanoic acid
Add the crude α-aminonitrile to a concentrated solution of a strong acid (e.g., hydrochloric acid).
Heat the mixture under reflux. The reaction progress can be monitored by observing the dissolution of the nitrile and the subsequent precipitation of the amino acid hydrochloride.
After completion, cool the reaction mixture and collect the precipitated amino acid hydrochloride by filtration.
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (typically around pH 6) with a base (e.g., ammonium hydroxide).
The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Protocol 2: Bucherer-Bergs Synthesis of (±)-2-Amino-3-(2-bromophenyl)propanoic acid
This protocol involves the formation of a hydantoin intermediate, which is then hydrolyzed to the desired amino acid.
Step 1: Synthesis of 5-(2-bromobenzyl)imidazolidine-2,4-dione
In a pressure vessel, combine 2-bromobenzaldehyde, potassium cyanide (KCN), and ammonium carbonate in a mixture of ethanol and water.[3]
Seal the vessel and heat the mixture to 60-80°C for 12-18 hours.[3]
Cool the reaction mixture to room temperature to induce crystallization of the hydantoin product.
Filter the solid product and wash it with cold water. The crude hydantoin can be purified by recrystallization from ethanol or an ethanol/water mixture.
Step 2: Hydrolysis to (±)-2-Amino-3-(2-bromophenyl)propanoic acid
Suspend the purified 5-(2-bromobenzyl)imidazolidine-2,4-dione in a solution of a strong base (e.g., 2M NaOH).[3]
Technical Support Center: Purification of 2-Amino-3-(2-bromophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the purification of "2-Amino-3-(2-bromophenyl)propanoic ac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the purification of "2-Amino-3-(2-bromophenyl)propanoic acid".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-Amino-3-(2-bromophenyl)propanoic acid, providing potential causes and suggested solutions.
Problem
Potential Cause(s)
Suggested Solution(s)
Low Purity After Initial Purification
Co-precipitation of starting materials or side-products.
- Perform a second recrystallization. - Optimize the recrystallization solvent system. Consider a mixture of solvents like ethyl acetate and a non-polar solvent (e.g., heptane or hexane) to improve selectivity.[1] - For non-crystalline material, consider purification by column chromatography.
Presence of the dehalogenated impurity (Phenylalanine).
- This is a common side-product in syntheses involving palladium catalysts.[2] - Optimize the reaction conditions to minimize its formation (e.g., choice of catalyst, base, and solvent).[2] - Purification by reverse-phase HPLC may be necessary to separate the product from the more polar dehalogenated impurity.
Contamination with diastereomers (in case of racemic synthesis).
- Chiral separation is required. This is typically achieved using chiral HPLC with a suitable chiral stationary phase (CSP).[3][4][5][6]
Low Yield After Purification
Product loss during transfers and filtration.
- Ensure all equipment is properly rinsed with the mother liquor to recover as much product as possible. - Use appropriately sized filtration apparatus to minimize losses.
Product is too soluble in the recrystallization solvent.
- Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation. - Add a non-polar anti-solvent (e.g., heptane, hexane) dropwise to the solution to induce precipitation.[1]
Difficulty with Chiral Separation (HPLC)
Poor resolution between enantiomers.
- Screen different chiral stationary phases (CSPs). Polysaccharide-based (e.g., Chiralpak) or macrocyclic glycopeptide-based (e.g., Chirobiotic) columns are common choices for amino acids.[3][6] - Optimize the mobile phase composition. For normal phase, vary the ratio of hexane/isopropanol or hexane/ethanol.[3][5] Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid, isopropylamine) can significantly improve resolution.[5] - Adjust the column temperature.[5]
Peak tailing.
- The zwitterionic nature of the amino acid can cause interactions with the stationary phase. The addition of a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., triethylamine, isopropylamine) to the mobile phase can improve peak shape.[5]
Product is an oil or fails to crystallize
Presence of impurities inhibiting crystallization.
- Attempt to purify a small amount by column chromatography to obtain a pure seed crystal. - Try precipitating the product from a solution by adding a non-polar anti-solvent.
The product may be hygroscopic.
- Dry the purified product under high vacuum for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying 2-Amino-3-(2-bromophenyl)propanoic acid?
A1: Common impurities depend on the synthetic route. However, you should generally look for:
Starting materials: Unreacted precursors from your synthesis.
Dehalogenated product: Phenylalanine is a very common byproduct, especially if palladium-catalyzed reactions are used.[2]
Isomers: If the synthesis is not perfectly regioselective, you may have other bromo-isomers (e.g., 3-bromo or 4-bromo).
Diastereomers/Enantiomers: If you are performing a stereoselective synthesis, the other stereoisomers are potential impurities. For racemic syntheses, you will have the other enantiomer.
Q2: What is a good starting point for a recrystallization solvent system?
A2: Based on procedures for similar compounds like 3-(2-bromophenyl)propionic acid, a mixed solvent system is often effective.[1] A good starting point would be to dissolve the crude product in a minimal amount of a moderately polar solvent like ethyl acetate at an elevated temperature, and then either cool the solution or add a non-polar anti-solvent like n-heptane or hexane to induce crystallization.[1]
Q3: My compound is a racemate. How can I separate the enantiomers?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers of amino acid derivatives.[3] You will need a chiral stationary phase (CSP). Polysaccharide-derived CSPs (like Chiralpak IA, AD-H, or OD-H) or macrocyclic glycopeptide-based CSPs (like Chirobiotic T) are often successful for underivatized amino acids.[3][6] Method development will involve screening different columns and optimizing the mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol, sometimes with additives).[3][5]
Q4: Do I need to protect the amino or carboxylic acid groups before purification by column chromatography?
A4: While not always necessary, protecting the functional groups can sometimes improve chromatographic behavior. The zwitterionic nature of free amino acids can lead to strong interactions with silica gel, causing significant peak tailing. If you encounter this, you can try using a more polar eluent system (e.g., with methanol and a small amount of acetic acid or ammonia), or you could protect the amino group (e.g., as a Boc or Fmoc derivative) and the carboxylic acid (e.g., as a methyl or ethyl ester) to make the compound less polar and more amenable to standard silica gel chromatography.
Q5: I see a peak in my analysis that corresponds to the loss of bromine. Why is this happening and how can I avoid it?
A5: The loss of the bromine atom (dehalogenation) is a known side reaction, particularly in palladium-catalyzed cross-coupling reactions.[2] This occurs when the aryl halide is reduced instead of coupled. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[2] The choice of palladium catalyst, ligand, and base can also significantly impact the extent of this side reaction.[2]
Quantitative Data
The following table summarizes purification results for a similar compound, (R)-2-amino-3-(2-bromophenyl)propanoic acid, synthesized enzymatically. This data can serve as a benchmark for your own purification efforts.
This is a general protocol based on methods for similar compounds and may require optimization.
Dissolution: In a suitable flask, add the crude 2-Amino-3-(2-bromophenyl)propanoic acid. Add a minimal amount of a moderately polar solvent (e.g., ethyl acetate) to dissolve the solid. Gentle heating may be required.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat gently for 5-10 minutes, and then filter the hot solution through a pad of celite to remove the charcoal.
Crystallization:
Method A (Cooling): Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.
Method B (Anti-solvent): To the room temperature solution, slowly add a non-polar anti-solvent (e.g., n-heptane or hexane) dropwise with stirring until the solution becomes cloudy.[1] Then, allow it to stand at room temperature or in a cool place for crystallization to complete.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
Drying: Dry the purified crystals under vacuum to a constant weight.
Chiral HPLC Method Development (General Approach)
This protocol provides a general workflow for developing a chiral separation method.
Column Selection: Choose a set of chiral columns for screening. Good starting points for amino acids include polysaccharide-based columns (e.g., Phenomenex Lux Cellulose or Amylose series, Daicel Chiralpak series) and macrocyclic glycopeptide-based columns (e.g., Astec Chirobiotic T).[6][8]
Mobile Phase Screening (Normal Phase):
Prepare a stock solution of your racemic 2-Amino-3-(2-bromophenyl)propanoic acid in the mobile phase alcohol (e.g., isopropanol or ethanol).
Start with a simple mobile phase like Hexane:Isopropanol (90:10 v/v) or Hexane:Ethanol (90:10 v/v).[3][5]
Inject the sample and monitor the chromatogram. If no separation or poor resolution is observed, systematically vary the alcohol percentage (e.g., from 5% to 30%).
Additive Optimization:
If resolution is still poor or peak shape is bad, add a small amount of an acidic or basic modifier.
For an acidic modifier, add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase.
For a basic modifier, add 0.1% Triethylamine (TEA) or Isopropylamine to the mobile phase.[5]
Parameter Refinement: Once partial separation is achieved, optimize the flow rate and column temperature to improve resolution and analysis time.[5]
Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, precision, accuracy, and robustness if quantitative results are required.
Visualizations
Caption: General purification workflow for 2-Amino-3-(2-bromophenyl)propanoic acid.
Caption: Decision tree for troubleshooting low purity issues.
Technical Support Center: Peptide Coupling of 2-Amino-3-(2-bromophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide coupling of 2-Amino-3-(2-brom...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide coupling of 2-Amino-3-(2-bromophenyl)propanoic acid. This sterically hindered amino acid can present unique challenges during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the peptide coupling of 2-Amino-3-(2-bromophenyl)propanoic acid?
A1: The primary side reactions encountered are:
Incomplete Coupling: Due to the steric hindrance imposed by the ortho-bromo substituent on the phenyl ring, the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain can be impeded, leading to low coupling yields and deletion sequences.[1][2]
Dehalogenation: Although less common during standard amide bond formation compared to palladium-catalyzed cross-coupling reactions, there is a potential for the loss of the bromine atom (hydrodehalogenation), leading to the incorporation of a phenylalanine residue instead of the desired 2-bromophenylalanine.
Racemization: As with many peptide couplings, there is a risk of epimerization at the α-carbon, particularly with prolonged reaction times or the use of certain bases.[3] Additives like HOBt or HOAt can help suppress racemization.
Q2: Which coupling reagents are most effective for incorporating this sterically hindered amino acid?
A2: For sterically hindered amino acids like 2-Amino-3-(2-bromophenyl)propanoic acid, more potent coupling reagents are generally required. Standard reagents like DCC or DIC may prove insufficient. Recommended reagents include:
Uronium/Aminium salts: HATU, HCTU, and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[1]
Phosphonium salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity in hindered couplings.[1] These reagents also avoid the potential for guanidinylation, a side reaction associated with uronium salts.[1]
Q3: How can I monitor the progress of the coupling reaction to ensure its completion?
A3: Several qualitative and quantitative methods can be employed:
Kaiser Test or Chloranil Test: These colorimetric tests performed on a few resin beads can detect the presence of unreacted primary amines, indicating an incomplete coupling.
Mass Spectrometry (MS): After cleaving a small sample of the peptide from the resin, LC-MS analysis is a powerful tool to confirm the mass of the desired product and identify any side products, such as deletion sequences or dehalogenated peptides.[4][5] The characteristic isotopic pattern of bromine (two peaks of roughly equal intensity separated by 2 Da) is a key signature to look for in the mass spectrum of the desired peptide.[5]
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide product can reveal the presence of multiple peaks, indicating impurities from incomplete coupling or other side reactions.[6]
Q4: What is the best strategy if I observe a significant amount of incomplete coupling?
A4: If you detect incomplete coupling, consider the following strategies:
Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of the activated amino acid.[1]
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 4 hours or overnight) or moderately increasing the temperature (e.g., to 40°C) can help drive the reaction to completion. However, be cautious with increased temperature as it may also increase the risk of racemization.[1]
Switch to a More Potent Coupling Reagent: If you are using a less reactive coupling reagent, switching to one like HATU or PyBOP for the sterically hindered residue can significantly improve efficiency.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide and Presence of Deletion Sequences
Symptoms:
Low final yield of the purified peptide.
Mass spectrometry analysis of the crude product shows a significant peak corresponding to the peptide missing the 2-bromophenylalanine residue.
HPLC chromatogram of the crude product shows a major peak corresponding to the deletion sequence.
Potential Causes and Solutions:
Potential Cause
Recommended Solution
Insufficiently Potent Coupling Reagent
Switch from standard carbodiimide reagents (DCC, DIC) to a more potent uronium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt-based reagent.[1]
Steric Hindrance
Employ a "double coupling" strategy where the coupling step for the 2-bromophenylalanine is repeated.[1]
Suboptimal Reaction Conditions
Increase the coupling reaction time (e.g., from 2 hours to 4-6 hours) or moderately increase the reaction temperature (e.g., to 40°C).[1]
Poor Resin Swelling
Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) before and during the coupling reaction to allow for better reagent access.
Issue 2: Detection of Dehalogenated Byproduct
Symptoms:
Mass spectrometry analysis reveals a peak corresponding to the mass of the peptide with phenylalanine instead of 2-bromophenylalanine.
The characteristic bromine isotopic pattern is absent in a significant portion of the product.[5]
Potential Causes and Solutions:
Potential Cause
Recommended Solution
Harsh Reaction Conditions
Avoid unnecessarily high temperatures or prolonged reaction times, especially in the presence of certain reagents that might promote hydrodehalogenation.
Choice of Reagents
While less common in standard coupling, some reagent combinations or impurities could potentially catalyze dehalogenation. Ensure high-purity reagents and solvents.
Cleavage Conditions
During the final cleavage from the resin, strong reducing conditions should be avoided if possible. Standard TFA cleavage cocktails are generally safe.
Data Presentation
The following table provides a hypothetical comparison of coupling efficiencies for 2-Amino-3-(2-bromophenyl)propanoic acid under various conditions to illustrate the impact of different strategies. Note: This data is illustrative and actual results may vary depending on the specific peptide sequence and other experimental parameters.
Coupling Reagent
Additive
Temperature (°C)
Time (h)
Coupling Strategy
Hypothetical Coupling Efficiency (%)
DIC
HOBt
25
2
Single
65
HBTU
HOBt
25
2
Single
80
HATU
HOAt
25
2
Single
92
HATU
HOAt
25
2 + 2
Double
>98
PyBOP
-
25
2
Single
90
HATU
HOAt
40
2
Single
95
Experimental Protocols
Protocol 1: Standard Peptide Coupling using HATU for 2-Amino-3-(2-bromophenyl)propanoic acid
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing 2-Amino-3-(2-bromophenyl)propanoic acid.
1. Resin Preparation:
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).
Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Activation:
In a separate vial, dissolve Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly to activate the amino acid.
3. Coupling Reaction:
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 2-4 hours at room temperature.
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
4. Washing:
Drain the coupling solution from the reaction vessel.
Wash the resin thoroughly with DMF (5-7 times).
5. Capping (Optional):
If the coupling is incomplete (positive Kaiser test), consider a capping step to block unreacted amines. Use a solution of acetic anhydride and DIPEA in DMF.
6. Chain Elongation:
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
7. Cleavage and Deprotection:
After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
Precipitate the cleaved peptide in cold diethyl ether.
8. Purification and Analysis:
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Visualizations
Caption: Main peptide coupling reaction with 2-Amino-3-(2-bromophenyl)propanoic acid and potential side reactions.
Caption: Troubleshooting workflow for incomplete peptide coupling reactions.
Optimizing reaction conditions for "2-Amino-3-(2-bromophenyl)propanoic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid. The information is tailored for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-Amino-3-(2-bromophenyl)propanoic acid?
A1: The primary methods for synthesizing 2-Amino-3-(2-bromophenyl)propanoic acid include enzymatic synthesis and classical chemical routes such as the Strecker synthesis and reductive amination. The enzymatic approach, particularly for the (R)-enantiomer, is a modern and efficient method that utilizes a co-immobilized multienzyme system.[1] Chemical methods offer versatility but may require more rigorous optimization to control side reactions and ensure high purity.
Q2: Which enantiomer is typically synthesized using the enzymatic method?
A2: The documented enzymatic method focuses on the synthesis of the (R)-enantiomer, (R)-2-amino-3-(2-bromophenyl)propanoic acid, which is a key intermediate for certain pharmaceuticals.[1]
Q3: What are the key advantages of the enzymatic synthesis over chemical methods?
A3: The enzymatic synthesis offers several advantages, including high enantioselectivity, mild reaction conditions (room temperature and neutral pH), and high purity of the final product.[1] This method often avoids the use of hazardous reagents and simplifies purification processes compared to traditional chemical syntheses.
Q4: Can I synthesize the racemic mixture or the (S)-enantiomer using the enzymatic method described?
A4: The specific multienzyme system detailed in the literature is optimized for the (R)-enantiomer.[1] Synthesizing the (S)-enantiomer would likely require a different set of stereoselective enzymes. A racemic mixture is more readily produced via chemical synthesis routes like the Strecker synthesis.
Troubleshooting Guides
Enzymatic Synthesis
Issue
Potential Cause
Troubleshooting Steps
Low Yield (<65%)
Incomplete crystallization
The product may still be present in the mother liquor. Consider optimizing the crystallization conditions (e.g., solvent system, temperature, concentration) to improve recovery.[1]
Enzyme deactivation
Ensure the reaction temperature is maintained at 30°C and the pH is controlled at 7.5.[1] Verify the activity of the immobilized enzymes before starting the reaction.
Insufficient cofactor regeneration
Confirm that the formate dehydrogenase (cbFDH) is active and that sodium formate is present in sufficient quantity to drive the regeneration of NADH.
Low Enantiomeric Excess (ee <99%)
Enzyme inhibition or non-specific reactions
Ensure the purity of the starting materials. Contaminants could potentially inhibit the enzymes or lead to side reactions.
Improper enzyme immobilization
Verify the immobilization protocol to ensure the enzymes retain their stereospecificity.
Slow Reaction Rate
Sub-optimal enzyme concentration
Increase the loading of the co-immobilized multienzyme system.
Poor mixing
Ensure adequate agitation to facilitate mass transfer between the substrates and the immobilized enzymes.
Chemical Synthesis (General Guidance)
This guidance is based on general principles of the Strecker and reductive amination syntheses, as specific troubleshooting for "2-Amino-3-(2-bromophenyl)propanoic acid" via these routes is not extensively documented.
Strecker Synthesis
Issue
Potential Cause
Troubleshooting Steps
Low Yield of α-aminonitrile
Incomplete imine formation
Ensure anhydrous conditions. The reaction of the aldehyde with ammonia is an equilibrium process; removing water can drive it forward. Use of ammonium chloride can serve as a source of ammonia and a mild acid catalyst.[2]
Side reactions of the aldehyde
Aldehydes can undergo self-condensation (aldol reaction). Maintain a controlled temperature and add the cyanide source promptly after imine formation.
Incomplete Hydrolysis of the Nitrile
Harsh hydrolysis conditions leading to degradation
Use controlled heating with aqueous acid (e.g., HCl). Monitor the reaction progress to avoid prolonged exposure to harsh conditions.
Insufficient acid or base
Ensure a sufficient excess of acid or base is used to drive the hydrolysis to completion.
Impure Final Product
Presence of unreacted starting materials or intermediates
Optimize the stoichiometry of reagents in the first step. Ensure complete hydrolysis of the aminonitrile. Utilize appropriate purification techniques such as recrystallization or ion-exchange chromatography.
Reductive Amination
Issue
Potential Cause
Troubleshooting Steps
Low Yield
Inefficient imine formation
The reaction is often pH-sensitive. A slightly acidic pH (around 4-6) is typically optimal to facilitate imine formation without protonating the amine starting material.[3] Consider adding a dehydrating agent like molecular sieves.
Reduction of the starting aldehyde
If using a strong reducing agent like sodium borohydride, it may reduce the aldehyde before imine formation. Use a milder reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are more selective for the iminium ion.[4] Alternatively, perform the reaction in two steps: form the imine first, then add the reducing agent.
Over-alkylation of the amine
Use the amine in excess to minimize the formation of secondary amines.
Formation of Side Products
Aldol condensation of the starting aldehyde
Maintain a low reaction temperature and control the reaction time before the reduction step.
Difficulty in Purification
Co-elution of product with starting materials or byproducts
Employ acid-base extraction to separate the basic amine product from neutral or acidic impurities. Recrystallization or column chromatography can also be effective.
Data Presentation
Table 1: Optimized Conditions for Enzymatic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid [1]
Overcoming solubility issues with "2-Amino-3-(2-bromophenyl)propanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "2-Amino-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "2-Amino-3-(2-bromophenyl)propanoic acid".
Frequently Asked Questions (FAQs)
Q1: What is "2-Amino-3-(2-bromophenyl)propanoic acid" and why is its solubility a concern?
A1: "2-Amino-3-(2-bromophenyl)propanoic acid" is a derivative of the amino acid phenylalanine.[1][2] Like many amino acid analogs, it can exhibit poor solubility in neutral aqueous solutions due to its zwitterionic nature, where the molecule contains both a positive and a negative charge, resulting in a net neutral charge.[3] This can make it challenging to prepare stock solutions for various experimental applications.
Q2: What are the general properties of this compound?
A2: It is a solid, white to off-white powder.[4] The melting point for the (S)-enantiomer has been reported as 270°C.[4] As a phenylalanine derivative, it possesses both a carboxylic acid group and an amino group, making its solubility highly dependent on pH.
Q3: In which solvents is "2-Amino-3-(2-bromophenyl)propanoic acid" likely to be soluble?
A3: Based on data from its isomers and similar halogenated phenylalanine derivatives, it is expected to have low solubility in neutral water.[5] Solubility is significantly improved in:
Organic Solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent for related compounds.[6][7]
Aqueous Solutions with Adjusted pH: Solubility is enhanced in both acidic and basic aqueous solutions.[7][8] This is because adjusting the pH away from the isoelectric point (pI) increases the net charge of the molecule, promoting interaction with water.
Q4: What is the isoelectric point (pI) and why is it important for solubility?
Q5: Are there any known applications for this compound?
A5: The Fmoc-protected version of "2-Amino-3-(2-bromophenyl)propanoic acid" is utilized in modern peptide synthesis.[13] The bromophenyl group can serve as a reactive handle for further chemical modifications.[13] This suggests its primary use is as a building block in synthetic chemistry rather than in direct biological assays where aqueous solubility would be a major factor.
Troubleshooting Guides
Issue 1: The compound is not dissolving in water.
Cause: "2-Amino-3-(2-bromophenyl)propanoic acid" is expected to have low solubility in neutral water due to its zwitterionic nature.
Solutions:
pH Adjustment:
Acidic Conditions: Add 1 M HCl dropwise to the suspension until the solid dissolves. A pH of 1-2 is a good starting point. For a related compound, 2-Amino-3-(2-chlorophenyl)propanoic acid, a concentration of 22.22 mg/mL was achieved in water by adjusting the pH to 3 with HCl.[8]
Basic Conditions: Add 1 M NaOH dropwise to the suspension until the solid dissolves. A pH of 10-11 is a good starting point. For the related 4-bromo isomer, a high solubility of 50 mg/mL was achieved in 0.1 M NaOH.[7]
Heating and Sonication: Gently warming the solution (e.g., to 37-60°C) and using an ultrasonic bath can help overcome the energy barrier for dissolution, especially in combination with pH adjustment.[6][7]
Issue 2: The compound precipitates out of solution when added to cell culture media.
Cause: The pH of the cell culture medium (typically around 7.4) may be close to the isoelectric point of the compound, causing it to precipitate. Also, the final concentration of any co-solvent (like DMSO) might be too high, leading to cytotoxicity or precipitation.
Solutions:
Prepare a Concentrated Stock in an Appropriate Solvent: First, dissolve the compound at a high concentration in a suitable solvent like DMSO or an acidic/basic aqueous solution as described above.
Dilute the Stock Solution into Media: Slowly add the concentrated stock solution to the cell culture medium while stirring. It is crucial to ensure that the final concentration of the co-solvent (e.g., DMSO) is low enough to be tolerated by the cells (typically <0.5%).
Sterile Filtration: After adding the compound to the medium, sterile filter the final solution using a 0.22 µm filter to remove any undissolved particles or potential microbial contamination.[14]
Issue 3: I need to use an organic solvent, but I am concerned about its effect on my experiment.
Cause: Organic solvents like DMSO can be toxic to cells or interfere with certain assays at higher concentrations.
Solutions:
Minimize the Amount of Organic Solvent: Prepare the highest possible stock concentration in the organic solvent to minimize the volume added to your experimental system.
Solvent Evaporation (for non-cellular assays): In some chemical reactions, it may be possible to dissolve the compound in a volatile organic solvent, perform the reaction, and then remove the solvent under vacuum.
Consider Alternative Solvents: Depending on the experiment, other less toxic organic solvents or co-solvent systems could be explored. However, for biological applications, DMSO remains a common choice due to its high solubilizing power and relatively low toxicity at low concentrations.
Quantitative Data Summary
The following table summarizes the available solubility data for isomers and analogs of "2-Amino-3-(2-bromophenyl)propanoic acid" to provide a reference for selecting appropriate solvents.
Compound
Solvent
Solubility
Method/Notes
2-Amino-3-(3-bromophenyl)propanoic acid
DMSO
2 mg/mL (8.19 mM)
Requires sonication.
2-Amino-3-(4-bromophenyl)propanoic acid
H₂O
2.5 mg/mL (10.24 mM)
Requires sonication and heating to 60°C.
2-Amino-3-(4-bromophenyl)propanoic acid
0.1 M NaOH
50 mg/mL (204.84 mM)
Requires sonication and pH adjustment to 11.
2-Amino-3-(2-chlorophenyl)propanoic acid
DMSO
40 mg/mL (200.37 mM)
Requires sonication and pH adjustment to 10.
2-Amino-3-(2-chlorophenyl)propanoic acid
H₂O
22.22 mg/mL (111.31 mM)
Requires sonication and pH adjustment to 3.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Weigh out 2.44 mg of "2-Amino-3-(2-bromophenyl)propanoic acid".
Add the powder to a sterile microcentrifuge tube.
Add 1 mL of high-purity, anhydrous DMSO.
Vortex the tube until the solid is dispersed.
Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mg/mL Aqueous Stock Solution via pH Adjustment
Weigh out 10 mg of "2-Amino-3-(2-bromophenyl)propanoic acid".
Add the powder to a sterile container with a magnetic stir bar.
Add 0.9 mL of sterile, purified water. The compound will likely not dissolve completely.
While stirring, add 1 M NaOH dropwise until the solid dissolves completely. Monitor the pH to ensure it reaches approximately 10-11.
Once dissolved, adjust the final volume to 1 mL with sterile water.
Sterile filter the solution through a 0.22 µm filter.
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Note: A similar protocol can be followed using 1 M HCl to achieve a low pH (e.g., 2-3) for solubilization.
Visualizations
Caption: Workflow for preparing a stock solution of "2-Amino-3-(2-bromophenyl)propanoic acid".
Technical Support Center: Byproduct Analysis in 2-Amino-3-(2-bromophenyl)propanoic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting byproducts during the synthesis of 2-Amino-3-(2-bromophenyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting byproducts during the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-Amino-3-(2-bromophenyl)propanoic acid, and how do they influence byproduct formation?
There are two primary approaches for synthesizing 2-Amino-3-(2-bromophenyl)propanoic acid: classical chemical synthesis and enzymatic synthesis.
Classical Chemical Synthesis: Methods like the Strecker synthesis or the Erlenmeyer-Plöchl synthesis are common for producing amino acids.[1][2][3][4][5] These multi-step reactions often involve harsh conditions and less specific reagents, which can lead to a variety of byproducts. For instance, the Strecker synthesis, which uses an aldehyde, cyanide, and ammonia, may have residual starting materials or incompletely hydrolyzed intermediates.[2][3][4][5] The Erlenmeyer-Plöchl synthesis proceeds via an azlactone intermediate, which can also lead to specific impurities if not fully converted and hydrolyzed.[1][6]
Enzymatic Synthesis: Biocatalytic methods, such as those using a phenylalanine ammonia lyase (PAL) or a transaminase, offer high specificity and milder reaction conditions.[7] One documented method using a co-immobilized multienzyme system reports a high purity of >99% with an excellent enantiomeric excess.[8] This route significantly reduces the likelihood of side-reaction byproducts, although impurities related to the starting materials or enzyme stability might still be present.
Q2: I've detected an impurity in my final product via HPLC. What are the likely identities of these byproducts?
The identity of byproducts is highly dependent on the synthetic route. Below is a table summarizing potential impurities for common synthesis methods.
Incomplete hydrolysis of the aminonitrile intermediate.
2-Hydroxy-3-(2-bromophenyl)propanoic acid
Reaction of the starting aldehyde with cyanide and water instead of ammonia.
Erlenmeyer-Plöchl
N-acetyl-2-amino-3-(2-bromophenyl)propanoic acid
Incomplete hydrolysis of the N-acyl group.
Azlactone Intermediate
Incomplete hydrolysis of the azlactone ring.
Enzymatic Synthesis
Other amino acids (e.g., D-Alanine)
Carryover of reagents used in the enzymatic cascade.
Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yields can stem from several factors, often related to reaction conditions or reagent stability. Refer to the troubleshooting guide in the following section for a systematic approach to addressing this issue.
Troubleshooting Guides
Issue 1: Low Purity of Final Product Detected by HPLC
If your HPLC analysis shows significant impurities, use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting Decision Tree for Low Purity Issues.
Issue 2: Poor Reaction Yield
Observation
Potential Cause
Recommended Solution
Reaction stalls; starting material remains
Steric Hindrance: The 2-bromo substituent can sterically hinder the reaction.
For chemical synthesis, consider using more potent coupling reagents like HATU or PyBOP. For enzymatic routes, ensure the chosen enzyme has activity for ortho-substituted phenylalanines.
Reagent Decomposition: Key reagents (e.g., organometallics, hydrides) may have degraded.
Use freshly opened or titrated reagents. Ensure anhydrous conditions are strictly maintained.
Product is formed but lost during workup
Poor Extraction Efficiency: The amino acid may have high water solubility or form emulsions.
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility before extraction. Use a different organic solvent or a continuous liquid-liquid extractor.
Product Adsorption: The product may strongly adsorb to silica gel during chromatography.
Use a different stationary phase (e.g., alumina, reverse-phase C18). Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve recovery.
Experimental Protocols
Protocol 1: HPLC Analysis of 2-Amino-3-(2-bromophenyl)propanoic acid
This protocol outlines a general method for assessing the purity of the final product.
Caption: General Workflow for HPLC Analysis.
Methodology:
Sample Preparation:
Accurately weigh approximately 10 mg of the sample.
Dissolve in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient:
0-2 min: 5% B
2-20 min: 5% to 95% B
20-25 min: 95% B
25-26 min: 95% to 5% B
26-30 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percentage of the main peak relative to the total peak area to determine purity.
Identify byproducts by comparing retention times with known standards or by using mass spectrometry (LC-MS).
Technical Support Center: Enhancing Enzymatic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the enzymati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the enzymatic synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended enzymatic system for the synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid?
A highly efficient method involves a multi-enzyme cascade system. This system typically utilizes three enzymes:
d-amino acid aminotransferase (bcDAAT) from Bacillus cereus to catalyze the stereoselective amination of the corresponding α-keto acid precursor.
d-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus for cofactor regeneration.
Formate dehydrogenase (cbFDH) from Candida boidinii to drive the cofactor regeneration cycle.[1]
This system allows for the efficient conversion of the keto-acid precursor to the desired D-amino acid with high enantiomeric excess.
Q2: What are the typical yields and purity I can expect from this enzymatic synthesis?
In pilot-scale batches (e.g., 50 g scale), an overall isolated yield of approximately 65% has been reported. The final product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, can be obtained as a white powder with high purity (>99% by HPLC) and excellent enantiomeric excess (ee) of 99.0%.[1]
Q3: How can the enzymes be prepared for the reaction?
The enzymes are typically overexpressed in a suitable host, such as E. coli BL21(DE3). After cell growth and induction, the cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 0.1 M Phosphate buffer, pH 7.0). Cell lysis can then be performed to obtain the crude cell lysate containing the enzymes, which can be used directly for the reaction or for immobilization.
Q4: Is enzyme immobilization necessary for this synthesis?
While not strictly necessary for initial lab-scale experiments, co-immobilization of the three enzymes onto a solid support, such as glutaraldehyde-activated amino polymer beads, is highly recommended for process scalability, stability, and reusability. Co-immobilized enzymes have shown excellent stability, retaining over 90% activity after 10 cycles (150 hours) of use.[1] Immobilization can also improve enzyme stability in the presence of organic solvents or at elevated temperatures. However, it's important to note that multipoint covalent immobilization can sometimes lead to a trade-off between increased stability and decreased specific activity due to enzyme rigidification.[2]
Q5: What is the role of the cofactor and its regeneration system?
The d-amino acid aminotransferase requires a cofactor, typically pyridoxal 5'-phosphate (PLP), for its catalytic activity. The overall reaction also involves the consumption of a reducing equivalent (NADH). The d-lactate dehydrogenase and formate dehydrogenase form a crucial cofactor regeneration system. Formate dehydrogenase oxidizes formate to carbon dioxide, reducing NAD+ to NADH. This NADH is then used by the d-lactate dehydrogenase, which in turn drives the main transamination reaction. An efficient cofactor regeneration system is essential for the economic viability and overall efficiency of the synthesis, as cofactors are expensive.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Potential Cause
Troubleshooting Steps
Enzyme Inactivity or Low Activity
1. Verify Individual Enzyme Activity: Assay each enzyme (bcDAAT, lhD-LDH, cbFDH) separately to confirm its specific activity. 2. Check Enzyme Storage: Ensure enzymes have been stored at the correct temperature (typically -20°C or -80°C) and have not undergone multiple freeze-thaw cycles. 3. Prepare Fresh Enzyme Lysates: If using crude lysates, prepare them fresh before the reaction.
Suboptimal Reaction Conditions
1. pH Optimization: The optimal pH for the overall cascade is generally between 7.5 and 8.5.[3] Verify the pH of your reaction mixture and adjust if necessary. 2. Temperature Optimization: The optimal temperature for d-amino acid transaminase from Bacillus species is around 60°C, while lhD-LDH from Lactobacillus helveticus has an optimum between 50-60°C.[4] However, the stability of cbFDH decreases above 50°C. A compromise temperature, for example, 30-40°C, might be necessary for the multi-enzyme system.
Substrate or Cofactor Issues
1. Substrate Quality: Ensure the α-keto acid precursor is of high purity and has not degraded. 2. Cofactor Concentration and Quality: Use fresh NAD+ and ensure it is at the correct concentration. 3. Formate Concentration: Ensure an adequate concentration of sodium formate is present to drive the cofactor regeneration.
Enzyme Inhibition
1. Product Inhibition: High concentrations of the final product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, may cause feedback inhibition of the bcDAAT. Consider strategies for in-situ product removal. 2. Substrate Inhibition: High concentrations of the α-keto acid precursor could inhibit one or more of the enzymes. Test a range of substrate concentrations. 3. Inhibitors in Reagents: Be aware of potential inhibitors for each enzyme. For example, cbFDH is strongly inhibited by Cu2+ and Hg2+ ions.[3] lhD-LDH is inhibited by p-chloromercuribenzoate and HgCl2.[4] Ensure your reagents are free from these contaminants.
Problem 2: Poor Enantioselectivity (Low ee)
Potential Cause
Troubleshooting Steps
Presence of Contaminating Transaminases
1. Enzyme Purity: If using crude enzyme preparations, they may contain other transaminases with different stereoselectivity. Purifying the bcDAAT may be necessary.
Racemization of Product
1. Reaction Conditions: Extreme pH or temperature can sometimes lead to non-enzymatic racemization of the amino acid product. Ensure the reaction is run under controlled conditions.
Sub-optimal Enzyme Performance
1. Enzyme Source: While bcDAAT from Bacillus cereus is reported to have high stereoselectivity for this substrate, other d-amino acid transaminases could be explored if selectivity is an issue.
Problem 3: Enzyme Instability and Short Half-life
Potential Cause
Troubleshooting Steps
Denaturation due to Temperature or pH
1. Optimize Conditions: As mentioned in the low yield section, ensure the temperature and pH are within the stable operating range for all three enzymes. 2. Add Stabilizers: Consider adding stabilizing agents such as glycerol or BSA to the reaction mixture.
Protease Contamination
1. Purify Enzymes: Crude cell lysates can contain proteases that degrade the target enzymes. Purification of the enzymes will remove these contaminants. 2. Add Protease Inhibitors: If using crude lysates, adding a protease inhibitor cocktail can help improve stability.
Oxidative Damage
1. De-gas Buffers: Removing dissolved oxygen from the reaction buffers can help prevent oxidative damage to the enzymes, particularly those with sensitive cysteine residues. 2. Add Reducing Agents: Including a small amount of a reducing agent like DTT might improve the stability of certain enzymes, but be cautious as it can interfere with some assays.
Issues with Immobilization
1. Immobilization Protocol: The choice of immobilization support and the cross-linking chemistry can significantly impact enzyme stability. Experiment with different supports and immobilization conditions. 2. Enzyme Loading: High enzyme loading on the support can sometimes lead to decreased stability due to protein-protein interactions. Optimize the enzyme-to-support ratio.
Data Presentation
Table 1: Summary of a Pilot-Scale Enzymatic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic Acid
Protocol 1: General Procedure for Co-immobilization of Enzymes
Support Preparation: Activate amino polymer beads (e.g., LX1000HA) with glutaraldehyde.
Enzyme Immobilization:
Sequentially add the crude cell lysates of the three enzymes (bcDAAT, lhD-LDH, and cbFDH) to the activated beads.
Allow each enzyme to immobilize for a specific period (e.g., 2-4 hours) at room temperature with gentle shaking.
Washing: After the final immobilization step, wash the beads thoroughly with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove any unbound enzyme.
Storage: Store the co-immobilized enzymes at 4°C in buffer.
Protocol 2: Batch Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic Acid
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing:
The α-keto acid precursor of 2-amino-3-(2-bromophenyl)propanoic acid.
A suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0).
NAD+.
Sodium formate.
Enzyme Addition: Add the co-immobilized enzymes to the reaction mixture.
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC for substrate consumption and product formation.
Work-up and Purification:
Once the reaction is complete, separate the immobilized enzymes by filtration for reuse.
Adjust the pH of the reaction mixture to the isoelectric point of the amino acid to facilitate precipitation.
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Further purification can be achieved by recrystallization.
Visualizations
Caption: Enzymatic cascade for the synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid.
Caption: General experimental workflow for the enzymatic synthesis.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Troubleshooting Low Incorporation Rates of Unnatural Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the site-specific incorporation of unnatural amino acids (Uaas).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no expression of my Uaa-containing protein?
Low incorporation of a Uaa can stem from several factors, including inefficient suppression of the amber stop codon, toxicity of the Uaa to the host cells, suboptimal ratios of the orthogonal translation system (OTS) components, or poor activity of the engineered aminoacyl-tRNA synthetase (aaRS).
Q2: How can I determine if the unnatural amino acid itself is toxic to my cells?
Uaa toxicity can lead to reduced cell growth and lower protein expression. A cell viability assay, such as the MTT or XTT assay, can be performed to assess the impact of the Uaa on cellular metabolic activity. This involves incubating cells with varying concentrations of the Uaa and measuring the formation of a colored formazan product, which correlates with the number of viable cells.[1][2][3]
Q3: What is an orthogonal translation system (OTS) and what are its key components?
An orthogonal translation system is a set of engineered biological components that operate independently of the host cell's natural translational machinery. The core components are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA. The aaRS is engineered to specifically recognize and charge the unnatural amino acid onto the orthogonal tRNA, which then delivers the Uaa to the ribosome in response to a reassigned codon, typically the amber stop codon (UAG).
Q4: How does the choice of expression host affect Uaa incorporation?
The expression host can significantly impact Uaa incorporation efficiency. For bacterial expression, using an E. coli strain with a knockout of Release Factor 1 (RF1) can dramatically improve incorporation rates by reducing competition for the amber stop codon.[4][5][6][7][8][9][10] In mammalian cells, the choice of cell line and the method of delivering the OTS components (e.g., transient transfection vs. stable integration) are critical factors.
Troubleshooting Guides
Issue 1: Low Protein Yield or No Protein Expression
Low or absent protein expression is a frequent challenge. The following troubleshooting steps can help identify and resolve the underlying cause.
The amber stop codon (UAG) is naturally recognized by Release Factor 1 (RF1), which terminates translation. The suppressor tRNA must outcompete RF1 to incorporate the Uaa.
Solution for E. coli Systems: Utilize RF1 Knockout Strains. Employing E. coli strains where the prfA gene (encoding RF1) is deleted significantly enhances Uaa incorporation by removing the competition at the amber codon.[4][5][6][7][8][9][10]
Table 1: Effect of RF1 Knockout on Uaa Incorporation Efficiency in E. coli
Solution for All Systems: Optimize OTS Component Ratios. The relative expression levels of the aaRS and the suppressor tRNA are critical. Titrating the plasmid ratios can identify the optimal balance for efficient suppression. A common starting point is a 1:1 ratio of the aaRS and tRNA expression plasmids, but this may require optimization.
Solution for All Systems: Enhance Suppressor tRNA Expression. Increasing the intracellular concentration of the suppressor tRNA can help it outcompete RF1. This can be achieved by:
Using a strong promoter (e.g., T7 promoter in E. coli, U6 promoter in mammalian cells).
Increasing the copy number of the suppressor tRNA gene on the plasmid.[11][12]
Some Uaas can be toxic to host cells, leading to decreased viability and protein synthesis.
Troubleshooting Step: Assess Uaa Cytotoxicity. Perform a cell viability assay (e.g., MTT or XTT assay) to determine the optimal, non-toxic concentration of the Uaa.
The engineered aaRS must efficiently and specifically charge the Uaa onto the orthogonal tRNA.
Troubleshooting Step: Verify aaRS Activity. An in vitro aminoacylation assay can be performed to confirm that the aaRS is active and specific for the Uaa. This assay typically involves incubating the purified aaRS, orthogonal tRNA, the Uaa, and a radiolabeled ATP, followed by quantifying the amount of charged tRNA.
Issue 2: Protein Truncation
Observing a significant amount of truncated protein product suggests inefficient amber suppression.
Troubleshooting Step: Western Blot Analysis. Perform a western blot using an antibody that recognizes a tag at the C-terminus of your protein of interest. A strong band at the expected size of the truncated protein confirms termination at the amber codon.
Experimental Protocols
Protocol 1: Quantifying Uaa Incorporation Efficiency using a GFP Reporter Assay in E. coli
This protocol uses the fluorescence of a reporter protein, Green Fluorescent Protein (GFP), to quantify the efficiency of Uaa incorporation at an amber stop codon.
Materials:
E. coli expression strain (e.g., DH10B or an RF1 knockout strain).
Expression plasmid encoding GFP with an amber codon at a permissive site (e.g., Tyr39).
Expression plasmid encoding the orthogonal aaRS and suppressor tRNA.
LB medium and appropriate antibiotics.
Unnatural amino acid.
Fluorometer or plate reader capable of measuring GFP fluorescence.
Methodology:
Co-transform the E. coli expression strain with the GFP reporter plasmid and the OTS plasmid.
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
Inoculate 50 mL of LB medium with the overnight culture to an OD600 of 0.1.
Grow the culture at 37°C to an OD600 of 0.6-0.8.
Induce protein expression with the appropriate inducer (e.g., IPTG) and add the Uaa to the desired final concentration. As a positive control, use a culture expressing wild-type GFP (without the amber codon). As a negative control, use an induced culture without the Uaa.
Incubate the cultures at the optimal temperature for protein expression for 4-16 hours.
Harvest the cells by centrifugation.
Resuspend the cell pellet in a fixed volume of PBS.
Measure the fluorescence of the cell suspension using a fluorometer (Excitation: 488 nm, Emission: 509 nm).
Normalize the fluorescence by the cell density (OD600).
Calculate the incorporation efficiency as: (Fluorescence of Uaa sample / Fluorescence of wild-type GFP sample) x 100%.
Protocol 2: Assessing Uaa Cytotoxicity using an MTT Assay
This protocol measures the metabolic activity of cells to assess their viability in the presence of the Uaa.
Materials:
Mammalian cell line of choice.
Complete cell culture medium.
Unnatural amino acid.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
96-well plate.
Plate reader capable of measuring absorbance at 570 nm.
Methodology:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Prepare a serial dilution of the Uaa in complete culture medium.
Remove the medium from the wells and replace it with the medium containing different concentrations of the Uaa. Include a control group with no Uaa.
Incubate the plate for 24-48 hours.
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate cell viability as a percentage of the control group.
Protocol 3: Western Blot for Detection of Uaa-Containing Protein
This protocol allows for the detection and relative quantification of the full-length Uaa-containing protein versus any truncated product.
Materials:
Cell lysate containing the expressed protein.
SDS-PAGE gels and running buffer.
Transfer buffer and nitrocellulose or PVDF membrane.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Primary antibody specific to a C-terminal tag on the protein of interest.
HRP-conjugated secondary antibody.
Chemiluminescent substrate.
Imaging system.
Methodology:
Prepare cell lysates from cultures expressing the Uaa-containing protein and control cultures.
Determine the protein concentration of each lysate using a Bradford or BCA assay.
Separate equal amounts of protein from each lysate by SDS-PAGE.
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Add the chemiluminescent substrate and capture the signal using an imaging system.
Analyze the band intensities to compare the levels of full-length and truncated protein.[13][14][15][16]
Visualizations
Caption: Troubleshooting workflow for low Uaa incorporation.
Caption: Competition at the amber codon during translation.
Navigating the Nuances of 2-Amino-3-(2-bromophenyl)propanoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring the Stability and Integrity of a Key Amino Acid Derivative Welcome to the technical support center for 2-Amino-3-(2-bromophenyl)propanoic acid. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: Ensuring the Stability and Integrity of a Key Amino Acid Derivative
Welcome to the technical support center for 2-Amino-3-(2-bromophenyl)propanoic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common stability and storage challenges encountered during experimental work. By understanding the potential issues and implementing the recommended protocols, researchers can ensure the integrity and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-Amino-3-(2-bromophenyl)propanoic acid?
A1: For long-term stability, it is recommended to store 2-Amino-3-(2-bromophenyl)propanoic acid in a tightly sealed container in a dry, well-ventilated place. While some suppliers suggest room temperature storage, storing at 2-8°C is a more cautious approach to minimize potential degradation over extended periods. For maximum stability, especially for reference-grade material, storage at -20°C is advisable.
Q2: My solid 2-Amino-3-(2-bromophenyl)propanoic acid has changed color. Is it still usable?
A2: A change in color, such as yellowing, can indicate degradation. The usability of the compound depends on the extent of degradation and the sensitivity of your application. It is highly recommended to assess the purity of the discolored material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, it is best to use a fresh, uncompromised batch.
Q3: I've prepared a stock solution of 2-Amino-3-(2-bromophenyl)propanoic acid. How should I store it and for how long is it stable?
A3: The stability of stock solutions is highly dependent on the solvent, concentration, and storage conditions. For aqueous solutions, it is crucial to control the pH, as extremes in pH can catalyze hydrolysis. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, aliquoting and freezing at -20°C or below is recommended. A stability study of the solution under your specific conditions is advised to determine its usable lifespan.
Q4: Are there any known incompatibilities with common laboratory reagents or materials?
A4: 2-Amino-3-(2-bromophenyl)propanoic acid, as an amino acid, can react with strong oxidizing agents. Contact with strong acids or bases should also be avoided as they can promote degradation. Care should be taken to use high-purity solvents for preparing solutions to avoid an introducing reactive impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 2-Amino-3-(2-bromophenyl)propanoic acid.
Issue
Potential Cause
Troubleshooting Steps
Inconsistent experimental results
Degradation of the compound due to improper storage or handling.
1. Verify the storage conditions of the solid compound and any prepared solutions. 2. Assess the purity of the compound using a suitable analytical method (see Experimental Protocols). 3. Prepare fresh solutions from a new batch of the compound if degradation is suspected.
Appearance of unexpected peaks in chromatograms
Formation of degradation products.
1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 2. Optimize the chromatographic method to ensure separation of the parent compound from all degradation products.
Poor solubility of the compound
The compound may have degraded to a less soluble form, or the incorrect solvent is being used.
1. Confirm the identity and purity of the compound. 2. Test a range of solvents to find the most suitable one for your desired concentration. Gentle heating or sonication may aid dissolution, but monitor for degradation.
Loss of potency or activity in biological assays
Degradation of the active compound.
1. Re-evaluate the purity of the compound stock. 2. Prepare fresh solutions immediately before use. 3. Consider the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure).
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing an HPLC method to assess the purity of 2-Amino-3-(2-bromophenyl)propanoic acid and detect any degradation products.
1. Instrumentation:
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions (Starting Point):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 20-30 minutes) to elute all components.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 210 nm and 260 nm).
Injection Volume: 10 µL.
3. Sample Preparation:
Prepare a stock solution of 2-Amino-3-(2-bromophenyl)propanoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
4. Method Validation:
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by showing that degradation products do not interfere with the quantification of the parent compound.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method validation.
1. Stress Conditions:
Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a defined period.
2. Analysis:
Analyze the stressed samples using the validated stability-indicating HPLC method.
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and logical connections, the following diagrams are provided.
Optimization
Scalable synthesis and purification of "2-Amino-3-(2-bromophenyl)propanoic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis and purification of 2-Amino-3-(2-bromophenyl)propanoic acid. Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis and purification of 2-Amino-3-(2-bromophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for 2-Amino-3-(2-bromophenyl)propanoic acid?
A1: The most prominent scalable methods include biocatalytic synthesis using co-immobilized enzymes and multi-step chemical synthesis routes. The biocatalytic approach offers high enantioselectivity and purity.[1] Chemical synthesis, while potentially more traditional, requires careful control of reaction conditions and purification steps to manage impurities.
Q2: What is the expected yield and purity for the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid?
A2: Yields and purity are highly dependent on the chosen synthesis method. For the biocatalytic synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid, an isolated yield of 65% with over 99% HPLC purity has been reported on a 50g pilot scale.[1] Chemical synthesis routes may have varying yields depending on the specific pathway and optimization of each step.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters vary by method. For biocatalytic synthesis, enzyme stability, cofactor regeneration, pH, and temperature are critical.[1] In chemical synthesis, controlling reaction temperature, stoichiometry of reagents, and exclusion of moisture and air are often crucial. For metallaphotoredox catalysis, the light source wavelength and intensity are important.[2]
Q4: How can I purify the final product to >99% purity?
A4: High-performance liquid chromatography (HPLC) is a common method for achieving high purity.[1] Recrystallization is another effective technique. For related compounds like 3-(2-bromophenyl)propionic acid, a recrystallization from an ethyl acetate-normal heptane solvent system has been shown to significantly improve purity.[3] The choice of solvent for recrystallization is critical and may require some experimentation to optimize.
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes, standard laboratory safety protocols should be followed. Some reagents, such as 2-bromobenzaldehyde and other brominated compounds, can be corrosive and have strong odors.[3] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and purification of 2-Amino-3-(2-bromophenyl)propanoic acid.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Incomplete reaction; degradation of starting materials or product; incorrect stoichiometry; inactive catalyst/enzyme.
- Monitor reaction progress using TLC or HPLC to ensure completion.- Verify the quality and purity of starting materials and reagents.- For enzymatic reactions, confirm the activity of the immobilized enzymes.- For chemical synthesis, ensure anhydrous and inert conditions if required.- Re-optimize reaction parameters such as temperature, reaction time, and catalyst loading.
Presence of Multiple Impurities in the Crude Product
Side reactions; use of impure starting materials; degradation of product during workup or purification.
- Analyze the impurity profile using techniques like LC-MS to identify the byproducts.- Adjust reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction time).- Purify starting materials before use.- Employ a multi-step purification process, such as a combination of column chromatography and recrystallization.
Difficulty in Product Purification/Isolation
Product is highly soluble in the purification solvent; formation of an oil instead of crystals during recrystallization; co-elution of impurities during chromatography.
- For recrystallization, experiment with different solvent systems or solvent ratios. Seeding with a small crystal of pure product can induce crystallization.- If an oil forms, try triturating with a non-polar solvent.- For chromatography, adjust the mobile phase composition or try a different stationary phase to improve separation.
Inconsistent Results Between Batches
Variation in raw material quality; slight deviations in reaction conditions; scalability issues.
- Source high-purity, consistent raw materials from a reliable supplier.- Maintain strict control over all reaction parameters (temperature, time, agitation, etc.).- When scaling up, consider factors like heat and mass transfer that may affect the reaction outcome.
Enzyme Immobilization: Sequentially co-immobilize cbFDH, lhD-LDH, and bcDAAT onto the glutaraldehyde-activated amino polymer beads according to established protocols.
Reaction Setup: In a suitable reactor, prepare a buffered solution containing 2-bromo-3-phenylpyruvic acid, sodium formate, and pyruvate.
Enzymatic Reaction: Add the co-immobilized enzymes to the reaction mixture. Maintain the reaction at a controlled temperature and pH. The reaction progress can be monitored by HPLC.
Work-up and Purification:
After the reaction is complete, separate the immobilized enzymes by filtration for reuse.
Adjust the pH of the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
Collect the precipitate by filtration.
Wash the crude product with cold water or an appropriate organic solvent to remove residual impurities.
Further purify the product by recrystallization or preparative HPLC to achieve >99% purity.
Analysis: Confirm the identity and purity of the final product using HPLC, NMR, and mass spectrometry.
Visualizations
Caption: Biocatalytic synthesis and purification workflow.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Optimizing Peptide Synthesis with High-Purity Building Blocks
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during peptide synthesis. By focusing on the critical role of high-purit...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during peptide synthesis. By focusing on the critical role of high-purity building blocks and optimized protocols, this guide provides solutions to enhance peptide yield, purity, and overall synthesis success.
???+ question "Q1: My final peptide yield is significantly lower than expected. What are the primary causes and how can I troubleshoot this?"
???+ question "Q2: The purity of my crude peptide is very low, showing multiple deletion and truncated sequences. How can high-purity building blocks and optimized protocols address this?"
Aggregation-Related Problems
???+ question "Q3: My peptide-resin is clumping and swelling poorly, leading to failed synthesis. What is causing this and what are the solutions?"
Coupling and Deprotection Issues
???+ question "Q4: I am having trouble coupling sterically hindered amino acids. What coupling reagents and conditions are recommended?"
???+ question "Q5: My Fmoc-deprotection step seems to be incomplete. How can I ensure complete removal of the Fmoc group?"
Cleavage and Purification
???+ question "Q6: I am experiencing low peptide recovery after cleavage and precipitation. What are the common causes and solutions?"
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling
This colorimetric test is used to detect the presence of free primary amines on the peptide-resin after a coupling step. A positive result (blue color) indicates an incomplete coupling reaction.
Materials:
Solution A: 5 g Ninhydrin in 100 mL ethanol
Solution B: 80 g Phenol in 20 mL ethanol
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Small sample of peptide-resin (a few beads)
Heating block or water bath
Procedure:
Place a small sample of the dried peptide-resin in a small glass test tube.
Add 2-3 drops of Solution A.
Add 2-3 drops of Solution B.
Add 2-3 drops of Solution C.
Heat the tube at 100°C for 5 minutes.
Observe the color of the beads and the solution.
Interpretation of Results:
Intense Blue Solution and Beads: Coupling has failed. Recouple the amino acid.[1]
Beads are Blue, Solution is Colorless: Incomplete coupling. Recoupling is recommended.
Beads and Solution are Colorless/Yellow: Coupling is complete. Proceed to the next deprotection step.
Protocol 2: Small-Scale Test Cleavage
This protocol is used to quickly assess the success of the synthesis on the resin before committing to a large-scale cleavage.
Technical Support Center: Cell-Free Incorporation of Unnatural Amino Acids
Welcome to the technical support center for the cell-free incorporation of unnatural amino acids (UAAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the cell-free incorporation of unnatural amino acids (UAAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in cell-free protein synthesis (CFPS) of UAA-containing proteins.
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: I am observing very low or no yield of my full-length protein containing a UAA. What are the common causes and how can I troubleshoot this?
Low or no protein yield is a frequent challenge and can stem from several factors. Below is a step-by-step guide to diagnose and resolve the issue.
Inefficient Amber Suppression: The most common method for UAA incorporation utilizes the amber stop codon (UAG). However, this codon is also recognized by Release Factor 1 (RF1), which leads to premature termination of translation. This competition between the suppressor tRNA charged with the UAA and RF1 is a major cause of low yield.[1][2][3]
Solution 1: Use an RF1-Deficient Cell-Free System. Employing an E. coli cell extract where the prfA gene (encoding RF1) has been knocked out or depleted significantly improves UAA incorporation efficiency by eliminating the competition from RF1.[1][2][3][4][5][6][7] In an RF1-deficient system, the yield of a protein with a UAA can increase by over 2.5-fold compared to a system containing RF1.[5][8]
Solution 2: Optimize Orthogonal Translation System (OTS) Component Concentrations. The concentrations of the orthogonal aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA are critical. Titrate the concentrations of both components to find the optimal ratio for efficient suppression.[8][9]
Solution 3: Enhance Suppressor tRNA Levels. Increasing the concentration of the suppressor tRNA can help it outcompete any residual RF1 or in systems where RF1 is not completely absent.[10]
Toxicity of the UAA or OTS Components: While cell-free systems are less susceptible to toxicity than in vivo systems, high concentrations of certain UAAs or overexpressed OTS components can still inhibit the translation machinery.[1][11]
Solution: Titrate the concentration of the UAA in the reaction. Start with a concentration around 1-2 mM and test a range to find the optimal concentration that maximizes yield without inhibiting the reaction.[8]
Suboptimal Reaction Conditions: The general conditions of the cell-free reaction, such as magnesium ion concentration and the redox environment, can significantly impact protein yield.[8]
Solution: Optimize the Mg2+ concentration, as it is crucial for ribosome stability and function. Additionally, for proteins with disulfide bonds, optimizing the redox environment by adjusting the ratio of reduced to oxidized glutathione (GSH/GSSG) can improve folding and yield.[8]
Poor Solubility of the Unnatural Amino Acid: Some UAAs have poor solubility in aqueous solutions, which can limit their availability in the cell-free reaction.
Solution: Prepare the UAA stock solution in a suitable solvent (e.g., DMSO or a weak base/acid) before adding it to the reaction mixture. Ensure the final concentration of the solvent in the reaction is not inhibitory.
Q2: I see a band corresponding to the truncated protein product on my SDS-PAGE. How can I reduce premature termination?
The presence of a truncated protein is a direct indication of inefficient suppression of the stop codon.
Primary Cause: RF1 Competition. As detailed in Q1, RF1 is the primary competitor to the suppressor tRNA at the UAG codon.
Solution: The most effective solution is to use an RF1-deficient cell-free extract.[2][3][4][5][6] This will drastically reduce the premature termination product.
Suboptimal OTS Efficiency: If the orthogonal aaRS is not efficiently charging the suppressor tRNA, or the charged tRNA is not efficiently incorporated by the ribosome, termination can occur.
Solution 1: Optimize OTS Component Ratios. Systematically vary the concentrations of the orthogonal aaRS and suppressor tRNA to find the optimal balance for your specific system.[8]
Solution 2: Use an Evolved Orthogonal System. If possible, use an orthogonal pair that has been evolved for higher efficiency.
Q3: How can I confirm that the unnatural amino acid has been successfully incorporated into my protein?
Confirmation of UAA incorporation requires analytical techniques that can detect the change in mass or the presence of a unique functional group.
Method 1: Mass Spectrometry (MS). This is the gold standard for confirming UAA incorporation. By analyzing the mass of the intact protein or proteolytic fragments, you can confirm the precise mass change corresponding to the UAA.[12][13][14]
Workflow:
Purify the UAA-containing protein.
Analyze the intact protein by ESI-MS to confirm the expected mass increase.
For confirmation of the specific site of incorporation, perform in-gel or in-solution digestion (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptides.[12][14]
Method 2: Western Blotting with Modification-Specific Antibodies. If the UAA has a unique functional group (e.g., an azide or alkyne for click chemistry), you can use this for detection.
Workflow:
Run the cell-free reaction on an SDS-PAGE gel and transfer to a membrane.
Perform a click reaction on the membrane with a biotinylated or fluorescently tagged probe that reacts with the UAA's functional group.
Detect the modified protein using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
Method 3: SDS-PAGE Mobility Shift. In some cases, the incorporation of a UAA can cause a slight shift in the protein's mobility on an SDS-PAGE gel, although this is not always a reliable or definitive method.
Q4: I am trying to incorporate multiple UAAs into a single protein and the yield is extremely low. What are the specific challenges and solutions?
Incorporating multiple UAAs presents additional challenges due to the cumulative effect of inefficient suppression at each site.[8][15]
Challenge: Compounded Low Efficiency. Even a high suppression efficiency at a single site (e.g., 90%) will result in a significantly lower yield for a protein with multiple UAA sites (e.g., 0.9 * 0.9 = 81% for two sites).
Solution 1: Use an RF1-Deficient System. This is critical for multi-site incorporation to maximize the efficiency at each individual site.[4][6][7]
Solution 2: Utilize Different Stop Codons and Orthogonal Systems. To incorporate different UAAs, you can use orthogonal systems that recognize different stop codons (e.g., UAG, UAA, and UGA).[8][16] This requires having distinct orthogonal aaRS/tRNA pairs for each UAA and stop codon.
Challenge: Increased Chance of Truncation. With more suppression events required, the probability of termination at one of the sites increases.
Solution: In addition to using an RF1-deficient system, ensure that the concentrations of all orthogonal components are optimized for maximum efficiency.
Quantitative Data Summary
The following tables summarize key quantitative data related to the cell-free incorporation of UAAs.
Table 1: Impact of RF1 Deletion on UAA Incorporation Efficiency
System
Target Protein
Number of UAA Sites
Fold Increase in Yield (RF1-deficient vs. RF1-containing)
Protocol 1: General Workflow for Cell-Free UAA Incorporation
This protocol outlines the key steps for a typical cell-free protein synthesis reaction to incorporate a UAA using amber suppression.
Prepare the DNA Template:
Obtain a plasmid encoding your gene of interest.
Introduce an amber (TAG) stop codon at the desired incorporation site using site-directed mutagenesis.[17]
Verify the mutation by DNA sequencing.
Prepare the Cell-Free System:
Prepare an E. coli S30 cell extract, preferably from a strain lacking RF1 (e.g., a prfA knockout strain).[5][18]
Alternatively, use a commercially available cell-free protein synthesis kit.
Prepare the Orthogonal Translation System (OTS) Components:
Obtain plasmids encoding the orthogonal aaRS and suppressor tRNA.
Purify the orthogonal aaRS protein.
Prepare the suppressor tRNA by in vitro transcription or obtain it commercially.
Set up the Cell-Free Reaction:
In a microcentrifuge tube, combine the following components on ice:
Cell-free extract
Reaction buffer (containing amino acids, energy source, salts)
DNA template (with amber codon)
Purified orthogonal aaRS
Suppressor tRNA
Unnatural amino acid (from a concentrated stock solution)
T7 RNA Polymerase (if not already in the extract)
The final concentrations of OTS components and the UAA should be optimized as described in the troubleshooting section.
Incubation:
Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-4 hours, or as recommended by the kit manufacturer.
Analysis:
Analyze the reaction products by SDS-PAGE and Western blotting to visualize the full-length protein.
Confirm UAA incorporation using mass spectrometry.
Protocol 2: SDS-PAGE and Western Blot Analysis
Sample Preparation: Mix a small aliquot of the cell-free reaction with an equal volume of 2X Laemmli sample buffer. Heat at 95°C for 5 minutes.[19]
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.[19][20][21]
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][22]
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes your protein of interest (e.g., an anti-His-tag antibody if your protein is His-tagged).
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: Add a chemiluminescent HRP substrate and visualize the protein bands using an imaging system.[22]
Visualizations
Caption: Experimental workflow for cell-free UAA incorporation.
Caption: Troubleshooting logic for low protein yield.
A Comparative Guide to Brominated Phenylalanines: Unlocking Positional Isomerism for Enhanced Peptide and Small Molecule Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-3-(2-bromophenyl)propanoic acid and its Positional Isomers in Modulating Biological Activity and Physicochemical Propert...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-3-(2-bromophenyl)propanoic acid and its Positional Isomers in Modulating Biological Activity and Physicochemical Properties.
The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to refine the pharmacological profiles of peptides and small molecules. Among these, brominated derivatives of phenylalanine have garnered significant attention for their ability to enhance biological activity, improve metabolic stability, and serve as versatile synthetic handles. The position of the bromine atom on the phenyl ring—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—can profoundly influence the molecule's steric and electronic properties, leading to distinct biological outcomes.
This guide provides a comprehensive comparison of 2-Amino-3-(2-bromophenyl)propanoic acid and its positional isomers, 3-bromophenylalanine and 4-bromophenylalanine. We present available experimental data to highlight the nuanced yet critical impact of bromine atom placement on physicochemical properties and biological function, empowering researchers to make informed decisions in the design of next-generation therapeutics.
Physicochemical Properties: A Comparative Overview
The location of the bromine atom subtly alters the physicochemical characteristics of the phenylalanine scaffold. These differences, while seemingly minor, can have a significant downstream impact on molecular interactions and overall compound behavior.
Property
2-Bromophenylalanine
3-Bromophenylalanine
4-Bromophenylalanine
Phenylalanine (Reference)
Molecular Weight ( g/mol )
244.09
244.09
244.09
165.19
LogP (Predicted)
~1.92
~1.92
~1.92
~1.38
pKa (Predicted - COOH)
~2.2
~2.3
~2.3
~2.58
pKa (Predicted - NH2)
~9.1
~9.2
~9.2
~9.24
Dipole Moment (Predicted - Debye)
Varies with conformation
Varies with conformation
Varies with conformation
Varies with conformation
Note: Predicted values are estimations from chemical software and can vary. Experimental values may differ.
Impact on Biological Activity: A Positional Paradigm
While direct head-to-head comparisons of all three brominated isomers within the same peptide or small molecule are not extensively documented in the literature, emerging evidence underscores the importance of the bromine's position in dictating biological activity.[1]
Receptor Binding Affinity: The L-type Amino Acid Transporter 1 (LAT1) Case Study
A recent study investigating the structure-activity relationships of phenylalanine analogs for the L-type amino acid transporter 1 (LAT1), a target in cancer therapy, provides a rare and valuable direct comparison of halogenated phenylalanines. The findings indicate that the position of the halogen substituent is a critical determinant of binding affinity.[2]
The study revealed that halogen groups at the meta position (position 3) of the phenyl ring enhance LAT1 affinity, with the inhibitory effect correlating with the size of the halogen.[2] This suggests that 3-bromophenylalanine would confer a higher affinity for LAT1 compared to its ortho and para counterparts.
Compound
Position of Bromine
Relative LAT1 Affinity (Inferred from Halogen Series)
2-Bromophenylalanine
Ortho
Lower
3-Bromophenylalanine
Meta
Higher
4-Bromophenylalanine
Para
Lower
This data is inferred from a study on a series of halogenated phenylalanines, which showed a clear trend for the meta position being optimal for LAT1 affinity.[2]
This enhanced affinity for the meta-substituted analog is attributed to more favorable interactions within the LAT1 binding pocket.[2] This example highlights the critical need for empirical testing of all positional isomers during lead optimization.
Enzyme Inhibition and Other Applications
While direct comparative data on enzyme inhibition is scarce, the unique electronic and steric properties of each isomer suggest they will have differential effects.
2-Bromophenylalanine: The ortho-bromo group can induce significant conformational constraints on the peptide backbone due to its steric bulk being proximal to the amino acid backbone. This can be exploited to stabilize specific secondary structures.
3-Bromophenylalanine: The meta-position offers a balance of electronic modification and steric influence, which, as seen with LAT1, can be optimal for specific target engagement.[2] It is a versatile building block for creating diverse compound libraries via cross-coupling reactions.[3]
4-Bromophenylalanine: This isomer is the most commonly cited in the literature for enhancing peptide bioactivity.[4] The para-position allows the bromine to participate in halogen bonding and other non-covalent interactions within a binding pocket without causing significant steric hindrance to the peptide backbone.[1][4]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of peptides containing brominated phenylalanine isomers. Researchers should optimize these protocols for their specific peptide sequences and biological targets.
Solid-Phase Peptide Synthesis (SPPS) of Brominated Phenylalanine-Containing Peptides
This protocol outlines the manual incorporation of Fmoc-protected bromophenylalanine derivatives into a peptide sequence using the Fmoc/tBu strategy.
Materials:
Fmoc-protected 2-, 3-, or 4-bromophenylalanine
Rink Amide resin (or other suitable solid support)
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.
Amino Acid Coupling: Dissolve the Fmoc-protected bromophenylalanine and coupling reagents in DMF. Add the base and add the mixture to the deprotected resin. Agitate for 1-2 hours.
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Competitive Receptor Binding Assay
This protocol can be used to determine the binding affinity (e.g., Ki or IC50) of brominated phenylalanine-containing peptides to a target receptor.
Materials:
Cell membranes or purified receptor expressing the target receptor
Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor
Unlabeled competitor peptides (the synthesized brominated phenylalanine peptides and a reference peptide)
Assay buffer
96-well filter plates
Scintillation counter or fluorescence plate reader
Procedure:
Reaction Setup: In a 96-well plate, add the cell membranes/purified receptor, the labeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor peptides.
Incubation: Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.
Separation: Separate the bound from the unbound labeled ligand by rapid filtration through the filter plates.
Detection: Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.
Data Analysis: Plot the percentage of inhibition of labeled ligand binding versus the concentration of the competitor peptide. Calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This protocol can be used to determine the inhibitory potency (e.g., IC50) of brominated phenylalanine-containing peptides against a target enzyme.[4]
Materials:
Purified enzyme
Enzyme substrate
Synthesized brominated phenylalanine peptides and a reference peptide
Assay buffer
96-well plate
Plate reader capable of measuring absorbance or fluorescence
Procedure:
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor peptides in the assay buffer.
Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor peptides.
Pre-incubation: Pre-incubate the enzyme and inhibitors for a short period.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC50 value.
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental processes and their biological context, the following diagrams are provided.
Experimental Workflow for Synthesis and Evaluation
A Comparative Guide to the Synthesis of 2-Amino-3-(2-bromophenyl)propanoic Acid: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral amino acids is a cornerstone of modern pharmaceutical development. This guide provides a detailed comparison of chemical...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral amino acids is a cornerstone of modern pharmaceutical development. This guide provides a detailed comparison of chemical and enzymatic approaches for the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid, a valuable building block in medicinal chemistry. We will delve into experimental protocols, present key performance data, and visualize the synthetic workflows to aid in the selection of the most suitable method for your research and development needs.
The synthesis of enantiomerically pure non-canonical amino acids like 2-Amino-3-(2-bromophenyl)propanoic acid is of significant interest. Traditional chemical methods and emerging biocatalytic strategies each offer distinct advantages and disadvantages in terms of yield, stereoselectivity, and environmental impact. This guide aims to provide an objective comparison to inform your synthetic strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for both the chemical (Strecker synthesis) and enzymatic (multi-enzyme cascade) synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid.
Use of toxic cyanide, harsh acidic/basic conditions
Aqueous medium, biodegradable enzymes
Experimental Protocols
Chemical Synthesis: Strecker Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes.[3][4][5] It proceeds in two main steps: the formation of an α-aminonitrile, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of 2-Amino-2-(2-bromophenyl)acetonitrile
In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared.
Ammonium chloride (NH₄Cl) is added to the KCN solution, which generates ammonia and hydrogen cyanide in situ.[4]
2-Bromobenzaldehyde is then added to the reaction mixture.
The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the product, an α-aminonitrile, is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the crude product.
Step 2: Hydrolysis to 2-Amino-3-(2-bromophenyl)propanoic acid
The crude α-aminonitrile from the previous step is subjected to hydrolysis using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) under reflux.[4]
After the reaction is complete, the solution is cooled and neutralized to the isoelectric point of the amino acid to induce precipitation.
The solid product is collected by filtration, washed with cold water, and then with a suitable organic solvent to remove impurities.
Further purification can be achieved by recrystallization.
Note: For an asymmetric synthesis, a chiral auxiliary or a chiral catalyst would be introduced in the first step to induce stereoselectivity.[6][7]
Enzymatic Synthesis: Multi-enzyme Cascade for (R)-2-Amino-3-(2-bromophenyl)propanoic acid
This one-pot enzymatic cascade utilizes three co-immobilized enzymes to achieve a highly stereoselective synthesis.[1][2]
Reaction Setup:
A reaction vessel is charged with 3-(2-bromophenyl)-2-oxopropionic acid, D-alanine (D-Ala), ammonium formate, and pyridoxal 5'-phosphate (PLP) in a phosphate buffer (100 mM, pH 7.5).[2]
The reaction is initiated by the addition of the co-immobilized enzymes: D-amino acid aminotransaminase from Bacillus cereus (bcDAAT), D-lactate dehydrogenase from Lactobacillus helveticus (lhD-LDH), and formate dehydrogenase from Candida boidinii (cbFDH).[1][2]
The reaction mixture is incubated at 30°C with mixing for 15 hours.[1][2]
Product Isolation:
After the reaction period, the immobilized enzymes are removed by filtration.
The filtrate is concentrated, and the pH is adjusted to the isoelectric point of the product to induce precipitation.
The precipitated product is collected by filtration and washed with ethanol.
The final product is dried to yield (R)-2-amino-3-(2-bromophenyl)propanoic acid as a white powder.[1][2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis routes.
A simplified workflow for the chemical synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid.
The multi-enzyme cascade for the enzymatic synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid.
Concluding Remarks
The choice between chemical and enzymatic synthesis for 2-Amino-3-(2-bromophenyl)propanoic acid depends heavily on the specific requirements of the project.
The chemical Strecker synthesis offers a versatile and well-established route. Its primary drawback is the lack of stereocontrol in its basic form, leading to a racemic mixture that requires subsequent resolution, adding steps and reducing the overall yield of the desired enantiomer. While asymmetric variations exist, they often require expensive chiral catalysts or auxiliaries. The use of highly toxic cyanide and harsh reaction conditions also present significant safety and environmental concerns.
In contrast, the enzymatic multi-enzyme cascade provides a highly stereoselective, one-pot synthesis of the (R)-enantiomer with excellent purity and enantiomeric excess.[1][2] The reaction proceeds under mild, aqueous conditions, making it a more environmentally friendly "green" chemistry approach. The use of immobilized enzymes allows for their reuse, potentially reducing catalyst costs over time.[1] However, the initial development and optimization of such a multi-enzyme system can be more complex and may require specialized expertise in biocatalysis.
For applications where high enantiopurity is critical and a sustainable process is desired, the enzymatic route presents a compelling advantage. For initial exploratory studies or when a racemic mixture is acceptable, the classical Strecker synthesis may offer a more straightforward, albeit less elegant and green, solution. As the field of biocatalysis continues to advance, enzymatic methods are poised to become increasingly competitive and attractive for the industrial production of chiral amino acids.
A Comparative Guide to the Biological Activities of 2-Amino-3-(2-bromophenyl)propanoic acid and Phenylalanine
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the known biological activities of the essential amino acid L-phenylalanine and the synthetic analog 2-Amino-3-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of the essential amino acid L-phenylalanine and the synthetic analog 2-Amino-3-(2-bromophenyl)propanoic acid. While direct experimental data on the biological activity of 2-Amino-3-(2-bromophenyl)propanoic acid is limited in publicly available literature, this comparison is based on its structural similarity to other halogenated phenylalanine derivatives and their known effects on key metabolic pathways.
Introduction to the Compounds
L-Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins in the human body.[1] It is a precursor for the synthesis of several crucial molecules, including the amino acid tyrosine, the neurotransmitters dopamine, norepinephrine, and epinephrine (collectively known as catecholamines), and the pigment melanin.[2][3] The metabolic pathway of phenylalanine is tightly regulated, and its disruption can lead to metabolic disorders such as phenylketonuria (PKU).[1]
2-Amino-3-(2-bromophenyl)propanoic acid is a synthetic derivative of phenylalanine characterized by the presence of a bromine atom at the ortho-position of the phenyl ring. While specific biological activity data for this particular isomer is scarce, halogenated derivatives of phenylalanine, such as p-chlorophenylalanine, are known to act as inhibitors of key enzymes in the aromatic amino acid metabolic pathway.[2] It is hypothesized that 2-Amino-3-(2-bromophenyl)propanoic acid may exhibit similar inhibitory properties. These synthetic amino acids are valuable tools in biochemical research and as building blocks for the development of novel pharmaceuticals, particularly for neurological disorders.
Comparative Biological Activity: A Focus on Enzyme Inhibition
The primary expected difference in the biological activity between phenylalanine and its halogenated analogs lies in their interaction with the aromatic amino acid hydroxylases: Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH). While phenylalanine is the natural substrate for PAH and can also interact with TH and TPH, its halogenated derivatives often act as competitive inhibitors of these enzymes. This inhibition can have significant downstream effects on neurotransmitter synthesis.
Data Presentation
The following tables summarize the known and expected interactions of L-phenylalanine and its halogenated analogs with key enzymes and transporters. It is important to note the absence of direct inhibitory data for 2-Amino-3-(2-bromophenyl)propanoic acid on the hydroxylase enzymes in the reviewed literature.
Compound
Role in Relation to Phenylalanine Hydroxylase (PAH)
Detailed methodologies for assaying the activity of the key enzymes discussed are provided below. These protocols can be adapted to evaluate the inhibitory potential of 2-Amino-3-(2-bromophenyl)propanoic acid and other analogs.
Phenylalanine Hydroxylase (PAH) Activity Assay
This assay measures the conversion of L-phenylalanine to L-tyrosine.
Materials:
Purified PAH enzyme
L-Phenylalanine
[14C]Phenylalanine (radiolabeled substrate)
Tetrahydrobiopterin (BH4) as a cofactor
Catalase
Dithioerythritol (DTE)
Sodium-potassium phosphate buffer (pH 6.9)
Trichloroacetic acid (TCA)
Liquid scintillation counter
Procedure:
Reaction Mixture Preparation: Prepare a standard assay mixture containing 0.15 M sodium-potassium phosphate (pH 6.9), 2 mM DTE, 0.1 mM L-phenylalanine, 0.2 µCi [14C]phenylalanine, and 0.025 mM tetrahydrobiopterin.[7]
Inhibitor Addition: Add varying concentrations of the test compound (e.g., 2-Amino-3-(2-bromophenyl)propanoic acid) to the reaction tubes. A control tube with no inhibitor should be included.
Enzyme Addition: Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).
Reaction Initiation: Initiate the reaction by adding the substrate mixture.
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
Reaction Termination: Stop the reaction by adding TCA.[8]
Product Quantification: The amount of [14C]tyrosine formed is determined by separating it from [14C]phenylalanine using chromatography and quantifying the radioactivity with a liquid scintillation counter.[7]
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Tyrosine Hydroxylase (TH) Activity Assay
This assay measures the conversion of L-tyrosine to L-DOPA.
Materials:
Crude tissue homogenate (e.g., from brain) or purified TH enzyme
L-Tyrosine
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4) as a cofactor
Catalase
Fe2+ ions (e.g., from ferrous ammonium sulfate)
p-Bromobenzyloxyamine (an inhibitor of aromatic L-amino acid decarboxylase)
Perchloric acid
High-performance liquid chromatography (HPLC) with coulometric electrochemical detection
Procedure:
Enzyme Preparation: Homogenize tissue samples in an appropriate buffer.
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme sample, L-tyrosine, (6R)BH4, catalase, and p-bromobenzyloxyamine. For some TH samples, the addition of Fe2+ ions may be required for full activity.[1]
Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
Reaction Termination: Stop the reaction by adding an equal volume of 0.1 M perchloric acid.[1]
Sample Preparation: Centrifuge the terminated reaction mixture and filter the supernatant.[1]
Product Quantification: Directly inject the filtered supernatant into an HPLC system equipped with a coulometric electrochemical detector to quantify the L-DOPA produced.[1]
Data Analysis: Determine the rate of L-DOPA formation and calculate the inhibitory effect of the test compound to determine its IC50 or Ki value.
This continuous assay is based on the different spectral properties of tryptophan and its product, 5-hydroxytryptophan (5-HTP).
Materials:
Purified TPH enzyme
L-Tryptophan
6-Methyltetrahydropterin (6-MPH4) as a cofactor
Ammonium sulfate
Dithiothreitol (DTT)
Catalase
Ferrous ammonium sulfate
MES buffer (pH 7.0)
Fluorometric microplate reader
Procedure:
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing MES buffer, catalase, ferrous ammonium sulfate, DTT, and 6-MPH4.[8]
Inhibitor Addition: Add varying concentrations of the test compound to the wells.
Enzyme Addition: Add the purified TPH enzyme to each well.
Reaction Initiation: Initiate the reaction by adding L-tryptophan.
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm. The increase in fluorescence corresponds to the formation of 5-HTP.[3]
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence increase. The inhibitory effect of the test compound is then calculated to determine its IC50 or Ki value.
Signaling Pathways and Logical Relationships
The biological effects of phenylalanine and its analogs are primarily mediated through the metabolic pathway that synthesizes key neurotransmitters. Inhibition of the hydroxylase enzymes by compounds like 2-Amino-3-(2-bromophenyl)propanoic acid would disrupt this pathway.
Caption: Phenylalanine and Tryptophan metabolic pathways and points of inhibition.
Conclusion
L-phenylalanine is an essential amino acid with well-defined roles in protein synthesis and as a precursor for vital biomolecules. In contrast, 2-Amino-3-(2-bromophenyl)propanoic acid is a synthetic analog whose biological activity is not yet extensively characterized. Based on the known activities of other halogenated phenylalanine derivatives, it is plausible that 2-Amino-3-(2-bromophenyl)propanoic acid acts as a competitive inhibitor of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. Such inhibition would have profound effects on the biosynthesis of neurotransmitters like dopamine and serotonin, making this and similar compounds valuable tools for research in neuropharmacology and potential starting points for the development of therapeutic agents targeting these pathways. Further experimental validation is necessary to quantify the inhibitory potency of 2-Amino-3-(2-bromophenyl)propanoic acid and to fully elucidate its biological effects.
Validating the Incorporation of 2-Amino-3-(2-bromophenyl)propanoic Acid into Proteins by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology in drug discovery and protein engineering. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology in drug discovery and protein engineering. This powerful technique allows for the introduction of novel chemical functionalities, enabling the development of proteins with enhanced therapeutic properties, bio-orthogonal handles for labeling and imaging, and probes to investigate protein structure and function. Among the diverse array of UAAs, halogenated derivatives of phenylalanine, such as 2-Amino-3-(2-bromophenyl)propanoic acid, offer unique attributes for creating more effective and resilient protein-based therapeutics and research tools.
Robust and accurate validation of UAA incorporation is a critical step to ensure the homogeneity and desired functionality of the engineered protein. Mass spectrometry has emerged as the gold standard for this purpose, providing unambiguous confirmation of the UAA's identity and its precise location within the protein sequence. This guide provides an objective comparison of mass spectrometry-based validation with other alternatives and presents supporting experimental data for halogenated phenylalanine analogs.
Comparison of Validation Methodologies
While several techniques can be employed to analyze proteins, mass spectrometry offers unparalleled sensitivity and specificity for confirming the incorporation of unnatural amino acids.
Method
Principle
Advantages
Limitations
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ionized molecules. Tandem MS (MS/MS) fragments peptides to determine their amino acid sequence.
High sensitivity and accuracy, provides definitive confirmation of mass and sequence location, can quantify incorporation efficiency. The unique isotopic signature of bromine provides a clear identifier.[1]
Requires specialized instrumentation and expertise, can be destructive to the sample.
Edman Degradation
Sequential removal and identification of amino acids from the N-terminus of a peptide.
Provides direct sequence information.
Not suitable for UAAs with labile side chains that may not be stable under the harsh chemical conditions of the Edman chemistry.[2] Lower throughput than MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the chemical environment of each atom in a protein.
Can confirm incorporation and assess the impact on protein structure and folding in a non-destructive manner.[3]
Requires larger amounts of highly pure, isotopically labeled protein. Data acquisition and analysis can be complex and time-consuming.[3]
Western Blotting with Specific Antibodies
Uses antibodies to detect the target protein.
High throughput and relatively simple to perform.
Relies on the availability of an antibody that can distinguish between the protein with and without the UAA, which is often not feasible. Provides no information on the location of incorporation.
Mass Spectrometry Workflow for Validation
The validation of 2-Amino-3-(2-bromophenyl)propanoic acid incorporation follows a systematic workflow from protein expression to data analysis. The process leverages the principles of proteomics to achieve high-confidence identification of the modified peptide.
Caption: Experimental workflow for validating UAA incorporation by mass spectrometry.
Experimental Protocol: A Generalized Approach
This protocol provides a general methodology for the incorporation and subsequent mass spectrometric validation of 2-Amino-3-(2-bromophenyl)propanoic acid, based on established procedures for similar halogenated phenylalanine analogs.[4]
1. Protein Expression and Unnatural Amino Acid Incorporation:
Plasmid System: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
A plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
A plasmid encoding an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) that is specific for 2-Amino-3-(2-bromophenyl)propanoic acid. To ensure high fidelity, an aaRS mutant with enhanced specificity for the brominated analog should be used to minimize mis-incorporation of natural amino acids like tryptophan or lysine.[4]
Cell Culture:
Grow a starter culture overnight in LB medium containing the appropriate antibiotics for plasmid selection.
Inoculate a larger volume of expression medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
Supplement the culture medium with 1-2 mM 2-Amino-3-(2-bromophenyl)propanoic acid.
Induce protein expression with IPTG and allow the culture to grow for an additional 4-16 hours at a reduced temperature (e.g., 20-30°C).
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
2. Protein Purification and Digestion:
Purification: Purify the protein of interest from the cell lysate using an appropriate chromatography method (e.g., nickel-NTA affinity chromatography for His-tagged proteins).
Sample Preparation for Digestion:
Denature the purified protein in a buffer containing a denaturant (e.g., 8 M urea or 0.1% RapiGest SF).
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.
Enzymatic Digestion:
Dilute the denatured protein solution to reduce the concentration of the denaturant.
Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
Quench the digestion reaction by adding an acid (e.g., formic acid or trifluoroacetic acid).
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
3. Mass Spectrometry Analysis:
LC-MS/MS:
Reconstitute the dried, desalted peptides in a solvent suitable for mass spectrometry (e.g., 0.1% formic acid in water).
Inject the peptide mixture onto a reverse-phase HPLC column (e.g., a C18 column) coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
Separate the peptides using a gradient of increasing acetonitrile concentration.
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument alternates between a full MS1 scan to detect precursor ions and several MS2 scans to fragment the most abundant precursors.
Data Analysis:
Use a proteomics database search engine (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a database containing the sequence of the target protein.
Define a variable modification on the target amino acid residue corresponding to the mass difference between the canonical amino acid and 2-Amino-3-(2-bromophenyl)propanoic acid.
Crucially, look for the characteristic isotopic pattern of bromine in the MS1 spectrum of the peptide containing the UAA. Bromine has two major isotopes, 79Br and 81Br, with nearly equal natural abundance, resulting in a distinctive 1:1 isotopic doublet for any peptide containing this UAA, with the peaks separated by approximately 2 Da.[1]
Manually inspect the MS/MS spectrum of the identified peptide to confirm the sequence and the location of the modification.
Quantitative Data and Expected Results
The primary quantitative output from the mass spectrometry analysis is the confirmation of the mass shift corresponding to the incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid.
Amino Acid
Monoisotopic Residue Mass (Da)
Expected Mass Shift vs. Phenylalanine (Da)
Phenylalanine (Phe)
147.0684
0
2-Amino-3-(2-bromophenyl)propanoic acid
224.9790 (for 79Br) / 226.9770 (for 81Br)
+77.9106 / +79.9086
Note: The exact mass shift will depend on the isotopic composition of the bromine atom.
Successful incorporation will be confirmed by the identification of a peptide in the LC-MS/MS data with a precursor mass corresponding to the theoretical mass of the peptide containing 2-Amino-3-(2-bromophenyl)propanoic acid. The MS/MS spectrum of this peptide will show a series of fragment ions (b- and y-ions) that are consistent with the peptide sequence and the location of the mass modification.
Alternative Halogenated Phenylalanine Analogs
While this guide focuses on 2-Amino-3-(2-bromophenyl)propanoic acid, other halogenated phenylalanine analogs are also valuable tools in protein engineering. The choice of analog can influence the physicochemical properties and biological activity of the resulting protein.
Analog
Key Features and Applications
4-Bromophenylalanine (p-Br-Phe)
Widely used as a photo-crosslinker to study protein-protein interactions. The para-substitution is often well-tolerated in protein structures.[1][4]
4-Iodophenylalanine (p-I-Phe)
The larger iodine atom can be used as a heavy atom for X-ray crystallography to aid in structure determination.
4-Fluorophenylalanine (p-F-Phe)
The small size and high electronegativity of fluorine can subtly alter the electronic properties of the phenyl ring, potentially enhancing protein stability or modulating protein-ligand interactions.[5]
2-Iodo-L-phenylalanine (2-I-Phe)
Has been shown to improve affinity and selectivity for the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery to tumors.[6]
Applications and Signaling Pathways
The incorporation of halogenated phenylalanines, including 2-Amino-3-(2-bromophenyl)propanoic acid, opens up a wide range of applications in basic research and drug development. While specific signaling pathways are application-dependent, the general utility of these UAAs is to create proteins with novel functionalities.
Caption: Applications of incorporating halogenated phenylalanines into proteins.
By providing a robust method for creating proteins with tailored properties, the incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid and other halogenated analogs is a key enabling technology for the next generation of protein therapeutics and research tools. Rigorous validation by mass spectrometry is essential to ensure the quality and reliability of these engineered proteins.
The Ortho-Bromine Torsion: A Comparative Guide to the Structural Impact of 2-Amino-3-(2-bromophenyl)propanoic Acid on Peptide Conformation
For researchers, scientists, and drug development professionals, the rational design of peptides with specific conformational properties is a cornerstone of modern therapeutic development. The incorporation of non-natura...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rational design of peptides with specific conformational properties is a cornerstone of modern therapeutic development. The incorporation of non-natural amino acids offers a powerful tool to modulate peptide structure, stability, and bioactivity. This guide provides a comparative analysis of the structural impact of incorporating 2-Amino-3-(2-bromophenyl)propanoic acid, a sterically demanding phenylalanine analogue, into peptide backbones. We present a comparison with other halogenated and non-natural amino acids, supported by established experimental methodologies, to elucidate its unique influence on peptide conformation.
The substitution of a hydrogen atom with a bulky bromine atom at the ortho position of the phenylalanine side chain introduces significant steric constraints that can dramatically alter the local and global conformation of a peptide. Understanding these effects is crucial for designing peptides with desired secondary structures, such as β-turns or helical motifs, which are often critical for biological activity.
Comparative Analysis of Conformational Preferences
The introduction of a halogen atom on the phenyl ring of phenylalanine can influence peptide conformation through a combination of steric and electronic effects. While direct comparative data for 2-Amino-3-(2-bromophenyl)propanoic acid is limited in publicly available literature, we can infer its likely impact by comparing it with other halogenated phenylalanine analogues. The ortho position of the bromine atom is expected to exert a more significant steric hindrance compared to meta or para substitutions, leading to a greater restriction of the side-chain dihedral angle (χ1) and potentially influencing the backbone dihedral angles (φ and ψ).
Non-Natural Amino Acid
Key Structural Feature
Expected Impact on Peptide Conformation
2-Amino-3-(2-bromophenyl)propanoic acid
Large, sterically demanding bromine atom at the ortho position.
Significant restriction of the χ1 dihedral angle, likely favoring specific rotamers. Potential to induce turns or disrupt helical structures due to steric clashes. May influence backbone φ and ψ angles to accommodate the bulky side chain.
4-Bromophenylalanine
Bromine atom at the para position.
Minimal steric hindrance compared to the ortho isomer. Can participate in halogen bonding. Generally well-tolerated in various secondary structures with subtle conformational changes.[1]
4-Fluorophenylalanine
Small, highly electronegative fluorine atom at the para position.
Minimal steric impact. The C-F bond can participate in favorable interactions. Often used as a subtle probe for electronic effects without significant structural perturbation.[2]
Dehydro-phenylalanine (ΔPhe)
Double bond between Cα and Cβ.
Planar and rigid structure. Strongly promotes the formation of β-turns and helical structures.[3]
Experimental Data Comparison
To provide a quantitative comparison, the following tables summarize representative data from studies on peptides containing other non-natural amino acids. This data can serve as a baseline for predicting the conformational consequences of incorporating 2-Amino-3-(2-bromophenyl)propanoic acid.
The NH proton in a β-turn typically shows a low temperature coefficient.
Deviations from solvent-exposed values could indicate the formation of stable hydrogen-bonded structures induced by the constrained side chain.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible conformational analysis of modified peptides. Below are outlines for key experimental techniques.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating 2-Amino-3-(2-bromophenyl)propanoic acid can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Fmoc Solid-Phase Peptide Synthesis Workflow
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in a suitable solvent like DMF.
Incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid: Couple Fmoc-protected 2-Amino-3-(2-bromophenyl)propanoic acid using standard coupling reagents (e.g., HBTU/HOBt).
Chain Elongation: Continue the coupling and deprotection cycles for the remaining amino acids in the sequence.
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10) at a concentration of 1-5 mg/mL. Adjust the pH to a range where amide proton exchange is minimized (typically pH 4-5).[2]
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this provides a fingerprint of the peptide.[2]
Resonance Assignment: Assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.
Structural Restraint Generation: Extract distance restraints from NOESY spectra and dihedral angle restraints from ³J-coupling constants.
Structure Calculation and Refinement: Use molecular modeling software to calculate an ensemble of structures that satisfy the experimental restraints. Refine the structures using molecular dynamics simulations.
Structure Validation: Assess the quality of the calculated structures using tools like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.[2]
X-ray Crystallography
X-ray crystallography provides a high-resolution three-dimensional structure of the peptide in the solid state.
X-ray Crystallography Workflow for Peptides
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to obtain well-ordered crystals of the peptide.[4]
Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.[4]
Structure Solution: Determine the phases of the diffraction data. The bromine atom in 2-Amino-3-(2-bromophenyl)propanoic acid can be advantageous for phasing using anomalous dispersion methods.
Model Building: Build an atomic model of the peptide into the calculated electron density map.
Refinement: Refine the atomic coordinates and other parameters to improve the agreement between the model and the experimental data.
Validation: Assess the quality of the final structure using various crystallographic and geometric criteria.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid technique for estimating the secondary structure content of a peptide in solution.
Circular Dichroism Spectroscopy Workflow
Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate) to a concentration of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.[2]
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm). Acquire a baseline spectrum of the buffer alone.
Data Analysis: Subtract the buffer baseline from the peptide spectrum and convert the raw data (ellipticity) to mean residue ellipticity.
Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[5]
Conclusion
The incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid into peptides represents a compelling strategy for introducing significant conformational constraints. The steric bulk of the ortho-bromine substituent is predicted to have a more pronounced effect on peptide structure than its para-substituted counterpart, likely leading to the stabilization of specific turn or folded conformations. While direct experimental data for this particular amino acid remains to be extensively published, the comparative analysis with other non-natural amino acids and the detailed experimental protocols provided in this guide offer a solid framework for researchers to explore its potential in peptide design and drug discovery. Future studies involving the synthesis and detailed structural analysis of peptides containing 2-Amino-3-(2-bromophenyl)propanoic acid are warranted to fully elucidate its unique impact on peptide conformation.
"2-Amino-3-(2-bromophenyl)propanoic acid" in Comparative Proteomics: A Review of Current Literature
A comprehensive search of current scientific literature reveals no published comparative proteomics studies utilizing 2-Amino-3-(2-bromophenyl)propanoic acid. The primary focus of existing research on this compound is it...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search of current scientific literature reveals no published comparative proteomics studies utilizing 2-Amino-3-(2-bromophenyl)propanoic acid. The primary focus of existing research on this compound is its chemical synthesis and its potential as a precursor for pharmaceutical agents.
While the application of this specific amino acid in comparative proteomics is not documented, this guide will provide a detailed overview of its synthesis, which is a critical aspect for its potential future use in various research and development fields, including proteomics. The methodologies and data presented below are based on available studies detailing its enzymatic synthesis.
Enzymatic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid
Recent advancements have demonstrated a successful multi-enzyme cascade reaction for the synthesis of the (R)-enantiomer of 2-amino-3-(2-bromophenyl)propanoic acid. This biocatalytic approach offers a promising and potentially scalable method for producing this non-canonical amino acid.
Experimental Protocol: Co-immobilized Multienzyme System
The synthesis is achieved through a cofactor-driven cascade reaction employing three co-immobilized enzymes:
D-amino acid aminotransaminase (bcDAAT) from Bacillus cereus
D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus
Formate dehydrogenase (cbFDH) from Candida boidinii
Methodology:
Enzyme Immobilization: The three enzymes are sequentially co-immobilized on glutaraldehyde-activated amino polymer beads. This immobilization enhances enzyme stability and allows for repeated use.
Reaction Setup: The reaction is typically carried out in a batch or packed bed reactor (PBR) setup.
Reaction Components: The reaction mixture includes the precursor 2-(2-bromophenyl)pyruvic acid, an amino donor, and the cofactor β-NAD+.
Cofactor Regeneration: The formate dehydrogenase (cbFDH) facilitates the regeneration of the NADH cofactor required by the lactate dehydrogenase.
Product Formation: The D-amino acid aminotransaminase (bcDAAT) catalyzes the final conversion to (R)-2-amino-3-(2-bromophenyl)propanoic acid.
Purification: The final product is isolated and purified, often through crystallization.
Data Presentation: Synthesis Performance
The performance of the multi-enzyme system for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid is summarized in the table below. The data is derived from a pilot-scale batch reaction.[1][2][3]
Parameter
Value
Scale
50 g
Overall Isolated Yield
65%
Product Purity (HPLC)
>99%
Enantiomeric Excess (ee)
99.0%
Conversion Rate (PBR)
>95% over 36 h
Space-Time Yield (PBR)
323.3 g L⁻¹ day⁻¹
It is noted that while the conversion rate was high, the lower isolated yield was attributed to incomplete crystallization, with some product remaining in the mother liquor.[1]
Visualizing the Synthesis Pathway
The enzymatic cascade reaction for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid can be visualized as a streamlined workflow.
Caption: Enzymatic cascade for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.
Conclusion and Future Outlook
Currently, "2-Amino-3-(2-bromophenyl)propanoic acid" is primarily a subject of synthetic chemistry research. There are no available comparative proteomics studies to guide researchers, scientists, and drug development professionals on its performance against other alternatives in this field.
The development of efficient synthetic routes, such as the multi-enzyme cascade described, is a crucial first step. Future research may explore the incorporation of this and other non-canonical amino acids into proteomic workflows, which could open new avenues for protein labeling, structural analysis, and functional studies. For now, any application in comparative proteomics would be novel and require foundational research to establish its utility and performance.
Efficacy of Peptides Containing 2-Amino-3-(2-bromophenyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic efficacy, stability, and target specificity. Among these modified amino acids, 2-Amino-3-(2-bromophenyl)propanoic acid, a halogenated derivative of phenylalanine, has emerged as a valuable building block. This guide provides a comprehensive comparison of the performance of peptides containing this amino acid against relevant alternatives, supported by available experimental data and detailed methodologies.
Introduction to 2-Amino-3-(2-bromophenyl)propanoic Acid in Peptide Design
2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-bromophenylalanine, introduces a bromine atom at the ortho position of the phenyl ring. This modification imparts unique physicochemical properties to the peptide, influencing its conformation, receptor binding, and resistance to enzymatic degradation. The bulky and electronegative bromine atom can introduce steric hindrance and alter electronic interactions, which can be leveraged to fine-tune the biological activity of a peptide. Furthermore, the bromo-phenyl group serves as a reactive handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of complex peptide conjugates and peptidomimetics.
Comparative Efficacy Data
While specific quantitative data for a wide range of peptides containing 2-Amino-3-(2-bromophenyl)propanoic acid is not extensively consolidated in publicly available literature, the strategic inclusion of halogenated phenylalanines, in general, has shown significant effects on the biological activity of peptides. The following table summarizes hypothetical, yet representative, data illustrating the potential impact of incorporating 2-bromophenylalanine (2-Br-Phe) into a peptide sequence compared to its natural counterpart (Phenylalanine - Phe) and another halogenated isomer (4-bromophenylalanine - 4-Br-Phe).
Table 1: Illustrative Comparative Efficacy of Modified Peptides
Peptide Variant
Target
Assay Type
IC50 (nM)
Ki (nM)
Relative Binding Affinity (%)
Peptide-Phe (Parent)
Protease X
Enzyme Inhibition
150
200
100
Peptide-2-Br-Phe
Protease X
Enzyme Inhibition
75
90
222
Peptide-4-Br-Phe
Protease X
Enzyme Inhibition
50
65
308
Peptide-Phe (Parent)
GPCR Y
Receptor Binding
250
-
100
Peptide-2-Br-Phe
GPCR Y
Receptor Binding
180
-
139
Peptide-4-Br-Phe
GPCR Y
Receptor Binding
120
-
208
Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of halogenation on peptide efficacy. Actual values are dependent on the specific peptide sequence and biological target.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standard protocols for key experiments used to evaluate the efficacy of modified peptides.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating 2-Amino-3-(2-bromophenyl)propanoic acid into a peptide chain.
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Amino Acid Coupling:
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
Add DIPEA (6 eq.) to the activated amino acid solution.
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
Washing: Wash the resin with DMF (3x).
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzyme Inhibition Assay (Protease)
This protocol describes a general method to determine the inhibitory potency (IC50) of a peptide against a specific protease.
Materials:
Purified protease
Fluorogenic or chromogenic protease substrate
Assay buffer (e.g., Tris-HCl, pH 7.5)
Test peptide (dissolved in a suitable solvent, e.g., DMSO)
96-well microplate
Microplate reader
Procedure:
Preparation: Prepare serial dilutions of the test peptide in the assay buffer.
Enzyme Incubation: Add a fixed concentration of the protease to the wells of the microplate.
Inhibitor Addition: Add the different concentrations of the test peptide to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
Substrate Addition: Initiate the reaction by adding the protease substrate to all wells.
Measurement: Monitor the fluorescence or absorbance at regular intervals using a microplate reader.
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Receptor Binding Assay (GPCR)
This protocol outlines a competitive binding assay to determine the binding affinity of a peptide to a G-protein coupled receptor.
Materials:
Cell membranes expressing the target GPCR
Radiolabeled ligand specific for the target GPCR
Unlabeled test peptide
Binding buffer (e.g., HEPES buffer with appropriate salts and additives)
Glass fiber filters
Scintillation counter
Procedure:
Incubation: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a competition binding curve to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: General workflow for the synthesis and evaluation of modified peptides.
Comparative
A Comparative Guide to Unnatural Amino Acid Incorporation Techniques
For Researchers, Scientists, and Drug Development Professionals The ability to incorporate unnatural amino acids (UAAs) into proteins has revolutionized protein engineering and drug discovery, offering unprecedented cont...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The ability to incorporate unnatural amino acids (UAAs) into proteins has revolutionized protein engineering and drug discovery, offering unprecedented control over protein structure and function. This guide provides a comprehensive comparison of the leading techniques for UAA incorporation, supported by experimental data and detailed protocols to empower researchers in selecting and implementing the optimal strategy for their specific needs. By introducing novel chemical functionalities, UAAs enable the development of proteins with enhanced therapeutic properties, advanced imaging capabilities, and novel catalytic activities.[1][2][]
Comparative Analysis of UAA Incorporation Techniques
The site-specific incorporation of UAAs is primarily achieved through the expansion of the genetic code, a process that involves the reassignment of a codon to encode a UAA. This is facilitated by an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that functions independently of the host cell's endogenous translational machinery.[4][5] The most common strategies for creating a vacant codon for UAA incorporation are nonsense suppression and frameshift suppression.
Technique
Principle
Typical Efficiency
Fidelity
Key Advantages
Key Disadvantages
Nonsense Suppression (Amber - UAG)
Reassigns the amber stop codon (UAG) to encode a UAA using a suppressor tRNA with a CUA anticodon.[4][5]
5-50% in E. coli, generally lower in mammalian cells. Can be improved with engineered components.[4][6]
High, but can be affected by competition with release factor 1 (RF1).[4]
Well-established, wide range of available orthogonal pairs, relatively simple to implement.[4][5]
Competition with release factors can lead to truncated protein products.[4] Efficiency is context-dependent.[6]
Nonsense Suppression (Ochre - UAA & Opal - UGA)
Reassigns the ochre (UAA) or opal (UGA) stop codons.
Generally lower than amber suppression due to higher natural termination efficiency at these codons.[7][8]
Can be lower than amber suppression.
Allows for the simultaneous incorporation of multiple different UAAs in the same protein when combined with amber suppression.[7]
Higher rates of premature termination, less commonly used than amber suppression.[7][9]
Frameshift Suppression
Utilizes a tRNA with a four-base anticodon to decode a quadruplet codon, shifting the reading frame to incorporate a UAA.[10][11]
Generally lower than nonsense suppression, often in the range of 1-10%.[10][12]
Can be high, but prone to off-target frameshifting.
Potential for incorporating multiple UAAs by using different quadruplet codons.[10]
Lower efficiency, more complex to implement, potential for disrupting downstream protein sequence.[10]
Cell-Free Incorporation
In vitro protein synthesis system where components can be precisely controlled, allowing for efficient UAA incorporation.[13][14][15]
Can be very high (>90%) due to the absence of a cell wall and the ability to optimize component concentrations.[16]
Very high, as competition with cellular processes is eliminated.
High efficiency and fidelity, ability to incorporate toxic UAAs, precise control over the reaction environment.[13][14]
Higher cost, lower protein yields compared to in vivo systems, requires preparation of cell extracts or purified components.[16]
Experimental Protocols
Site-Specific UAA Incorporation in E. coli via Amber Suppression
This protocol describes the incorporation of the unnatural amino acid p-benzoyl-L-phenylalanine (pBpa) into a target protein in E. coli.
Materials:
E. coli expression strain (e.g., BL21(DE3))
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.
pEVOL plasmid containing the engineered aminoacyl-tRNA synthetase (aaRS) for pBpa and the corresponding suppressor tRNA (tRNAPylCUA).[5]
LB medium and agar plates with appropriate antibiotics (e.g., ampicillin and chloramphenicol).
p-benzoyl-L-phenylalanine (pBpa).
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pBpa plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
Expression Culture: Inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Add pBpa to a final concentration of 1 mM. Grow the culture at 37°C with shaking.
Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
Harvesting: Continue to grow the culture for 4-6 hours at 30°C. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
Protein Purification and Analysis: Resuspend the cell pellet in lysis buffer and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged). Confirm UAA incorporation by mass spectrometry.
Cell-Free UAA Incorporation
This protocol outlines the incorporation of a UAA into a target protein using an E. coli S30 cell-free extract system.
Materials:
S30 cell-free extract from an appropriate E. coli strain.
Linear DNA template or plasmid DNA encoding the target protein with an in-frame amber codon.
Engineered orthogonal aaRS and suppressor tRNA.
The desired unnatural amino acid.
Reaction buffer containing ATP, GTP, amino acids (excluding the one to be replaced by the UAA), salts, and an energy source (e.g., creatine phosphate).
T7 RNA polymerase.
Procedure:
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, T7 RNA polymerase, the DNA template, the orthogonal aaRS, the suppressor tRNA, and the UAA.
Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.
Analysis: Analyze the synthesized protein by SDS-PAGE and Western blotting. Confirm UAA incorporation by mass spectrometry. For a fluorescent UAA, the protein can be directly visualized.[13][14]
Visualizing the Workflow and Mechanisms
To better understand the processes involved in UAA incorporation, the following diagrams illustrate the key workflows and molecular mechanisms.
Performance of 2-Amino-3-(2-bromophenyl)propanoic Acid in Peptide Synthesizers: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient incorporation of unnatural amino acids is crucial for the design of novel peptides with enhanced therapeutic properties. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient incorporation of unnatural amino acids is crucial for the design of novel peptides with enhanced therapeutic properties. This guide provides an objective comparison of the performance of 2-Amino-3-(2-bromophenyl)propanoic acid, a sterically hindered building block, in different peptide synthesizers. The inclusion of this amino acid can be challenging due to the steric hindrance imposed by the ortho-bromo substitution on the phenyl ring. This guide summarizes available data on its performance, compares it with other alternatives, and provides detailed experimental protocols to aid in the successful synthesis of peptides containing this unique residue.
Executive Summary
The incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid into peptide chains presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the steric bulk of the ortho-bromo substituent. This hindrance can lead to lower coupling efficiencies, increased risk of side reactions, and reduced overall peptide purity. This guide demonstrates that microwave-assisted peptide synthesizers offer a significant advantage over conventional synthesizers for the incorporation of sterically hindered amino acids like 2-Amino-3-(2-bromophenyl)propanoic acid. The use of high-efficiency coupling reagents, such as HATU and HBTU, is also critical for achieving acceptable yields and purity. While specific quantitative data for 2-Amino-3-(2-bromophenyl)propanoic acid is limited, data from other sterically hindered amino acids provides valuable insights into expected performance.
Performance in Different Peptide Synthesizers
The choice of peptide synthesizer plays a pivotal role in the successful incorporation of sterically hindered amino acids. Modern microwave-assisted peptide synthesizers, such as the CEM Liberty Blue™, have demonstrated superior performance in handling "difficult couplings" compared to conventional automated synthesizers that operate at room temperature.[1]
Table 1: Comparison of Peptide Synthesizer Performance for Sterically Hindered Amino Acids
Feature
Conventional Automated Synthesizer
Microwave-Assisted Synthesizer (e.g., CEM Liberty Blue™)
Can be higher for sensitive amino acids at elevated temperatures
Solvent Consumption
Higher due to longer wash cycles
Lower due to shorter cycles and "No-Wash" options[3]
Impact of Coupling Reagents
The selection of the appropriate coupling reagent is critical for maximizing the incorporation efficiency of 2-Amino-3-(2-bromophenyl)propanoic acid. Due to its steric hindrance, standard carbodiimide-based reagents like DIC may result in incomplete coupling. More potent uronium- or phosphonium-based reagents are recommended.
Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent
Advantages
Disadvantages
DIC/Oxyma
Cost-effective
May lead to incomplete coupling for highly hindered residues.
HBTU/HOBt
High coupling efficiency, well-established.
Can be less effective than HATU for extremely difficult couplings.
HATU/HOAt
Generally considered the most efficient for sterically hindered amino acids, faster reaction kinetics.
Higher cost compared to other reagents.
PyBOP
Effective for hindered couplings.
Can lead to side reactions if not used carefully.
For the incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid, HATU is the recommended coupling reagent due to its superior activation and ability to overcome steric hindrance, leading to higher coupling yields and purity.
Alternative Amino Acids
When the incorporation of 2-Amino-3-(2-bromophenyl)propanoic acid proves to be exceedingly difficult, researchers can consider alternative ortho-substituted phenylalanine derivatives. These alternatives may offer different steric and electronic properties that could be more amenable to synthesis while still providing a handle for further chemical modification.
Table 3: Comparison with Alternative Ortho-Substituted Phenylalanine Derivatives
Amino Acid
Key Features
Potential Advantages in Synthesis
2-Chlorophenylalanine
Smaller halogen atom compared to bromine.
Reduced steric hindrance may lead to improved coupling efficiency.
2-Methylphenylalanine
Electron-donating methyl group.
Steric hindrance is comparable to the bromo-substituent, but electronic effects may differ.
2-Nitrophenylalanine
Strong electron-withdrawing nitro group.
Can influence peptide conformation and binding; may present its own synthetic challenges.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-L-2-bromophenylalanine in automated peptide synthesizers. Optimization may be required based on the specific peptide sequence and synthesizer model.
Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (CEM Liberty Blue™)
Resin: Rink Amide resin (for C-terminal amide).
Scale: 0.1 mmol.
Deprotection: 20% piperidine in DMF, microwave at 75°C for 3 minutes.
Washing: NMP.
Coupling:
Amino Acid: 5 equivalents of Fmoc-L-2-bromophenylalanine.
Coupling Reagent: 5 equivalents of HATU.
Base: 10 equivalents of DIPEA.
Solvent: DMF.
Method: Microwave at 90°C for 5 minutes (for the hindered amino acid, a double coupling may be beneficial).
Washing: NMP.
Cleavage: Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT, 82.5:5:5:5:2.5) for 2-3 hours.
Deprotection: 20% piperidine in DMF, 2 x 10 minutes at room temperature.
Washing: DMF.
Coupling:
Amino Acid: 4 equivalents of Fmoc-L-2-bromophenylalanine.
Coupling Reagent: 3.9 equivalents of HBTU and 4 equivalents of HOBt.
Base: 8 equivalents of DIPEA.
Solvent: DMF.
Method: Agitation for 2-4 hours at room temperature. A double coupling is highly recommended.
Washing: DMF.
Cleavage: Reagent K for 2-3 hours.
Purification: RP-HPLC.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical comparison of synthesizer performance for hindered amino acids.
Conclusion
The successful incorporation of the sterically hindered amino acid 2-Amino-3-(2-bromophenyl)propanoic acid is highly dependent on the peptide synthesis technology and reaction conditions employed. Microwave-assisted peptide synthesizers, coupled with high-efficiency coupling reagents like HATU, offer a significant advantage in overcoming the challenges posed by its ortho-bromo substituent. While direct quantitative comparisons are sparse, the available data for other sterically hindered residues strongly suggests that these advanced methods are crucial for achieving high purity and yield. For researchers designing peptides with this and other challenging unnatural amino acids, the adoption of microwave-assisted synthesis protocols is highly recommended.
A Comparative Guide to Unnatural Amino Acids in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids (UAAs) into peptides and proteins represents a paradigm shift in drug discovery, offering tools to overcome the i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides and proteins represents a paradigm shift in drug discovery, offering tools to overcome the inherent limitations of natural amino acid-based therapeutics. By expanding the chemical repertoire beyond the canonical 20 amino acids, UAAs enable the precise tuning of pharmacological properties, leading to drugs with enhanced stability, improved target affinity, and novel functionalities. This guide provides a comparative analysis of three influential classes of UAAs—stapled peptides, bio-orthogonal UAAs, and halogenated UAAs—supported by quantitative data and detailed experimental protocols to inform rational drug design.
Comparative Analysis of UAA Performance
The strategic incorporation of different UAA classes confers distinct advantages. Stapled peptides introduce conformational rigidity to enhance stability and cell permeability, halogenated amino acids can significantly improve binding affinity through unique non-covalent interactions, and UAAs with bio-orthogonal handles provide a chemical tool for precise, site-specific conjugation.
Diagrams illustrating the underlying processes for UAA incorporation and their mechanism of action provide a clear conceptual framework for their application.
Workflow for Site-Specific UAA Incorporation.
Mechanism of p53-MDM2 Inhibition by a Stapled Peptide.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of UAA-containing therapeutics. The following section provides detailed methodologies for key assays.
Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) via Amber Suppression
This protocol describes the incorporation of pAzF into a protein of interest (POI) in E. coli using an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[7]
1. Plasmid Preparation:
Obtain or create an expression plasmid for the POI with an amber stop codon (TAG) engineered at the desired site of incorporation via site-directed mutagenesis.
Obtain the pEVOL-pAzF plasmid, which co-expresses the evolved M. jannaschii tyrosyl-tRNA synthetase (AzF-RS) and its corresponding suppressor tRNATyrCUA.
2. Transformation:
Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the POI expression plasmid and the pEVOL-pAzF plasmid.
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression:
Inoculate a 10 mL starter culture in LB medium with antibiotics and grow overnight at 37°C.
The next day, use the starter culture to inoculate 1 L of fresh LB medium with antibiotics.
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
Add pAzF to the culture to a final concentration of 1 mM.
Induce protein expression by adding IPTG (or the appropriate inducer for your system) to a final concentration of 0.5-1 mM.
Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 16-24 hours.
4. Cell Harvest and Protein Purification:
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
Resuspend the cell pellet in a suitable lysis buffer and purify the POI using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Note: Avoid using reducing agents like DTT if possible, as they can slowly reduce the azide group. If required, use TCEP at a minimal concentration.
5. Verification:
Confirm the incorporation of pAzF and the expression of full-length protein using SDS-PAGE and Western blotting. Successful incorporation will result in a band at the expected molecular weight, which will be absent in control cultures grown without pAzF. Mass spectrometry can provide definitive confirmation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol details the copper-free "click" reaction to label a pAzF-containing protein with a strained alkyne-derivatized molecule (e.g., a fluorophore or drug).[5][8]
1. Reagent Preparation:
Azide-Protein: Purified protein containing pAzF (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4).
Alkyne Probe: Prepare a stock solution (e.g., 10 mM) of the strained alkyne probe (e.g., DBCO-Fluorophore, BCN-Drug) in a compatible solvent like DMSO.
2. Conjugation Reaction:
In a microcentrifuge tube, combine the azide-containing protein with the alkyne probe. A 10- to 20-fold molar excess of the alkyne probe over the protein is recommended to ensure efficient labeling.
The final concentration of the protein should typically be in the range of 50-100 µM.
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10% v/v) to prevent protein denaturation.[8]
Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle mixing. Reaction times can be optimized depending on the specific strained alkyne used.
3. Purification of the Labeled Protein:
Remove the excess, unreacted alkyne probe using a desalting column (e.g., PD-10), spin filtration, or dialysis against the desired storage buffer.
4. Analysis:
Confirm successful conjugation using SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used).
Characterize the final product using mass spectrometry to confirm the mass increase corresponding to the attached probe.
Protocol 3: Proteolytic Stability Assay
This protocol assesses the resistance of a peptide to enzymatic degradation by monitoring the amount of intact peptide over time using HPLC.[9][10]
1. Reagent Preparation:
Peptide Stock: Prepare a 1-10 mM stock solution of the peptide in a suitable solvent (e.g., water or DMSO).
Protease Solution: Prepare a fresh solution of the desired protease (e.g., trypsin, chymotrypsin, or proteinase K) in an appropriate assay buffer (e.g., PBS or Tris-HCl, pH 7.4).
Reaction Medium: Use human serum, plasma, or a simple buffer containing the protease.
2. Digestion Reaction:
Dilute the peptide stock solution to a final concentration of 10-100 µM in the pre-warmed reaction medium (37°C).
Initiate the reaction by adding the protease. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
Incubate the reaction mixture at 37°C.
3. Time-Point Sampling and Quenching:
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid (TFA) or by mixing with a 2x volume of ethanol/acetonitrile).[9]
For plasma or serum samples, precipitate proteins by adding an organic solvent and centrifuge to clarify the supernatant before analysis.[9]
4. HPLC Analysis:
Analyze the quenched samples using reverse-phase HPLC (RP-HPLC) with a C18 column.
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
Monitor the peptide elution by UV absorbance at 214 or 280 nm.
The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.
5. Data Analysis:
Plot the percentage of intact peptide remaining versus time.
Calculate the peptide's half-life (t1/2) by fitting the data to a one-phase exponential decay curve.[9]
Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11][12][13]
1. Sample Preparation:
Crucial Step: Both the macromolecule (e.g., protein in the cell) and the ligand (e.g., UAA-peptide in the syringe) must be in identical, extensively dialyzed buffer to minimize heats of dilution.[11]
Accurately determine the concentrations of both the macromolecule and the ligand using a reliable method (e.g., UV-Vis spectroscopy).
Degas all solutions immediately before the experiment to prevent air bubbles.
2. Experimental Setup (Typical Configuration):
Macromolecule (in Cell): Prepare the macromolecule at a concentration approximately 10-20 times the expected KD. A common starting concentration is 10 µM.
Ligand (in Syringe): Prepare the ligand at a concentration 10-15 times that of the macromolecule (e.g., 100-150 µM).
Thoroughly clean the sample cell and injection syringe according to the instrument manufacturer's protocol.
Load the macromolecule into the sample cell and the ligand into the injection syringe, ensuring no bubbles are introduced.
3. Titration Experiment:
Set the experimental temperature (e.g., 25°C).
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline. A typical experiment consists of 20-30 injections.
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.
4. Control Experiment:
Perform a control titration by injecting the ligand solution into the buffer alone (without the macromolecule). This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data.
5. Data Analysis:
Integrate the heat change for each injection peak.
Subtract the heat of dilution from the control experiment.
Plot the resulting heat change per mole of injectant against the molar ratio of ligand to macromolecule.
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the analysis software provided with the instrument to determine the KD, n, and ΔH.
Assessing the Biological Impact of 2-Amino-3-(2-bromophenyl)propanoic Acid Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of non-natural amino acids (nnAAs) into proteins is a powerful tool in chemical biology and drug discovery, enabling the int...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids (nnAAs) into proteins is a powerful tool in chemical biology and drug discovery, enabling the introduction of novel chemical functionalities to modulate protein structure, function, and therapeutic potential. This guide provides a comparative assessment of incorporating 2-Amino-3-(2-bromophenyl)propanoic acid , a halogenated phenylalanine analog, into a model protein. Due to the limited direct experimental data on the biological impact of this specific nnAA upon incorporation, this guide presents a framework for such an investigation, including hypothetical comparative data with other relevant nnAAs and detailed experimental protocols.
Introduction to 2-Amino-3-(2-bromophenyl)propanoic acid and Comparative Analogs
2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-bromophenylalanine, is a synthetic amino acid. Its (R)-enantiomer is a key building block in the synthesis of pharmaceuticals such as Mevidalen, a potential candidate for treating Parkinson's disease dementia.[1][2] The introduction of a bromine atom at the ortho position of the phenyl ring can induce significant steric and electronic changes compared to natural amino acids like phenylalanine. These changes can influence protein folding, stability, and intermolecular interactions, such as halogen bonding.
To objectively assess its biological impact, we will compare it with two logical alternatives:
L-Phenylalanine (Phe): The natural, proteinogenic amino acid counterpart, serving as a baseline control.
4-Bromophenylalanine (4-Br-Phe): An isomeric analog where the bromine atom is at the para position. This allows for a direct comparison of the positional effects of halogenation. The strategic incorporation of unnatural amino acids like 4-bromophenylalanine is a known strategy in peptide-based drug discovery to enhance potency and selectivity.[3]
The incorporation of non-natural amino acids into proteins can greatly expand their chemical and biological diversity.[4] Techniques for site-specific incorporation of nnAAs have enabled the biosynthesis of proteins with unique structures and reactivities not found in natural amino acids.[5] It is crucial to understand how the incorporation of nnAAs affects protein function, as it may perturb the critical function of a target protein.[5]
Hypothetical Comparative Data
To illustrate the potential biological impact, the following tables summarize hypothetical quantitative data from a series of experiments on a model enzyme, such as a generic kinase, into which 2-Amino-3-(2-bromophenyl)propanoic acid and its analogs have been incorporated at a specific site within the active site.
Table 1: Comparison of Kinase Expression and Thermal Stability
Amino Acid Incorporated
Expression Yield (mg/L)
Melting Temperature (Tm) (°C)
L-Phenylalanine (Control)
10.5
55.2
2-Amino-3-(2-bromophenyl)propanoic acid
8.2
52.1
4-Bromophenylalanine
9.1
56.5
Table 2: Comparative Enzymatic Activity of Kinase Variants
Amino Acid Incorporated
Km (µM)
kcat (s-1)
kcat/Km (M-1s-1)
L-Phenylalanine (Control)
15.3
120.4
7.87 x 106
2-Amino-3-(2-bromophenyl)propanoic acid
25.8
95.1
3.69 x 106
4-Bromophenylalanine
18.2
115.6
6.35 x 106
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data are provided below.
Site-Specific Incorporation of Non-Natural Amino Acids
The incorporation of nnAAs is achieved using an expanded genetic code system. This typically involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the nnAA and does not cross-react with endogenous cellular components.[6][7]
Protocol:
Plasmid Construction: A plasmid encoding the target protein (e.g., a kinase) with an amber stop codon (TAG) at the desired incorporation site is co-transformed into E. coli along with a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA.
Cell Culture: Cells are grown in a minimal medium supplemented with the respective non-natural amino acid (1 mM 2-Amino-3-(2-bromophenyl)propanoic acid or 4-Bromophenylalanine).
Protein Expression: Protein expression is induced with IPTG at an appropriate cell density.
Protein Purification: The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography.
This assay measures the thermal stability of the protein variants by monitoring the unfolding of the protein as a function of temperature.
Protocol:
Sample Preparation: Purified protein (2 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
Thermal Denaturation: The samples are heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.
Data Analysis: The fluorescence intensity is measured at each temperature. The melting temperature (Tm) is determined from the midpoint of the sigmoidal unfolding curve.
Enzyme Kinetics Assay
This assay measures the kinetic parameters of the kinase variants to assess the impact of the nnAA incorporation on catalytic activity.
Protocol:
Reaction Setup: The kinase reaction is initiated by adding the enzyme to a reaction mixture containing a specific substrate, ATP, and a suitable buffer.
Detection: The phosphorylation of the substrate is monitored over time using a continuous spectrophotometric assay or by quantifying the product using methods like HPLC or a coupled enzyme assay.
Data Analysis: The initial reaction rates are measured at varying substrate concentrations. The kinetic parameters (Km and kcat) are determined by fitting the data to the Michaelis-Menten equation.
Visualizations
Experimental Workflow
Caption: Workflow for comparing the biological impact of nnAA incorporation.
A Comparative Guide: 2-Amino-3-(2-bromophenyl)propanoic Acid vs. 2-Amino-3-(2-chlorophenyl)propanoic Acid in Peptide Studies
For Researchers, Scientists, and Drug Development Professionals The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among the various modifications, halogenation of the phenylalanine side chain has emerged as a valuable tool for enhancing therapeutic potential. This guide provides an objective comparison of two ortho-substituted halogenated phenylalanine analogs: 2-Amino-3-(2-bromophenyl)propanoic acid (2-Br-Phe) and 2-Amino-3-(2-chlorophenyl)propanoic acid (2-Cl-Phe), in the context of peptide studies.
Physicochemical Properties and Their Implications
The primary difference between 2-Br-Phe and 2-Cl-Phe lies in the halogen substituent at the ortho position of the phenyl ring. This seemingly subtle change imparts distinct steric and electronic properties that can significantly influence peptide behavior.
The larger size of bromine can introduce greater steric hindrance, potentially influencing peptide conformation and interaction with binding pockets.
Electronegativity of Halogen (Pauling Scale)
2.96
3.16
Chlorine is more electronegative, leading to a stronger electron-withdrawing effect on the phenyl ring. This can alter the electronic environment of the peptide backbone.
Potential for Halogen Bonding
Stronger
Weaker
Bromine's larger and more polarizable electron cloud makes it a better halogen bond donor, which can lead to enhanced binding affinity with electron-rich atoms in a receptor.[1]
Impact on Peptide Structure and Conformation
The introduction of a bulky halogen at the ortho position restricts the rotational freedom of the phenyl side chain, thereby influencing the local and global conformation of the peptide. While direct comparative structural studies are limited, computational and experimental data on related halogenated peptides suggest that these modifications can stabilize specific secondary structures, such as β-turns or helical folds.
The choice between 2-Br-Phe and 2-Cl-Phe can be critical in fine-tuning peptide conformation. The greater steric bulk of bromine may enforce a more rigid conformation compared to chlorine. This pre-organization of the peptide backbone can be advantageous for receptor binding by reducing the entropic penalty upon binding.[2]
Enhancing Biological Activity: A Case Study
The strategic incorporation of ortho-halogenated phenylalanines has been shown to enhance the binding affinity of peptides for their targets. For instance, in a study on a peptide derived from Telomeric repeat-binding factor 2 (TRF2) that binds to Repressor activator protein 1 (RAP1), substitution of an isoleucine residue with 2-chlorophenylalanine resulted in a significant increase in binding affinity.
Peptide Ligand
Modification
Binding Affinity (Ki)
TRF2 derived peptide
Isoleucine (natural)
0.14 µM
TRF2 derived peptide
2-Chlorophenylalanine
7 nM
This enhancement in affinity highlights the potential of 2-Cl-Phe to optimize peptide-protein interactions. The specific electronic and steric properties of the ortho-chloro substituent likely contribute to a more favorable interaction within the binding pocket of RAP1.
Signaling Pathway Modulation: The Rap1 Pathway
The aforementioned TRF2-derived peptide modulates the activity of RAP1, a small GTPase that plays a crucial role in various cellular processes, including cell adhesion, junction formation, and proliferation.[3][4][5][6][7] The activation of Rap1 is controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[7] By enhancing the binding of a peptide modulator, the incorporation of 2-Cl-Phe can lead to more potent regulation of the Rap1 signaling cascade.
Caption: Simplified RAP1 Signaling Pathway and Point of Peptide Inhibition.
Proteolytic Stability
A significant advantage of incorporating non-natural amino acids is the enhanced resistance to proteolytic degradation. Proteases recognize specific amino acid sequences and conformations for cleavage. The introduction of a bulky, electron-withdrawing halogen at the ortho position can sterically hinder the approach of proteases and electronically modify the scissile peptide bond, making it a less favorable substrate for enzymatic hydrolysis. While direct comparative data for 2-Br-Phe and 2-Cl-Phe is limited, studies on other halogenated phenylalanine analogs have demonstrated a significant increase in peptide stability in the presence of proteases.[8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of both 2-Br-Phe and 2-Cl-Phe into peptides can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Caption: General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis.
Detailed Protocol for Amino Acid Coupling:
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-Br-Phe or 2-Cl-Phe) (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.
Coupling: Add the activated amino acid solution to the deprotected resin.
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test to ensure completion.
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents.
Proteolytic Stability Assay
Peptide Preparation: Prepare stock solutions of the purified peptides (with 2-Br-Phe, 2-Cl-Phe, and a non-halogenated control) in a suitable buffer (e.g., PBS, pH 7.4).
Enzyme Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.
Reaction Initiation: Mix the peptide and protease solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
Incubation: Incubate the reaction mixture at 37°C.
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., TFA) or a specific protease inhibitor.
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide over time. The peak area of the intact peptide is plotted against time to determine the degradation rate.
Receptor Binding Assay
A competitive binding assay can be used to determine the binding affinity (e.g., Ki or IC50) of the modified peptides.
Reagent Preparation:
Prepare a membrane fraction from cells expressing the target receptor.
Synthesize a radiolabeled version of the natural ligand or a known high-affinity ligand.
Prepare serial dilutions of the competitor peptides (with 2-Br-Phe, 2-Cl-Phe, and control).
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor peptides.
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
Separation: Separate the bound and free radioligand using a filtration method (e.g., glass fiber filters).
Quantification: Measure the radioactivity of the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Both 2-Amino-3-(2-bromophenyl)propanoic acid and 2-Amino-3-(2-chlorophenyl)propanoic acid are valuable tools for peptide chemists and drug developers. The choice between them will depend on the specific goals of the study.
2-Amino-3-(2-chlorophenyl)propanoic acid may be preferred when a smaller steric footprint is desired while still benefiting from the electronic effects of halogenation. Its proven ability to enhance binding affinity makes it a strong candidate for optimizing peptide-protein interactions.
2-Amino-3-(2-bromophenyl)propanoic acid , with its larger size and greater potential for halogen bonding, could be particularly useful for creating highly constrained peptide conformations and for targets where a halogen bond can significantly contribute to binding energy.
Further direct comparative studies are needed to fully elucidate the nuanced differences between these two analogs in various peptide contexts. However, the principles outlined in this guide, supported by the provided experimental frameworks, offer a solid foundation for the rational design and evaluation of peptides incorporating these powerful non-natural amino acids.
A Comprehensive Guide to the Safe Disposal of 2-Amino-3-(2-bromophenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detail...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Amino-3-(2-bromophenyl)propanoic acid, ensuring compliance with safety protocols and minimizing environmental impact.
I. Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle 2-Amino-3-(2-bromophenyl)propanoic acid with the appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
A comprehensive list of required PPE for handling this compound is detailed below.
Protective Equipment
Specification
Rationale
Eye Protection
Chemical safety goggles or glasses.
To prevent eye irritation from dust or splashes.[1][2][3]
Do not eat, drink, or smoke in areas where this chemical is handled.[2]
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
Spill Response Steps:
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Mark the contaminated area to prevent unauthorized access.[1]
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
Containment: Prevent the further spread of the material. Do not allow the chemical to enter drains or rivers.[1]
Clean-up: Carefully sweep or vacuum the spilled solid material. Avoid creating dust.[1] Place the collected material into a closable, labeled container for disposal.[1]
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Personal Decontamination: Remove any contaminated clothing immediately and wash skin with plenty of soap and water.[1]
III. Step-by-Step Disposal Protocol
The disposal of 2-Amino-3-(2-bromophenyl)propanoic acid must be conducted in accordance with local, state, and federal environmental regulations. As a brominated organic compound, it is classified as a halogenated organic waste.
1. Waste Segregation:
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [4][5][6][7] This is because the disposal methods for these two streams are different and mixing them can lead to significantly higher disposal costs.[4][6][7]
Collect waste 2-Amino-3-(2-bromophenyl)propanoic acid and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) in a designated, compatible, and properly sealed hazardous waste container.[8]
2. Waste Container Labeling:
The waste container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[4][8]
The label must include:
The full chemical name: "Waste 2-Amino-3-(2-bromophenyl)propanoic acid"[8]
The approximate quantity of the waste.
The relevant hazard warnings (e.g., "Irritant").
The date of accumulation.
3. Storage of Waste:
Store the sealed and labeled waste container in a cool, well-ventilated, and designated satellite accumulation area.
The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[1]
4. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the halogenated waste.[9]
Halogenated organic wastes are typically disposed of via incineration at a regulated hazardous waste facility.[5]
Dispose of contaminated packaging in the same manner as the chemical itself.[9]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 2-Amino-3-(2-bromophenyl)propanoic acid.
Caption: Disposal workflow for 2-Amino-3-(2-bromophenyl)propanoic acid.
Personal protective equipment for handling 2-Amino-3-(2-bromophenyl)propanoic acid
Essential Safety and Handling Guide for 2-Amino-3-(2-bromophenyl)propanoic acid This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals h...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 2-Amino-3-(2-bromophenyl)propanoic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-3-(2-bromophenyl)propanoic acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to 2-Amino-3-(2-bromophenyl)propanoic acid, which can cause skin, eye, and respiratory irritation.[1][2][3][4][5] The following table summarizes the required PPE.
PPE Category
Specification
Purpose
Eye Protection
Safety glasses or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][3]
To protect eyes from dust particles and potential splashes.
Lab coat or long-sleeved protective clothing.[1][3]
To protect skin from accidental contact with the chemical.
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended if dust is generated.[2] A self-contained breathing apparatus (SCBA) should be available for emergencies.[1]
To prevent inhalation of dust, which may cause respiratory irritation.[1][4][5]
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of 2-Amino-3-(2-bromophenyl)propanoic acid. This workflow is designed to minimize exposure and prevent contamination.
Caption: A generalized workflow for the safe handling of a hazardous laboratory chemical.
1. Preparation:
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above.
Prepare Work Area: Ensure you are working in a well-ventilated area, preferably within a fume hood.[1] Have all necessary equipment and materials ready to minimize movement and potential for spills. An eyewash station should be readily accessible.[1][6]
2. Handling:
Avoid Dust Formation: Handle the solid chemical carefully to avoid creating dust.[1]
Weighing and Transfer: When weighing or transferring the powder, do so in a fume hood or a ventilated enclosure.
Avoid Direct Contact: Do not allow the substance to come into direct contact with your skin or eyes.[1]
3. In Case of Accidental Exposure:
Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[2][3]
Eye Contact: If the chemical gets into your eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do, and continue rinsing.[2] If eye irritation persists, get medical advice.[2][3]
Inhalation: If you inhale the dust, move to fresh air.[2][3] If you feel unwell, call a poison center or doctor.[2][4]
Ingestion: If swallowed, rinse your mouth and call a poison center or doctor if you feel unwell.[2]
Disposal Plan
Proper disposal of 2-Amino-3-(2-bromophenyl)propanoic acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
Collect all waste material, including any unused chemical and contaminated consumables (e.g., gloves, weighing paper), in a designated, closable, and clearly labeled salvage container.[1]
2. Storage:
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials.
3. Final Disposal:
Dispose of the chemical waste through an approved waste disposal plant.[2]
Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[1] Do not discharge into drains or rivers.[1]